Product packaging for MI-136(Cat. No.:)

MI-136

Cat. No.: B560163
M. Wt: 470.5 g/mol
InChI Key: PSOJDGBGVBEYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MI-136 is a highly potent small molecule inhibitor of the menin-MLL protein interaction, developed through structure-based design to serve as an advanced molecular scaffold for cancer research, particularly in acute leukemias . By binding to menin with low nanomolar affinity, this compound effectively blocks the menin-MLL interaction, which is a critical oncogenic driver in certain types of cancer . This mechanism is especially relevant for the study of MLL-rearranged (MLL-r) leukemias, as the menin-MLL fusion protein interaction is essential for their development and survival . The compound demonstrates profound effects in MLL leukemia cells, including growth inhibition and induction of differentiation, with high selectivity towards malignant cells carrying MLL translocations . Furthermore, this compound provides a critical research tool for probing the role of the menin-MLL axis in solid tumors. Preclinical studies indicate its application in prostate cancer research, where it modulates the AR signaling pathway with an IC50 of 5.59 nM, and in endometrial cancer models, where it targets the HIF signaling pathway . As a lead compound, this compound's optimized thienopyrimidine scaffold offers improved metabolic stability and drug-like properties compared to earlier inhibitors, making it a valuable chemical probe for in vitro and in vivo studies aimed at understanding leukemogenesis and validating menin as a therapeutic target . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H21F3N6S B560163 MI-136

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N6S/c24-23(25,26)10-18-9-19-21(28-13-29-22(19)33-18)31-16-3-5-32(6-4-16)12-14-1-2-20-15(7-14)8-17(11-27)30-20/h1-2,7-9,13,16,30H,3-6,10,12H2,(H,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOJDGBGVBEYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=C3C=C(SC3=NC=N2)CC(F)(F)F)CC4=CC5=C(C=C4)NC(=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MI-136: A Novel Approach to Targeting Androgen Receptor Signaling in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostate cancer remains a significant health concern, with the androgen receptor (AR) serving as a critical driver of disease progression, particularly in castration-resistant prostate cancer (CRPC). While therapies targeting the AR have shown success, the development of resistance is a major clinical challenge. This has spurred the investigation of novel therapeutic strategies that target the co-activators of AR signaling. This technical guide details the mechanism of action of MI-136, a potent small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, in the context of prostate cancer. This compound disrupts the oncogenic co-activation of AR by the MLL complex, leading to the suppression of AR target gene expression, inhibition of prostate cancer cell growth, and reduction of tumor progression. This document provides a comprehensive overview of the preclinical data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to support further research and development of menin-MLL inhibitors as a promising therapeutic strategy for advanced prostate cancer.

Core Mechanism of Action of this compound in Prostate Cancer

The progression of prostate cancer, including its castration-resistant form, is heavily reliant on the transcriptional activity of the androgen receptor (AR).[1] A key mechanism for the robust activation of AR signaling involves the recruitment of co-activator complexes to the promoters and enhancers of AR target genes. The Mixed Lineage Leukemia (MLL) histone methyltransferase complex has been identified as a crucial co-activator of AR.[1]

The MLL complex, through its histone H3 lysine 4 (H3K4) methyltransferase activity, plays a pivotal role in maintaining a transcriptionally active chromatin state at AR target loci. The recruitment of the MLL complex to these sites is mediated by a direct interaction between the AR and menin, a scaffold protein within the MLL complex.[1] Menin expression is notably elevated in CRPC compared to hormone-naïve prostate cancer and benign prostate tissue, with high menin levels correlating with poorer overall survival.[1]

This compound is a potent and specific small molecule inhibitor of the protein-protein interaction between menin and MLL.[2][3][4] By binding to menin, this compound allosterically disrupts its association with MLL, thereby preventing the recruitment of the entire MLL histone methyltransferase complex to AR target genes.[1] This inhibition of MLL complex recruitment leads to a significant reduction in H3K4 methylation at these genomic sites, resulting in the transcriptional repression of key AR target genes, such as TMPRSS2 and PSA (KLK3).[1][5] Consequently, the disruption of this critical co-activator function of the MLL complex by this compound leads to the inhibition of AR-dependent prostate cancer cell proliferation and tumor growth.[1][2]

Quantitative Data on this compound Efficacy

The preclinical efficacy of this compound has been evaluated in various prostate cancer models, demonstrating its potential as a therapeutic agent. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines

Cell LineAR StatusThis compound IC50 (µM)Reference
LNCaPPositive5.59[2]
VCaPPositive7.15[2]
22Rv1Positive5.37[2]
PNT2Non-malignant19.76[2]

Table 2: In Vivo Efficacy of this compound in a Castration-Resistant Prostate Cancer Xenograft Model

Animal ModelTreatmentOutcomeReference
VCaP xenograftsThis compound (40 mg/kg, intraperitoneal injection, 5 days a week)Significant decrease in the growth of castration-resistant VCaP tumors compared to vehicle controls.[2][4]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound in prostate cancer.

Co-Immunoprecipitation (Co-IP) for Menin-AR Interaction

This protocol is designed to demonstrate the interaction between menin and the androgen receptor in prostate cancer cells.

Materials:

  • Prostate cancer cells (e.g., VCaP, LNCaP)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-menin, anti-AR, and isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., Tris-HCl, pH 8.5)

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

Procedure:

  • Culture prostate cancer cells to 80-90% confluency.

  • Lyse the cells with cold lysis buffer on ice for 30 minutes.

  • Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

  • Incubate the pre-cleared lysate with the primary antibody (anti-menin or anti-AR) or control IgG overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.

  • Wash the beads three times with wash buffer.

  • Elute the protein complexes from the beads using elution buffer.

  • Neutralize the eluate with neutralization buffer.

  • Analyze the immunoprecipitated proteins by Western blotting using antibodies against menin and AR.

Chromatin Immunoprecipitation (ChIP) Assay for MLL Complex Recruitment

This protocol is used to determine the occupancy of MLL complex components (e.g., menin, ASH2L) at the promoter regions of AR target genes.

Materials:

  • Prostate cancer cells (e.g., VCaP) treated with this compound or vehicle control

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis and nuclear lysis buffers

  • Sonication buffer

  • ChIP dilution buffer

  • Primary antibodies: anti-menin, anti-ASH2L, anti-AR, and isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • qPCR primers for AR target gene promoters (e.g., TMPRSS2, PSA)

Procedure:

  • Treat prostate cancer cells with this compound or vehicle.

  • Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature.

  • Quench the reaction with glycine.

  • Lyse the cells and isolate the nuclei.

  • Resuspend nuclei in sonication buffer and sonicate to shear chromatin to fragments of 200-1000 bp.

  • Clarify the sonicated chromatin by centrifugation.

  • Dilute the chromatin with ChIP dilution buffer and pre-clear with protein A/G magnetic beads.

  • Incubate the chromatin with the primary antibody or control IgG overnight at 4°C.

  • Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

  • Elute the chromatin complexes from the beads.

  • Reverse the cross-links by incubating at 65°C overnight with proteinase K.

  • Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Quantify the enrichment of specific DNA sequences by qPCR using primers for AR target gene promoters.

Cell Viability (MTT) Assay

This protocol measures the effect of this compound on the viability and proliferation of prostate cancer cells.

Materials:

  • Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1)

  • 96-well cell culture plates

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed prostate cancer cells in a 96-well plate at a predetermined optimal density.

  • Allow the cells to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizing the Molecular Interactions and Workflows

Signaling Pathway of this compound in Prostate Cancer

Caption: this compound disrupts the AR signaling pathway in prostate cancer.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow Co-Immunoprecipitation Workflow to Detect Menin-AR Interaction start Start: Prostate Cancer Cell Culture lysis Cell Lysis (Release Proteins) start->lysis preclear Pre-clearing with Protein A/G Beads (Reduce Non-specific Binding) lysis->preclear ip Immunoprecipitation: Incubate with Anti-Menin or Anti-AR Ab preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads (Remove Unbound Proteins) capture->wash elution Elution of Protein Complexes wash->elution analysis Analysis: Western Blot for Menin and AR elution->analysis end End: Confirmation of Interaction analysis->end

Caption: Workflow for demonstrating the Menin-AR interaction via Co-IP.

Logical Relationship of this compound's Molecular Target and Cellular Effects

Logical_Relationship Logical Flow of this compound's Action cluster_molecular_level Molecular Level cluster_cellular_level Cellular Level MI136 This compound Menin_MLL Menin-MLL Interaction MI136->Menin_MLL Disrupts Cell_growth Prostate Cancer Cell Growth and Survival MI136->Cell_growth Ultimately Inhibits MLL_recruitment MLL Complex Recruitment to AR Target Genes Menin_MLL->MLL_recruitment Is Required For AR_transcription AR-mediated Transcription MLL_recruitment->AR_transcription Activates AR_transcription->Cell_growth Promotes

Caption: Logical relationship of this compound's target to its cellular effect.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of prostate cancer, particularly in the castration-resistant setting, by targeting a key co-activator of the androgen receptor signaling pathway. The disruption of the menin-MLL interaction provides a novel strategy to overcome resistance to conventional AR-targeted therapies. The preclinical data strongly support the continued investigation of this compound and other menin-MLL inhibitors. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, evaluating their efficacy in combination with existing prostate cancer therapies, and identifying predictive biomarkers to select patients who are most likely to respond to this treatment. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate these future research endeavors and accelerate the clinical translation of this innovative therapeutic approach.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to MI-136: An Inhibitor of the Menin-MLL Interaction

This technical guide provides a comprehensive overview of this compound, a potent small-molecule inhibitor of the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) protein. This document details its mechanism of action, pharmacological data, relevant experimental protocols, and the signaling pathways it modulates.

Introduction: Targeting a Critical Oncogenic Interaction

Acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene are aggressive and have a poor prognosis.[1] The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the protein menin, a product of the MEN1 gene.[2][3] Menin acts as a scaffold protein, tethering MLL fusion proteins to chromatin, which in turn leads to the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, driving leukemogenesis.[3][4]

The disruption of the menin-MLL interaction has emerged as a promising therapeutic strategy.[2][5] this compound is a potent, specific small-molecule inhibitor designed to block this critical PPI.[6][7] By fitting into the MLL binding pocket on menin, this compound effectively evicts MLL fusion proteins from their chromatin targets, leading to the downregulation of oncogenic gene expression and subsequent inhibition of cancer cell growth.[5][8] Beyond leukemia, the menin-MLL complex has been implicated in other cancers, and this compound has shown potential in blocking androgen receptor (AR) signaling in castration-resistant prostate cancer and inhibiting the HIF pathway in endometrial cancer.[6][9][10]

Mechanism of Action

Menin is an essential cofactor for MLL fusion proteins.[11] The N-terminus of MLL, which is retained in all MLL fusion proteins, binds directly to a pocket on the surface of menin.[2] This interaction is crucial for the recruitment of the MLL fusion complex to target genes, where it promotes histone methylation (specifically H3K4 trimethylation) and maintains a transcriptional program that blocks cell differentiation and promotes proliferation.[4][11]

This compound acts as a competitive inhibitor, mimicking the key binding motifs of MLL to occupy the MLL-binding pocket on menin.[5] This direct disruption prevents the association of the MLL fusion protein with menin. Consequently, the oncogenic MLL complex is no longer recruited to target gene promoters, leading to:

  • Downregulation of key target genes like HOXA9 and MEIS1.[3]

  • Induction of apoptosis in cancer cells.[12]

  • Promotion of cellular differentiation.[5]

Quantitative Pharmacological Data

The potency of this compound and other key menin-MLL inhibitors is summarized below. The data is compiled from various biochemical and cellular assays.

CompoundIC50 (nM)Kd (nM)Cell LineGI50 (µM)Reference
This compound 3123.6LNCaP5.59[6][13]
VCaP7.15[6]
22rv15.37[6]
Endometrial Cancer Organoids4.5[10]
MI-2 446158MLL-AF9 transduced BMCs~15-20[5]
MI-2-2 4622MLL-AF9 transduced BMCs~2-3[5]
MI-463 ~15~10MV4;11~0.1-0.2[8][14]
MI-503 14-339-10MV4;11~0.1-0.2[8][14][15]

Definitions:

  • IC50 (Half maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a biological target by 50%. For menin-MLL inhibitors, this is typically measured by their ability to disrupt the pre-formed protein complex in a biochemical assay.[16]

  • Kd (Dissociation constant): A measure of the binding affinity between an inhibitor and its target. A lower Kd value indicates a stronger binding affinity.[17]

  • GI50 (Half maximal growth inhibition): The concentration of a compound required to inhibit the proliferation of cells by 50%.

Key Experimental Protocols

The following are detailed methodologies for experiments commonly used to characterize menin-MLL inhibitors like this compound.

Fluorescence Polarization (FP) Assay for IC50 Determination

This biochemical assay is used to measure the disruption of the menin-MLL interaction in vitro.

  • Principle: A small fluorescently labeled peptide derived from MLL (e.g., FLSN-MLL4–43) is used.[14] When bound to the much larger menin protein, the complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an inhibitor like this compound binds to menin and displaces the fluorescent peptide, the small, fast-tumbling peptide emits a low polarization signal.

  • Protocol:

    • Reagents: Purified recombinant human menin protein, fluorescein-labeled MLL peptide (e.g., MLL4-43), and the inhibitor compound (this compound).[14]

    • Reaction Setup: In a 384-well plate, add a constant concentration of menin (e.g., 4 nM) and the fluorescent MLL peptide (e.g., 4 nM).[14]

    • Inhibitor Titration: Add the inhibitor in a series of increasing concentrations to the wells. Include a DMSO control (0% inhibition) and a well with no menin (100% inhibition).

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to reach binding equilibrium.

    • Measurement: Read the fluorescence polarization on a suitable plate reader.

    • Data Analysis: Plot the polarization signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC directly measures the heat released or absorbed during a binding event to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Principle: A solution of the inhibitor is titrated into a solution containing the target protein (menin). The heat change upon binding is measured by the calorimeter.

  • Protocol:

    • Sample Preparation: Prepare solutions of purified menin protein and this compound in the same dialysis buffer to minimize heat of dilution effects.

    • Instrument Setup: Load the menin solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

    • Titration: Perform a series of small, sequential injections of this compound into the menin solution while stirring.

    • Data Acquisition: The instrument measures the heat change after each injection.

    • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of inhibitor to protein. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to calculate the Kd.[5]

Co-Immunoprecipitation (Co-IP) for Cellular Target Engagement

This assay verifies that the inhibitor can disrupt the menin-MLL interaction within a cellular context.

  • Principle: An antibody against one protein of the complex (e.g., menin) is used to pull it out of a cell lysate. If the interacting protein (e.g., MLL-AF9) is also pulled down, it indicates they were bound. The effectiveness of an inhibitor is measured by its ability to reduce the amount of co-precipitated protein.

  • Protocol:

    • Cell Treatment: Treat MLL-rearranged leukemia cells (e.g., MV4;11) with this compound at various concentrations or a DMSO vehicle control for a specified time (e.g., 24-48 hours).

    • Lysis: Harvest the cells and prepare whole-cell lysates using a non-denaturing lysis buffer containing protease inhibitors.

    • Immunoprecipitation: Incubate the lysates with an antibody against menin (or MLL) overnight at 4°C. Add protein A/G beads to capture the antibody-protein complexes.

    • Washing: Wash the beads several times to remove non-specific binders.

    • Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer to a membrane and probe with antibodies against both menin and the MLL fusion protein to detect the presence of the complex.[5][8] A decrease in the MLL-AF9 signal in the menin IP from this compound-treated cells indicates target engagement.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure changes in the expression of MLL target genes, such as HOXA9 and MEIS1.

  • Protocol:

    • Cell Treatment: Treat MLL-rearranged cells with this compound or DMSO for a set time course (e.g., 3-6 days).[3]

    • RNA Isolation: Extract total RNA from the cells using a suitable kit (e.g., RNeasy).[15]

    • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[18]

    • Real-Time PCR: Perform PCR using the cDNA as a template with specific primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.[3][18]

    • Data Analysis: Quantify the relative gene expression using the ΔΔCt method. A significant decrease in HOXA9 and MEIS1 mRNA levels in this compound-treated cells demonstrates the desired downstream effect of the inhibitor.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key pathways and processes related to this compound.

Menin_MLL_Pathway cluster_0 Leukemic State (No Inhibitor) cluster_1 Inhibited State Menin Menin MLL_FP MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_FP Binds DNA Target Gene Promoters (HOXA9, MEIS1) MLL_FP->DNA Recruited to H3K4me3 H3K4 Trimethylation DNA->H3K4me3 Leads to Transcription Aberrant Gene Transcription H3K4me3->Transcription Promotes Leukemia Leukemia Progression Transcription->Leukemia MI136 This compound Menin_i Menin MI136->Menin_i Binds & Blocks MLL_FP_i MLL Fusion Protein Menin_i->MLL_FP_i Interaction Disrupted DNA_i Target Gene Promoters (HOXA9, MEIS1) MLL_FP_i->DNA_i No Recruitment Repression Transcriptional Repression DNA_i->Repression Apoptosis Apoptosis & Differentiation Repression->Apoptosis

Caption: Mechanism of this compound in disrupting the Menin-MLL interaction.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Models FP Fluorescence Polarization (Determine IC50) ITC Isothermal Titration Calorimetry (Determine Kd) CoIP Co-Immunoprecipitation (Confirm Target Engagement) FP->CoIP Validate in Cells qRT_PCR qRT-PCR (Measure Gene Expression) Xenograft Animal Xenograft Model (Assess Efficacy & Toxicity) CoIP->Xenograft Test in Animal Model Viability Cell Viability Assay (Determine GI50)

Caption: General experimental workflow for evaluating Menin-MLL inhibitors.

Logical_Flow A This compound Administration B Binds to Menin Pocket A->B C Disrupts Menin-MLL Protein-Protein Interaction B->C D Prevents MLL Fusion Protein Recruitment to Chromatin C->D E Downregulation of HOXA9 & MEIS1 Expression D->E F Inhibition of Cell Proliferation & Induction of Apoptosis E->F G Therapeutic Effect F->G

Caption: Logical flow from this compound administration to therapeutic effect.

Conclusion

This compound is a well-characterized, potent inhibitor of the menin-MLL interaction, representing a targeted therapeutic strategy for MLL-rearranged leukemias and potentially other malignancies. Its mechanism of action is centered on the direct disruption of an oncogenic protein-protein interaction, leading to the reversal of the MLL fusion-driven transcriptional program. The comprehensive data on its binding affinity, cellular activity, and downstream effects, supported by robust experimental protocols, establish this compound and its analogs as a cornerstone for the clinical development of menin-MLL inhibitors.

References

The Role of MI-136 in Androgen Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MI-136 is a potent small molecule inhibitor of the protein-protein interaction (PPI) between menin and mixed-lineage leukemia (MLL), with a reported IC50 of 31 nM and a Kd of 23.6 nM for this interaction.[1] While not a direct ligand of the androgen receptor (AR), this compound has emerged as a significant modulator of AR signaling, particularly in the context of castration-resistant prostate cancer (CRPC). This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on AR and its splice variants, and detailed experimental protocols for its investigation.

Introduction to this compound and its Target

This compound was developed as a therapeutic agent targeting the menin-MLL interaction, which is a critical driver in certain types of leukemia.[2] Menin is a scaffold protein that plays a crucial role in gene expression by recruiting various proteins, including the MLL histone methyltransferase complex, to chromatin. The MLL complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. In the context of prostate cancer, the menin-MLL complex has been identified as a key co-activator of the androgen receptor.

Mechanism of Action in Androgen Receptor Signaling

The primary mechanism by which this compound influences AR signaling is indirect, through the disruption of the menin-MLL complex. This disruption prevents the recruitment of the MLL histone methyltransferase to AR target genes, thereby reducing H3K4 methylation and subsequent gene transcription.

Signaling Pathway Diagram

MI136_AR_Signaling cluster_nucleus Nucleus AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR->ARE Binds to Androgen Androgen Androgen->AR Binds and activates Menin Menin Menin->AR Directly interacts with AR N-terminal domain MLL_complex MLL Complex Menin->MLL_complex Recruits MLL_complex->ARE Co-activates at Target_Genes Target Gene Transcription (e.g., PSA) ARE->Target_Genes Initiates MI136 This compound MI136->Menin Inhibits interaction with MLL

Caption: this compound inhibits the menin-MLL interaction, disrupting AR-mediated transcription.

Recent studies have elucidated a direct interaction between menin and the N-terminal domain of the AR. This interaction is crucial for the recruitment of the MLL complex to AR-regulated genes. By inhibiting the menin-MLL interaction, this compound effectively blocks the co-activator function of the MLL complex in AR signaling.

Interestingly, menin has also been shown to interact with the constitutively active AR splice variant 7 (AR-V7), a key driver of castration-resistant prostate cancer.[3] While direct studies on the effect of this compound on AR-V7 transcriptional activity are still emerging, the interaction between menin and AR-V7 suggests that this compound may also modulate the activity of this important splice variant.[3][4]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemReference
Menin-MLL Interaction Inhibition
IC5031 nMBiochemical Assay[1]
Kd23.6 nMBiochemical Assay[1]
Cell Viability (IC50)
LNCaP5.59 µMProstate Cancer[5]
VCaP7.15 µMProstate Cancer[5]
22Rv15.37 µMProstate Cancer[5]
PNT219.76 µMNormal Prostate[5]

Table 2: In Vivo Efficacy of this compound in VCaP Xenografts

ParameterValueDetailsReference
Dosage40 mg/kgIntraperitoneal injection, 5 days a week[5]
Effect on Tumor GrowthSignificant decreaseCastration-resistant VCaP tumors[5]
Pharmacokinetics (T1/2)3.1 hoursOral administration[5]

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC23H21F3N6S
Molecular Weight470.52 g/mol
AppearanceCrystalline solid
SolubilitySoluble in DMSO
StorageStore at -20°C for long term

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on AR signaling.

Co-Immunoprecipitation (Co-IP) for Menin-AR Interaction

This protocol is for demonstrating the interaction between endogenous menin and AR in prostate cancer cells.

Materials:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP)

  • Cold PBS

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Anti-Menin antibody (for IP)

  • Anti-AR antibody (for Western blot)

  • Normal Rabbit/Mouse IgG (isotype control)

  • Protein A/G magnetic beads

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Culture cells to 80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes with occasional vortexing.

  • Centrifuge lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new pre-chilled tube. Determine protein concentration using a BCA assay.

  • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

  • Remove the beads using a magnetic stand.

  • To the pre-cleared lysate, add 2-5 µg of anti-Menin antibody or Normal Rabbit IgG and incubate overnight at 4°C on a rotator.

  • Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.

  • Pellet the beads using a magnetic stand and wash 3-5 times with Co-IP Lysis Buffer.

  • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Analyze the eluates by SDS-PAGE and Western blotting using an anti-AR antibody.

Chromatin Immunoprecipitation (ChIP) for Menin and AR Occupancy

This protocol is for determining the recruitment of menin and AR to the promoter/enhancer regions of AR target genes (e.g., PSA).

Materials:

  • Prostate cancer cell lines (e.g., VCaP)

  • Formaldehyde (37%)

  • Glycine

  • Cell lysis and chromatin shearing buffers

  • Anti-Menin antibody, Anti-AR antibody, Normal Rabbit/Mouse IgG

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for AR target gene regulatory regions (e.g., PSA enhancer) and a negative control region.

Procedure:

  • Culture VCaP cells and treat with vehicle or this compound for the desired time.

  • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

  • Harvest and lyse the cells.

  • Sonically shear the chromatin to obtain DNA fragments of 200-1000 bp.

  • Perform immunoprecipitation overnight at 4°C with specific antibodies (Anti-Menin, Anti-AR) or IgG control.

  • Capture the antibody-chromatin complexes with Protein A/G magnetic beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin complexes and reverse the cross-links by heating at 65°C.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a DNA purification kit.

  • Perform qPCR using primers specific for the regulatory regions of AR target genes.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of prostate cancer cells.[5][6][7]

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

  • 96-well plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0-20 µM) for 24-72 hours.[5] Include a vehicle control (DMSO).

  • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Experimental and Logical Workflows

The following diagrams illustrate logical workflows for investigating this compound.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_moa Mechanism of Action cluster_in_vivo In Vivo Evaluation A Biochemical Assay (Menin-MLL PPI) B Cell Viability/Proliferation Assays (LNCaP, VCaP, 22Rv1) A->B Confirm cellular activity C Mechanism of Action Studies B->C Investigate mechanism D Pharmacokinetics/ Pharmacodynamics B->D Assess drug properties C1 Co-Immunoprecipitation (Menin-AR Interaction) C->C1 C2 ChIP-qPCR/ChIP-seq (AR/Menin Occupancy) C->C2 C3 Gene Expression Analysis (qRT-PCR/RNA-seq) C->C3 E Xenograft Efficacy Studies (e.g., VCaP) D->E Determine in vivo efficacy F Biomarker Analysis (Tumor & Serum) E->F Validate mechanism in vivo

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a novel therapeutic strategy for targeting AR signaling in prostate cancer, particularly in castration-resistant disease. Its unique mechanism of action, which involves the inhibition of the menin-MLL co-activator complex, provides a potential avenue to overcome resistance to direct AR antagonists. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and other menin-MLL inhibitors in prostate cancer. Further investigation into the specific effects of this compound on AR splice variants like AR-V7 is warranted to fully elucidate its clinical potential.

References

MI-136: A Potential Therapeutic Avenue for Endometrial Cancer - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endometrial cancer remains a significant clinical challenge, necessitating the exploration of novel therapeutic strategies. Recent preclinical evidence has highlighted the potential of MI-136, a small molecule inhibitor of the menin-mixed-lineage leukemia (MLL) interaction, as a promising agent for the treatment of this malignancy. This technical guide provides an in-depth overview of the core scientific findings related to this compound's efficacy and mechanism of action in endometrial cancer. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the advancement of endometrial cancer therapeutics. The guide details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to generate these findings.

Introduction

Endometrial cancer is the most common gynecologic malignancy in developed countries. While early-stage disease is often curable with surgery, advanced and recurrent cases have a poor prognosis, underscoring the urgent need for novel therapeutic options. The menin-MLL protein-protein interaction has emerged as a critical dependency in various cancers. Menin, encoded by the MEN1 gene, is a scaffold protein that plays a pivotal role in transcriptional regulation. It forms a complex with histone methyltransferases, including MLL1, to regulate the expression of genes involved in cell proliferation and survival.

This compound is a potent and specific small molecule inhibitor that disrupts the menin-MLL interaction.[1] This disruption has been shown to have anti-tumor effects in several cancers. Notably, recent research has identified this compound as a potential therapeutic agent for endometrial cancer through a novel mechanism involving the Hypoxia-Inducible Factor (HIF) signaling pathway.[2][3]

Mechanism of Action: The Menin-MLL-HIF Axis

The primary mechanism of action of this compound in endometrial cancer involves the inhibition of the menin-MLL complex, which in turn leads to the downregulation of the HIF-1α signaling pathway.[2] This is a distinct mechanism compared to its action in other cancers like acute myeloid leukemia and prostate cancer.[2]

Under normal cellular conditions, the menin-MLL complex acts as a positive regulator of gene transcription. In endometrial cancer, this complex appears to be crucial for the expression of genes within the HIF-1α signaling cascade. By binding to menin and disrupting its interaction with MLL, this compound effectively abrogates the transcriptional activation of key HIF-1α target genes.[2][4]

Key downstream targets of the menin-MLL complex that are downregulated by this compound in endometrial cancer include Nitric Oxide Synthase 2 (Nos2), Nitric Oxide Synthase 3 (Nos3), and Caveolin-1 (Cav1).[4] The suppression of these genes contributes to the inhibition of tumor growth.[4]

MI136_Mechanism_of_Action Mechanism of Action of this compound in Endometrial Cancer cluster_nucleus Nucleus cluster_intervention Therapeutic Intervention cluster_effects Cellular Effects Menin Menin MLL MLL Menin->MLL Interaction HIF_Complex Activated HIF-1 Complex Menin->HIF_Complex Promotes Activation MLL->HIF_Complex Promotes Activation HIF1A HIF-1α HIF1A->HIF_Complex HIF1B HIF-1β HIF1B->HIF_Complex DNA DNA (HRE) HIF_Complex->DNA Binds to Hypoxia Response Element Target_Genes Target Genes (Nos2, Nos3, Cav1) DNA->Target_Genes Initiates Transcription Transcription Transcription Pro_tumorigenic_effects Tumor Growth Angiogenesis Metabolism Transcription->Pro_tumorigenic_effects MI136 This compound MI136->Menin Inhibits Interaction with MLL Inhibition_effects Inhibition of Tumor Growth MI136->Inhibition_effects

Caption: this compound inhibits the Menin-MLL interaction, downregulating HIF-1α signaling and suppressing tumor growth.

Quantitative Data Summary

The preclinical efficacy of this compound in endometrial cancer has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound in Endometrial Cancer Organoids

ParameterValueCell/Organoid ModelReference
IC504.5 µMMouse endometrial cancer organoids[4]

Table 2: In Vivo Efficacy of this compound in an Orthotopic Endometrial Cancer Mouse Model

ParameterThis compound Treatment GroupVehicle Control GroupReference
Tumor Growth Inhibition Significant reduction in luciferase signal-[4]
Average Survival Extended survivalShorter survival[4]

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the evaluation of this compound for endometrial cancer.

Endometrial Cancer Organoid Culture and Drug Viability Assay

This protocol outlines the establishment of patient-derived or mouse-derived endometrial cancer organoids and their use in assessing the efficacy of this compound.

Organoid Establishment:

  • Tissue Digestion: Freshly resected endometrial tumor tissue is minced and digested in a collagenase solution to isolate endometrial glands.

  • Embedding: The isolated glands are embedded in a basement membrane matrix (e.g., Matrigel) and plated in multi-well plates.

  • Culture Medium: Organoids are cultured in a specialized, serum-free medium supplemented with essential growth factors.

  • Passaging: Established organoids are passaged every 12-15 days by mechanical dissociation and re-embedding in fresh matrix.

Drug Viability Assay:

  • Seeding: Organoids are dissociated into single cells or small clusters and seeded in 96-well plates embedded in basement membrane matrix.

  • Drug Treatment: After 24 hours, varying concentrations of this compound or vehicle control are added to the culture medium.

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) is then calculated.

Organoid_Drug_Screening_Workflow Endometrial Cancer Organoid Drug Screening Workflow cluster_setup Organoid Culture Setup cluster_assay Drug Viability Assay Tissue Endometrial Tumor Tissue Digestion Enzymatic Digestion Tissue->Digestion Embedding Embedding in Matrigel Digestion->Embedding Culture Organoid Culture Embedding->Culture Dissociation Organoid Dissociation Culture->Dissociation Seeding Seeding in 96-well Plates Dissociation->Seeding Treatment This compound Treatment Seeding->Treatment Incubation Incubation (72h) Treatment->Incubation Viability Cell Viability Assay Incubation->Viability Analysis IC50 Calculation Viability->Analysis

Caption: Workflow for establishing endometrial cancer organoids and performing drug sensitivity screening.
Orthotopic Endometrial Cancer Mouse Model

This protocol describes the generation of an orthotopic mouse model of endometrial cancer to evaluate the in vivo efficacy of this compound.

  • Cell Preparation: Luciferase-expressing endometrial cancer cells or organoid-derived cells are prepared for injection.

  • Surgical Procedure: Anesthetized immunodeficient mice undergo a laparotomy to expose the uterus.

  • Intrauterine Injection: A small volume of the cell suspension is injected into the uterine horn.

  • Tumor Growth Monitoring: Tumor growth is monitored non-invasively over time using bioluminescence imaging (BLI) to detect the luciferase signal.

  • Drug Administration: Once tumors are established, mice are treated with this compound or a vehicle control via a systemic route (e.g., intraperitoneal injection) on a defined schedule.

  • Efficacy Evaluation: The effect of this compound on tumor growth is quantified by measuring the change in BLI signal intensity. Animal survival is also monitored as a primary endpoint.

In_Vivo_Model_Workflow Orthotopic Endometrial Cancer Mouse Model Workflow cluster_model Model Generation cluster_treatment Therapeutic Intervention & Evaluation Cells Luciferase-tagged Cancer Cells Injection Intrauterine Injection in Immunodeficient Mice Cells->Injection Monitoring Tumor Growth Monitoring (BLI) Injection->Monitoring Treatment This compound or Vehicle Administration Monitoring->Treatment Evaluation Efficacy Evaluation (BLI & Survival) Treatment->Evaluation

References

The Impact of MI-136 on Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-136 is a potent and specific small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) proteins.[1] This interaction is a critical driver in certain cancers, particularly in acute leukemias with MLL gene rearrangements, as well as in castration-resistant prostate cancer and endometrial cancer. By disrupting the menin-MLL complex, this compound modulates the expression of key downstream target genes, leading to cell differentiation, reduced proliferation, and apoptosis in cancer cells. This technical guide provides an in-depth overview of the effects of this compound on gene expression, detailing the affected signaling pathways, summarizing quantitative data, and providing illustrative experimental protocols.

Mechanism of Action

The primary mechanism of action of this compound is the disruption of the menin-MLL protein-protein interaction. In MLL-rearranged leukemias, MLL fusion proteins aberrantly recruit menin to chromatin, leading to the pathogenic expression of target genes such as HOXA9 and MEIS1, which are crucial for leukemogenesis.[2] this compound binds to menin, preventing its association with MLL fusion proteins and thereby downregulating the expression of these oncogenic drivers.[2]

Beyond leukemia, this compound has demonstrated efficacy in other cancer types through the modulation of different signaling pathways:

  • Androgen Receptor (AR) Signaling in Prostate Cancer: In castration-resistant prostate cancer, this compound has been shown to block androgen receptor (AR) signaling.[1]

  • Hypoxia-Inducible Factor (HIF) Signaling in Endometrial Cancer: In endometrial cancer, this compound treatment has been found to inhibit the HIF signaling pathway.[3]

Data Presentation: Effect of this compound on Gene Expression

The following tables summarize the known effects of this compound on the expression of key target genes across different cancer types. While comprehensive quantitative data from RNA-sequencing or microarray analyses are not fully available in the public domain, this section presents the key findings from published studies.

Table 1: Effect of this compound on MLL Fusion Target Genes in Leukemia

GeneCell Line(s)Change in ExpressionMethod of AnalysisReference(s)
HOXA9MLL-rearranged leukemia cellsDecreasedqRT-PCR[2][4]
MEIS1MLL-rearranged leukemia cellsDecreasedqRT-PCR[2][4]
MEF2CMLL-rearranged leukemia cellsDecreasedqRT-PCR[4]

Note: A study on the similar menin-MLL inhibitor MI-2 showed an 80% decrease in Hoxa9 and Meis1 expression in MLL-AF9 transduced bone marrow cells after 6 days of treatment.[2]

Table 2: Effect of this compound on Androgen Receptor (AR) Signaling in Prostate Cancer

Gene CategoryCell Line(s)Change in ExpressionMethod of AnalysisReference(s)
AR-upregulated genesVCaPInduction blockedMicroarray[1]
PSA (KLK3)VCaP, LNCaPDecreased protein expressionImmunoblot[1]
FKBP5LNCaPDecreasedqPCR[1]
TMPRSS2VCaP, LNCaPDecreasedqPCR, Immunoblot[1]

Table 3: Effect of this compound on HIF Signaling Pathway in Endometrial Cancer

GeneModel SystemChange in ExpressionMethod of AnalysisReference(s)
Nos2Mouse endometrial cancer organoidsDownregulatedRNA-seq[3]
Nos3Mouse endometrial cancer organoidsDownregulatedRNA-seq[3]
Cav1Mouse endometrial cancer organoidsDownregulatedRNA-seq[3]

Table 4: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference(s)
VCaPProstate CancerNot specified[1]
LNCaPProstate CancerNot specified[1]
22RV1Prostate CancerNot specified[1]
Endometrial Cancer OrganoidsEndometrial Cancer4.5 µM[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a general workflow for studying its effects on gene expression.

MI136_Menin_MLL_Pathway cluster_nucleus Nucleus MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Interaction DNA DNA (HOXA9, MEIS1 promoters) Menin->DNA Binds to promoter Transcription Aberrant Gene Transcription DNA->Transcription Leads to Leukemogenesis Leukemogenesis Transcription->Leukemogenesis Drives MI136 This compound MI136->Menin Inhibits Interaction

This compound disrupts the menin-MLL fusion protein interaction, inhibiting leukemogenesis.

MI136_AR_Signaling_Pathway cluster_cell Prostate Cancer Cell Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_complex Androgen-AR Complex AR->AR_complex ARE Androgen Response Element (on DNA) AR_complex->ARE Binds to AR_target_genes AR Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->AR_target_genes Activates Tumor_Growth Tumor Growth AR_target_genes->Tumor_Growth Promotes Menin_MLL Menin-MLL Complex Menin_MLL->AR_complex Co-activator MI136 This compound MI136->Menin_MLL Inhibits

This compound inhibits AR signaling by disrupting the co-activator function of the menin-MLL complex.

MI136_HIF_Signaling_Pathway cluster_cell Endometrial Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HRE Hypoxia Response Element (on DNA) HIF1_complex->HRE Binds to HIF_target_genes HIF Target Gene Transcription (e.g., Nos2, Nos3, Cav1) HRE->HIF_target_genes Activates Tumor_Growth Tumor Growth HIF_target_genes->Tumor_Growth Promotes Menin_MLL Menin-MLL Complex Menin_MLL->HIF1_complex Required for activity MI136 This compound MI136->Menin_MLL Inhibits

This compound downregulates the HIF signaling pathway in endometrial cancer.

Gene_Expression_Workflow start Cancer Cell Line (e.g., MV4-11) treatment Treat with this compound (various concentrations and time points) start->treatment rna_extraction RNA Extraction treatment->rna_extraction gene_expression_analysis Gene Expression Analysis rna_extraction->gene_expression_analysis microarray Microarray gene_expression_analysis->microarray rnaseq RNA-sequencing gene_expression_analysis->rnaseq qpc qRT-PCR Validation gene_expression_analysis->qpc data_analysis Data Analysis (Differential Gene Expression) microarray->data_analysis rnaseq->data_analysis qpc->data_analysis pathway_analysis Pathway Analysis data_analysis->pathway_analysis end Identify Key Regulated Genes and Pathways pathway_analysis->end

General workflow for analyzing the effect of this compound on gene expression.

Experimental Protocols

This section provides an overview of key experimental protocols that can be adapted to study the effects of this compound on gene expression.

Cell Culture and this compound Treatment
  • Cell Lines:

    • Leukemia: MV4-11 (MLL-AF4 rearranged), MOLM-13 (MLL-AF9 rearranged). These are suspension cell lines.[5][6]

    • Prostate Cancer: VCaP, LNCaP, 22RV1. These are adherent cell lines.[1]

    • Endometrial Cancer: Patient-derived organoids can be established.[3]

  • Culture Conditions:

    • MV4-11 cells are typically cultured in Iscove's Modified Dulbecco's Medium (IMDM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and antibiotics.[5][7] Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[8]

    • Prostate cancer cell lines are generally cultured in appropriate media (e.g., DMEM for LNCaP, RPMI-1640 for VCaP) with 10% FBS and antibiotics.

    • Organoid cultures require specialized media and matrices (e.g., Matrigel).

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat cells with a range of this compound concentrations (e.g., based on predetermined IC50 values) for various time points (e.g., 24, 48, 72 hours) depending on the experimental endpoint.

    • Include a vehicle control (e.g., DMSO) at the same concentration as used for the highest this compound dose.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation:

    • Harvest cells after this compound treatment.

    • Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • qRT-PCR:

    • Perform qRT-PCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.

    • Use primers specific for the target genes of interest (e.g., HOXA9, MEIS1) and a reference gene (e.g., GAPDH, ACTB, ABL1) for normalization.[9]

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Primer Sequences for Human HOXA9 and ABL1: [9]

GeneDesignationSequence (5'-3')
HOXA9 Forward PrimerGCCGGCCTTATGGCATTAA
Reverse PrimerTGGAGGAGAACCACAAGCATAGT
FAM-MGB probeCCTGAACCGCTGTCGGCCAGAA
ABL1 Forward PrimerAGGCTGCCCAGAGAAGGTCTA
Reverse PrimerTGTTTCAAAGGCTTGGTGGAT
FAM-MGB probeTGGAATCCCTCTGACCGG
Microarray and RNA-Sequencing Analysis
  • Sample Preparation:

    • Isolate high-quality total RNA from this compound-treated and control cells.

  • Microarray:

    • Hybridize labeled cRNA to a suitable microarray chip (e.g., Affymetrix, Illumina).

    • Scan the chip and extract the raw data.

  • RNA-Sequencing:

    • Perform library preparation (e.g., poly(A) selection or ribosomal RNA depletion).

    • Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Perform quality control of the raw data.

    • Align sequencing reads to a reference genome (for RNA-seq).

    • Normalize the expression data.

    • Identify differentially expressed genes between this compound-treated and control samples using appropriate statistical methods (e.g., t-test, limma for microarrays; DESeq2, edgeR for RNA-seq).

    • Perform pathway and gene ontology analysis on the differentially expressed genes to identify enriched biological processes and signaling pathways.

Chromatin Immunoprecipitation (ChIP)
  • Cross-linking:

    • Treat cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing:

    • Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., menin, MLL, AR, HIF-1α) or a control IgG.

    • Capture the antibody-protein-DNA complexes using protein A/G beads.

  • DNA Purification:

    • Reverse the cross-links and purify the immunoprecipitated DNA.

  • Analysis:

    • Quantify the enrichment of specific DNA regions (e.g., gene promoters) using qPCR or perform ChIP-sequencing for genome-wide analysis.

Western Blotting
  • Protein Extraction:

    • Lyse this compound-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., PSA, TMPRSS2, cleaved PARP) and a loading control (e.g., β-actin, GAPDH).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a promising therapeutic agent that exerts its anti-cancer effects by modulating gene expression through the disruption of the menin-MLL interaction. Its activity in downregulating key oncogenic drivers in leukemia, prostate cancer, and endometrial cancer highlights its potential as a targeted therapy. The experimental approaches outlined in this guide provide a framework for further investigation into the detailed molecular mechanisms of this compound and the identification of novel biomarkers of response. Further research, particularly the generation of comprehensive quantitative gene expression datasets, will be crucial for the continued development and clinical application of this compound and other menin-MLL inhibitors.

References

MI-136 Target Validation in Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of MI-136, a potent small molecule inhibitor of the menin-MLL interaction, in various cancer cell lines. The data and protocols summarized herein are collated from preclinical studies and aim to furnish researchers with the necessary information to design and interpret experiments related to this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound across different cancer models as reported in the literature.

Table 1: In Vitro Potency and Efficacy of this compound

ParameterValueCell Line/ModelCancer Type
IC50 31 nMBiochemical AssayN/A
Kd 23.6 nMBiochemical AssayN/A
IC50 5.59 µMLNCaPProstate Cancer
IC50 7.15 µMVCaPProstate Cancer
IC50 5.37 µM22rv1Prostate Cancer
IC50 19.76 µMPNT2Normal Prostate Epithelium
IC50 4.5 µMEndometrial Cancer OrganoidsEndometrial Cancer

Table 2: In Vivo Efficacy of this compound

Animal ModelDosage and AdministrationOutcome
VCaP Xenografts40 mg/kg, Intraperitoneal injection, 5 days a weekSignificant decrease in the growth of castration-resistant VCaP tumors compared to vehicle controls.[1][2]

Core Signaling Pathways and Mechanism of Action

This compound is an inhibitor of the protein-protein interaction (PPI) between menin and MLL (Mixed-Lineage Leukemia).[1] This interaction is crucial for the oncogenic activity of MLL fusion proteins in leukemia and has been implicated in the progression of other cancers, including prostate and endometrial cancer. The downstream effects of this compound mediated inhibition include the modulation of the Androgen Receptor (AR) and Hypoxia-Inducible Factor (HIF) signaling pathways.

Menin-MLL Interaction Inhibition

The core mechanism of this compound involves its binding to menin, which prevents its interaction with MLL. This disrupts the MLL histone methyltransferase complex, leading to altered gene expression.

cluster_ppi Menin-MLL Interaction MI136 This compound Menin Menin MI136->Menin Inhibits MLL MLL Complex Menin->MLL Interaction TargetGenes Target Gene Expression MLL->TargetGenes Regulates

Caption: this compound inhibits the Menin-MLL protein-protein interaction.

Downstream Effect on Androgen Receptor (AR) Signaling

In prostate cancer, the menin-MLL complex acts as a co-activator of the Androgen Receptor.[3] By inhibiting the menin-MLL interaction, this compound can block AR signaling, which is a key driver of prostate cancer growth.[1][2]

MI136 This compound MeninMLL Menin-MLL Complex MI136->MeninMLL Inhibits AR Androgen Receptor (AR) MeninMLL->AR Co-activates ARE Androgen Response Elements (AREs) AR->ARE GeneExp AR Target Gene Expression (e.g., PSA) ARE->GeneExp Proliferation Cell Proliferation GeneExp->Proliferation

Caption: this compound inhibits AR signaling in prostate cancer.

Downstream Effect on HIF Signaling Pathway

In endometrial cancer, this compound has been shown to downregulate the expression of multiple components of the HIF (Hypoxia-Inducible Factor) pathway, such as Nos2, Nos3, and Cav1, thereby inhibiting tumor growth.[4]

MI136 This compound MeninMLL Menin-MLL Complex MI136->MeninMLL Inhibits HIF_Pathway HIF Pathway Components (Nos2, Nos3, Cav1) MeninMLL->HIF_Pathway Regulates TumorGrowth Tumor Growth HIF_Pathway->TumorGrowth Promotes

Caption: this compound inhibits the HIF signaling pathway.

Experimental Protocols

The following are generalized protocols based on the methodologies suggested in the reviewed literature. Researchers should optimize these protocols for their specific experimental conditions.

Cell Viability Assay

This protocol is designed to determine the IC50 of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., LNCaP, VCaP, 22RV1)

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0 to 20 µM.[1]

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (DMSO).

  • Incubate the plates for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.[1][4]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • VCaP cancer cells

  • Matrigel

  • This compound solution for injection

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of VCaP cells (e.g., 1 x 106 cells in Matrigel) into the flanks of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm3).

  • Randomize the mice into treatment and control groups.

  • For castration-resistant models, surgical castration can be performed, and treatment can be initiated once tumors regrow to their original volume.[2]

  • Administer this compound (e.g., 40 mg/kg) or vehicle control via intraperitoneal injection, typically 5 days a week.[1][2]

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Experimental Workflow for Target Validation

The following diagram illustrates a typical workflow for the validation of this compound as a therapeutic agent.

cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_preclinical Preclinical Development Biochem Biochemical Assays (IC50, Kd) CellViability Cell Viability Assays (IC50 in cell lines) Biochem->CellViability PathwayAnalysis Pathway Analysis (Western Blot, qPCR) CellViability->PathwayAnalysis Xenograft Xenograft Models PathwayAnalysis->Xenograft PD Pharmacodynamic (PD) Analysis Xenograft->PD PK Pharmacokinetic (PK) Studies PD->PK Tox Toxicology Studies PK->Tox

Caption: A general experimental workflow for target validation.

References

An In-depth Technical Guide to MI-136 and its Interaction with the MLL Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor MI-136, focusing on its mechanism of action as a potent disruptor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI). This interaction is a critical dependency for the oncogenic activity of MLL fusion proteins, which are hallmarks of a particularly aggressive subset of acute leukemias.

Executive Summary

This compound is a thienopyrimidine-based small molecule that competitively inhibits the binding of MLL and MLL fusion proteins to menin.[1] By physically occluding the MLL binding pocket on menin, this compound effectively abrogates the recruitment of the MLL complex to chromatin, leading to the downregulation of key target genes such as HOXA9 and MEIS1. This disruption of the MLL-menin axis results in the inhibition of proliferation, induction of apoptosis, and cellular differentiation in leukemia cells harboring MLL rearrangements. This guide details the quantitative biochemical and cellular activities of this compound, provides in-depth experimental protocols for its characterization, and visualizes its mechanism of action and the experimental workflows used to elucidate it.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs, providing a comparative view of their potency and cellular effects.

Table 1: Biochemical Activity of Menin-MLL Inhibitors

CompoundIC50 (nM)[2]Kd (nM)[2]Assay Method
This compound 3123.6Fluorescence Polarization (FP) & Isothermal Titration Calorimetry (ITC)
MI-2 446158FP & ITC
MI-2-2 4622FP & ITC
MI-463 ~15~10FP & ITC
MI-503 ~15~10FP & ITC

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeMLL StatusGI50 / IC50 (µM)Assay Method
LNCaP Prostate CancerWild-type5.59MTT Assay
VCaP Prostate CancerWild-type7.15MTT Assay
22rv1 Prostate CancerWild-type5.37MTT Assay
PNT2 Prostate CancerWild-type19.76MTT Assay
Endometrial Cancer Organoids Endometrial CancerNot Specified4.5Cell Viability Assay
MV4;11 Acute Myeloid LeukemiaMLL-AF4~0.25 - 0.57MTT Assay
MOLM-13 Acute Myeloid LeukemiaMLL-AF9~0.25 - 0.57MTT Assay

Mechanism of Action: Disrupting the Menin-MLL Interaction

The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the scaffold protein menin.[3] Menin acts as a crucial cofactor, tethering the MLL fusion protein to chromatin at specific gene loci, which is essential for the subsequent recruitment of other components of the transcription machinery and the aberrant expression of leukemogenic target genes like HOXA9 and MEIS1.[3]

This compound functions by directly binding to a deep hydrophobic pocket on the surface of menin, the very site that recognizes the N-terminal fragment of MLL.[4] The crystal structure of the menin-MI-136 complex (PDB ID: 4X5Z) reveals that the inhibitor mimics the key interactions of the MLL peptide, effectively competing for and blocking the binding of MLL.[5] This disruption prevents the formation of the functional MLL-fusion-menin complex on chromatin, leading to the transcriptional repression of target genes and the subsequent anti-leukemic effects.

This compound Mechanism of Action cluster_0 Normal MLL Fusion Protein Activity cluster_1 Inhibition by this compound MLL Fusion Protein MLL Fusion Protein Menin Menin MLL Fusion Protein->Menin Binds to Target Gene Promoters Target Gene Promoters Menin->Target Gene Promoters Recruits to Leukemogenesis Leukemogenesis Target Gene Promoters->Leukemogenesis Upregulation of HOXA9, MEIS1 This compound This compound Menin_inhibited Menin This compound->Menin_inhibited Binds to MLL pocket MLL Fusion Protein_unbound MLL Fusion Protein Menin_inhibited->MLL Fusion Protein_unbound Binding Blocked Target Gene Promoters_inhibited Target Gene Promoters_inhibited Menin_inhibited->Target Gene Promoters_inhibited No Recruitment Inhibition of Leukemogenesis Inhibition of Leukemogenesis Target Gene Promoters_inhibited->Inhibition of Leukemogenesis Downregulation of HOXA9, MEIS1

This compound disrupts the Menin-MLL interaction, inhibiting leukemogenesis.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Fluorescence Polarization (FP) Assay

This assay is used to measure the inhibitory potency (IC50) of compounds against the menin-MLL interaction.

  • Principle: A fluorescently labeled MLL-derived peptide (tracer) will have a low polarization value when tumbling freely in solution. Upon binding to the larger menin protein, its tumbling is restricted, resulting in a high polarization value. An inhibitor that displaces the tracer from menin will cause a decrease in polarization.

  • Materials:

    • Purified recombinant human menin protein.

    • Fluorescein-labeled MLL peptide (e.g., residues 4-15 or 4-43).

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • This compound and other test compounds dissolved in DMSO.

    • Black, low-volume 384-well plates.

    • Plate reader with fluorescence polarization capabilities.

  • Protocol:

    • Prepare a solution of menin and the fluorescently labeled MLL peptide in the assay buffer at 2x the final concentration.

    • Serially dilute this compound and control compounds in DMSO, and then dilute into assay buffer.

    • Add 10 µL of the compound dilutions to the wells of the 384-well plate.

    • Add 10 µL of the menin/peptide solution to each well.

    • Include controls for high polarization (menin + peptide, no inhibitor) and low polarization (peptide only).

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence polarization using an appropriate plate reader (Excitation: 485 nm, Emission: 535 nm for fluorescein).

    • Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the binding affinity (Kd) and stoichiometry of the interaction between this compound and menin.

  • Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating the inhibitor into a solution containing the protein, the binding affinity, enthalpy, and entropy of the interaction can be determined.

  • Materials:

    • Purified recombinant human menin protein.

    • This compound dissolved in a buffer matching the protein dialysis buffer.

    • ITC instrument.

  • Protocol:

    • Dialyze the menin protein extensively against the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Prepare a solution of this compound in the final dialysis buffer, ensuring the DMSO concentration is identical to that in the protein solution (typically <5%).

    • Load the menin solution (e.g., 5-10 µM) into the sample cell of the ITC instrument.

    • Load the this compound solution (e.g., 50-100 µM) into the injection syringe.

    • Perform a series of small injections (e.g., 2-10 µL) of the this compound solution into the menin solution while monitoring the heat change.

    • Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry (n), and thermodynamic parameters.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate that this compound disrupts the menin-MLL fusion protein interaction within a cellular context.

  • Principle: An antibody against a tagged MLL fusion protein is used to pull down the protein from cell lysate. If menin is interacting with the MLL fusion, it will also be pulled down. The presence of menin in the immunoprecipitate is then detected by Western blotting. Treatment with this compound is expected to reduce the amount of co-immunoprecipitated menin.

  • Materials:

    • HEK293T cells or a relevant leukemia cell line (e.g., MV4;11).

    • Expression vector for a tagged MLL fusion protein (e.g., FLAG-MLL-AF9).

    • Transfection reagent.

    • This compound.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Anti-FLAG antibody (or antibody against the tag).

    • Anti-menin antibody.

    • Protein A/G magnetic beads or agarose resin.

    • Western blotting reagents and equipment.

  • Protocol:

    • Transfect cells with the MLL fusion protein expression vector.

    • After 24-48 hours, treat the cells with this compound or DMSO (vehicle control) for a specified time (e.g., 4-6 hours).

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Pre-clear the lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysates with an anti-FLAG antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binders.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting with anti-FLAG and anti-menin antibodies.

Cell Viability (MTT) Assay

The MTT assay is used to determine the effect of this compound on the proliferation and viability of cancer cells.

  • Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • Leukemia cell lines (e.g., MV4;11, MOLM-13) and control cell lines.

    • Complete cell culture medium.

    • This compound.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

    • Plate reader capable of measuring absorbance at 570 nm.

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere or stabilize for 24 hours.

    • Treat the cells with a serial dilution of this compound or DMSO control.

    • Incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the DMSO control and plot the results to determine the GI50/IC50 value.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the effect of this compound on the expression of MLL target genes.

  • Principle: The expression levels of specific mRNAs (e.g., HOXA9, MEIS1) are quantified by reverse transcribing them into cDNA, followed by PCR amplification with gene-specific primers in the presence of a fluorescent dye that intercalates with double-stranded DNA.

  • Materials:

    • Leukemia cells treated with this compound or DMSO.

    • RNA isolation kit.

    • Reverse transcription kit.

    • SYBR Green or TaqMan-based qPCR master mix.

    • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).

    • Real-time PCR instrument.

  • Protocol:

    • Treat cells with this compound or DMSO for a defined period (e.g., 48-72 hours).

    • Isolate total RNA from the cells.

    • Synthesize cDNA from the RNA using a reverse transcriptase.

    • Set up qPCR reactions containing cDNA, primers, and qPCR master mix.

    • Run the qPCR reactions in a real-time PCR instrument.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the DMSO control.

Experimental Workflow for this compound Characterization cluster_biochemical Biochemical/Biophysical Assays cluster_cellular Cell-Based Assays FP Fluorescence Polarization (FP) IC50 Value IC50 Value FP->IC50 Value ITC Isothermal Titration Calorimetry (ITC) Kd Value Kd Value ITC->Kd Value CoIP Co-Immunoprecipitation (Co-IP) Target Engagement Target Engagement CoIP->Target Engagement MTT Cell Viability (MTT) Cellular Potency (GI50) Cellular Potency (GI50) MTT->Cellular Potency (GI50) qRT_PCR qRT-PCR Target Gene Modulation Target Gene Modulation qRT_PCR->Target Gene Modulation ChIP_seq ChIP-seq Chromatin Occupancy Chromatin Occupancy ChIP_seq->Chromatin Occupancy This compound This compound This compound->FP This compound->ITC This compound->CoIP This compound->MTT This compound->qRT_PCR This compound->ChIP_seq

Workflow for the comprehensive characterization of this compound.

Signaling Pathways and Downstream Effects

The primary signaling pathway disrupted by this compound in the context of MLL-rearranged leukemia is the MLL fusion protein-driven oncogenic program. By inhibiting the menin-MLL interaction, this compound leads to the eviction of the MLL fusion complex from the chromatin of target genes, most notably the HOX gene clusters (especially HOXA9) and their cofactor MEIS1. The downregulation of these master regulators of hematopoiesis triggers a cascade of downstream events, including the arrest of proliferation, induction of apoptosis, and myeloid differentiation.

Beyond leukemia, the menin-MLL complex has been implicated in other signaling pathways and diseases. For instance, this compound has been shown to block androgen receptor (AR) signaling in prostate cancer models, suggesting a role for the menin-MLL complex in hormone-driven cancers.[2] In endometrial cancer, this compound has been found to inhibit tumor growth by downregulating components of the HIF signaling pathway.[6]

Downstream Effects of this compound cluster_leukemia MLL-rearranged Leukemia cluster_prostate Prostate Cancer cluster_endometrial Endometrial Cancer This compound This compound Menin-MLL Interaction Menin-MLL Interaction This compound->Menin-MLL Interaction Inhibits HOXA9/MEIS1 Downregulation HOXA9/MEIS1 Downregulation Menin-MLL Interaction->HOXA9/MEIS1 Downregulation Disrupts MLL-fusion recruitment AR Signaling Blockade AR Signaling Blockade Menin-MLL Interaction->AR Signaling Blockade Inhibits AR cofactor function HIF Pathway Downregulation HIF Pathway Downregulation Menin-MLL Interaction->HIF Pathway Downregulation Mechanism under investigation Proliferation Arrest Proliferation Arrest HOXA9/MEIS1 Downregulation->Proliferation Arrest Apoptosis Induction Apoptosis Induction HOXA9/MEIS1 Downregulation->Apoptosis Induction Myeloid Differentiation Myeloid Differentiation HOXA9/MEIS1 Downregulation->Myeloid Differentiation

Signaling pathways and cellular outcomes affected by this compound.

Conclusion and Future Directions

This compound is a well-characterized and potent inhibitor of the menin-MLL interaction, serving as a valuable chemical probe to investigate the biological roles of this complex and as a promising starting point for the development of targeted therapies for MLL-rearranged leukemias and potentially other cancers. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of this important class of inhibitors. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and its analogs for clinical translation, as well as further elucidating the role of the menin-MLL complex in a broader range of solid tumors.

References

The Pharmacodynamics of MI-136: A Menin-MLL Inhibitor with Therapeutic Potential in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MI-136 is a potent small molecule inhibitor of the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) protein.[1][2] This interaction is a critical driver in certain types of cancers, particularly those with MLL rearrangements or specific gene mutations. By disrupting the menin-MLL complex, this compound presents a targeted therapeutic strategy to halt the progression of these malignancies. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualization of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions by directly binding to menin, a scaffold protein, thereby preventing its interaction with MLL.[3] The menin-MLL complex is crucial for the recruitment of the MLL histone methyltransferase to chromatin, leading to the expression of oncogenic genes. In the context of MLL-rearranged leukemias, the fusion proteins retain the menin-binding motif, making this interaction essential for their leukemogenic activity.[3]

In addition to its role in leukemia, the menin-MLL interaction has been implicated in the progression of solid tumors, including castration-resistant prostate cancer (CRPC) and endometrial cancer.[1][2] In CRPC, the menin-MLL complex acts as a co-activator of the androgen receptor (AR), promoting the transcription of AR target genes.[1] In endometrial cancer, this compound has been shown to inhibit the Hypoxia-Inducible Factor (HIF) signaling pathway.[1]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data reported for this compound.

ParameterValueAssayTargetReference
IC50 31 nMFluorescence PolarizationMenin-MLL Interaction[1][2]
Kd 23.6 nMIsothermal Titration CalorimetryMenin[1][2]

Table 1: In Vitro Binding and Inhibitory Activity

Cell LineCancer TypeIC50 (µM)AssayReference
LNCaP Prostate Cancer5.59Cell Proliferation[2]
VCaP Prostate Cancer7.15Cell Proliferation[2]
22rv1 Prostate Cancer5.37Cell Proliferation[2]
PNT2 Normal Prostate19.76Cell Proliferation[2]
Endometrial Cancer Organoids Endometrial Cancer4.5Cell Proliferation[1]

Table 2: In Vitro Anti-proliferative Activity

Animal ModelTumor TypeDosage & AdministrationOutcomeReference
VCaP Xenografts in SCID Mice Castration-Resistant Prostate Cancer40 mg/kg, intraperitoneal injection, 5 days a weekSignificant decrease in tumor growth compared to vehicle controls[2]

Table 3: In Vivo Efficacy

Experimental Protocols

Determination of IC50 for Menin-MLL Interaction (Fluorescence Polarization Assay)

Objective: To quantify the concentration of this compound required to inhibit 50% of the menin-MLL protein-protein interaction.

Methodology:

  • A fluorescently labeled peptide derived from MLL that is known to bind to menin is used as the probe.

  • Recombinant human menin protein is incubated with the fluorescent MLL peptide in a suitable buffer system.

  • In the bound state, the large size of the menin-peptide complex results in a high fluorescence polarization value.

  • This compound is serially diluted and added to the menin-peptide mixture.

  • As this compound displaces the fluorescent peptide from menin, the smaller, freely rotating peptide results in a decrease in fluorescence polarization.

  • The fluorescence polarization is measured using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]

Determination of Binding Affinity (Kd) by Isothermal Titration Calorimetry (ITC)

Objective: To determine the dissociation constant (Kd) of the interaction between this compound and menin.

Methodology:

  • Recombinant human menin protein is placed in the sample cell of an ITC instrument.

  • This compound is loaded into the injection syringe.

  • A series of small, precise injections of this compound into the menin solution are performed.

  • The heat change associated with each injection is measured by the ITC instrument.

  • The binding of this compound to menin is an enthalpically driven process, and the heat released or absorbed is proportional to the amount of binding.

  • The data are plotted as heat change per injection versus the molar ratio of this compound to menin.

  • The resulting binding isotherm is fitted to a suitable binding model to determine the stoichiometry (n), enthalpy of binding (ΔH), and the association constant (Ka), from which the dissociation constant (Kd = 1/Ka) is calculated.[3]

Cell Proliferation Assay (MTT or WST-1 Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cell lines and calculate the IC50 for growth inhibition.

Methodology:

  • Prostate cancer cell lines (LNCaP, VCaP, 22rv1) or normal prostate cells (PNT2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of this compound (e.g., 0-20 µM) or vehicle control (DMSO).[2]

  • The cells are incubated for a specified period (e.g., 24 hours).[2]

  • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well.

  • Viable cells with active mitochondrial dehydrogenases will reduce the tetrazolium salt to a colored formazan product.

  • The formazan crystals are solubilized (in the case of MTT), and the absorbance is measured at a specific wavelength using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

In Vivo VCaP Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model of castration-resistant prostate cancer.

Methodology:

  • Male severe combined immunodeficient (SCID) mice are used for this study.

  • VCaP cells are suspended in a suitable matrix (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

  • Tumor growth is monitored regularly by caliper measurements.

  • When the tumors reach a predetermined size, the mice are randomized into treatment and control groups.

  • The treatment group receives intraperitoneal injections of this compound at a specified dose (e.g., 40 mg/kg) and schedule (e.g., 5 days a week).[2]

  • The control group receives vehicle injections following the same schedule.

  • Tumor volume and body weight are measured throughout the study.

  • At the end of the study, the tumors are excised and may be used for further analysis (e.g., histology, gene expression).

Signaling Pathways and Experimental Workflows

Menin_MLL_Signaling_Prostate_Cancer cluster_nucleus Nucleus Menin Menin MLL MLL Menin->MLL Interaction ARE Androgen Response Element (ARE) MLL->ARE AR Androgen Receptor (AR) AR->Menin Recruitment AR->ARE Target_Genes AR Target Genes (e.g., TMPRSS2, FKBP5) ARE->Target_Genes Activation Transcription Increased Transcription Target_Genes->Transcription MI136 This compound MI136->Menin Inhibits Interaction Menin_MLL_Signaling_Endometrial_Cancer cluster_nucleus Nucleus Menin Menin MLL MLL Menin->MLL Interaction HRE Hypoxia Response Element (HRE) MLL->HRE HIF1A HIF-1α HIF1A->Menin Recruitment HIF1A->HRE Target_Genes HIF Target Genes (e.g., Nos2, Nos3, Cav1) HRE->Target_Genes Activation Transcription Increased Transcription Target_Genes->Transcription MI136 This compound MI136->Menin Inhibits Interaction VCaP_Xenograft_Workflow Start Start Implantation Subcutaneous injection of VCaP cells into SCID mice Start->Implantation Tumor_Growth Monitor tumor growth until palpable Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer this compound (40 mg/kg, i.p.) Randomization->Treatment Treatment Group Control Administer Vehicle Randomization->Control Control Group Monitoring Measure tumor volume and body weight Treatment->Monitoring Control->Monitoring Endpoint Endpoint: Tumor excision and analysis Monitoring->Endpoint

References

MI-136: A Technical Guide to its Role in Epigenetic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MI-136 is a potent and specific small molecule inhibitor of the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL1). This interaction is a critical driver in certain hematological malignancies and solid tumors, making this compound a promising therapeutic candidate. This technical guide provides an in-depth overview of this compound's mechanism of action, its role in epigenetic regulation, and detailed protocols for its investigation. Quantitative data are presented for easy comparison, and key signaling pathways and experimental workflows are visualized to facilitate understanding.

Introduction

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications play a crucial role in normal development and cellular differentiation. Dysregulation of epigenetic processes is a hallmark of many diseases, including cancer. The MLL1 protein is a histone H3 lysine 4 (H3K4) methyltransferase, an enzyme that adds methyl groups to histone H3, a key component of chromatin. This methylation is generally associated with active gene transcription.

Menin, a nuclear protein, is a critical cofactor for MLL1's oncogenic activity. It tethers MLL1 to chromatin at specific gene loci, leading to the aberrant expression of genes that drive cancer cell proliferation and survival. This compound is a small molecule designed to specifically disrupt the Menin-MLL1 interaction, thereby inhibiting the pathogenic activity of the MLL1 complex.

Mechanism of Action

This compound competitively binds to the MLL1-binding pocket of Menin, effectively displacing MLL1. This disruption prevents the recruitment of the MLL1 methyltransferase complex to its target genes. The primary downstream effect of this inhibition is a reduction in H3K4 trimethylation (H3K4me3) at the promoter regions of MLL1 target genes. This decrease in the activating histone mark leads to the transcriptional repression of these genes, ultimately resulting in anti-tumor effects.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its effects.

Table 1: In Vitro Activity of this compound

ParameterValueCell Lines/Assay ConditionsReference
IC50 (Menin-MLL PPI) 31 nMBiochemical Assay[1]
Kd (Binding Affinity) 23.6 nMBiochemical Assay[1]
IC50 (Cell Proliferation) 5.59 µMLNCaP (Prostate Cancer)[1]
7.15 µMVCaP (Prostate Cancer)[1]
5.37 µM22rv1 (Prostate Cancer)[1]
19.76 µMPNT2 (Normal Prostate)[1]

Table 2: In Vivo Activity and Pharmacokinetics of this compound

ParameterValueAnimal ModelReference
Dosage 40 mg/kgVCaP xenografts[1]
Administration Intraperitoneal injection, 5 days a weekVCaP xenografts[1]
Effect Significant decrease in tumor growthVCaP xenografts[1]
Half-life (T1/2) 3.1 hOral administration[1]

Key Signaling Pathways Modulated by this compound

The Menin-MLL1-H3K4me3 Axis

The core mechanism of this compound involves the direct inhibition of the Menin-MLL1 interaction, leading to a reduction in H3K4me3 at target gene promoters and subsequent transcriptional repression.

Menin_MLL1_Pathway cluster_nucleus Nucleus Menin Menin MLL1 MLL1 (KMT2A) Menin->MLL1 Binds DNA Target Gene Promoter MLL1->DNA Recruited to H3K4 Histone H3K4 MLL1->H3K4 Methylates H3K4me3 H3K4me3 (Active Mark) Transcription Gene Transcription H3K4me3->Transcription Promotes MI136 This compound MI136->Menin Inhibits Interaction

Caption: this compound disrupts the Menin-MLL1 interaction, inhibiting H3K4 methylation.

Androgen Receptor (AR) Signaling Pathway

In castration-resistant prostate cancer, the MLL complex is co-recruited with the Androgen Receptor (AR) to AR target genes. This compound blocks this co-recruitment, leading to the downregulation of AR target gene expression and inhibition of tumor growth.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_active Active AR AR->AR_active Translocates ARE Androgen Response Element (on DNA) AR_active->ARE Menin_MLL_complex Menin-MLL Complex Menin_MLL_complex->ARE Co-recruited AR_target_genes AR Target Gene Expression ARE->AR_target_genes Activates MI136 This compound MI136->Menin_MLL_complex Inhibits

Caption: this compound inhibits the co-recruitment of the Menin-MLL complex to AR target genes.

Hypoxia-Inducible Factor (HIF) Signaling Pathway

This compound has been shown to downregulate the expression of multiple components of the HIF signaling pathway, such as Nitric Oxide Synthases (Nos2, Nos3) and Caveolin-1 (Cav1), thereby inhibiting tumor growth in certain contexts.

HIF_Signaling_Pathway Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (on DNA) HIF1_complex->HRE Target_Genes HIF Target Genes (Nos2, Nos3, Cav1) HRE->Target_Genes Activates Tumor_Growth Tumor Growth Target_Genes->Tumor_Growth Promotes MI136 This compound MI136->Target_Genes Downregulates

Caption: this compound downregulates the expression of HIF-1α target genes.

Detailed Experimental Protocols

Chromatin Immunoprecipitation (ChIP) followed by qPCR

This protocol is designed to assess the effect of this compound on the occupancy of Menin, MLL1, and the levels of H3K4me3 at specific gene promoters.

Materials:

  • This compound (dissolved in DMSO)

  • Cell culture medium and supplements

  • Formaldehyde (37%)

  • Glycine

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonicator

  • Antibodies: anti-Menin, anti-MLL1, anti-H3K4me3, and IgG control

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A

  • Proteinase K

  • DNA purification kit

  • qPCR primers for target gene promoters and a negative control region

  • qPCR master mix

Procedure:

  • Cell Treatment: Plate cells and treat with the desired concentration of this compound or DMSO (vehicle control) for the appropriate duration (e.g., 24-72 hours).

  • Cross-linking: Add formaldehyde to a final concentration of 1% to the cell culture medium and incubate for 10 minutes at room temperature.

  • Quenching: Add glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in cell lysis buffer.

  • Nuclear Lysis: Resuspend the nuclear pellet in nuclear lysis buffer.

  • Chromatin Shearing: Sonicate the nuclear lysate to shear chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the pre-cleared chromatin with the specific antibody or IgG control overnight at 4°C.

    • Add protein A/G beads and incubate for 2 hours at 4°C.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

  • qPCR Analysis: Perform qPCR using primers specific for the target gene promoters and a negative control region. Calculate the enrichment relative to the input and IgG control.

ChIP_Workflow Start Cell Treatment with this compound Crosslink Cross-link Proteins to DNA (Formaldehyde) Start->Crosslink Lyse Cell and Nuclear Lysis Crosslink->Lyse Sonicate Chromatin Shearing (Sonication) Lyse->Sonicate IP Immunoprecipitation (Specific Antibody) Sonicate->IP Wash Wash Beads IP->Wash Elute Elution and Reverse Cross-linking Wash->Elute Purify DNA Purification Elute->Purify qPCR qPCR Analysis Purify->qPCR

Caption: Workflow for Chromatin Immunoprecipitation (ChIP) followed by qPCR.

Western Blot Analysis

This protocol is for assessing the protein levels of Menin, MLL1, and global H3K4me3 after this compound treatment.

Materials:

  • This compound (dissolved in DMSO)

  • Cell culture medium and supplements

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Menin, anti-MLL1, anti-H3K4me3, anti-total H3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with this compound or DMSO as described for the ChIP protocol.

  • Protein Extraction: Lyse cells in RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Drug Development and Future Perspectives

This compound and other Menin-MLL inhibitors represent a promising new class of targeted therapies. Their specificity for the Menin-MLL interaction suggests a potential for fewer off-target effects compared to traditional chemotherapy. Preclinical studies in various cancer models, including MLL-rearranged leukemias and castration-resistant prostate cancer, have demonstrated significant anti-tumor activity.

Further research is needed to fully elucidate the therapeutic potential of this compound. This includes:

  • Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents.

  • Biomarker Discovery: Identifying reliable biomarkers to predict patient response to Menin-MLL inhibitors.

  • Resistance Mechanisms: Understanding potential mechanisms of resistance to guide the development of next-generation inhibitors and combination strategies.

The continued investigation of this compound and similar compounds holds great promise for advancing the treatment of cancers driven by the dysregulation of the Menin-MLL1 epigenetic axis.

References

MI-136: A Potent Chemical Probe for Interrogating Menin-MLL Interactions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MI-136 is a small molecule inhibitor that serves as a high-affinity chemical probe for the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) proteins.[1][2] This interaction is a critical driver in certain types of cancers, particularly in MLL-rearranged leukemias and castration-resistant prostate cancer.[1][2][3][4] this compound offers researchers a valuable tool to dissect the cellular functions of the menin-MLL axis and to explore its therapeutic potential. This guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its use, and a visualization of the key signaling pathways it modulates.

Biochemical and Cellular Activity of this compound

This compound is a potent inhibitor of the menin-MLL interaction, demonstrating strong binding affinity to menin.[1][4][5] This inhibitory action disrupts the recruitment of the MLL complex to chromatin, thereby affecting the expression of downstream target genes involved in cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity.

Table 1: Biochemical Activity of this compound

ParameterValueAssay MethodReference
IC5031 nMFluorescence Polarization[1][4][5]
Kd23.6 nMIsothermal Titration Calorimetry[1][4][5]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50Assay MethodReference
LNCaPProstate Cancer5.59 µMCell Proliferation Assay[1]
VCaPProstate Cancer7.15 µMCell Proliferation Assay[1]
22rv1Prostate Cancer5.37 µMCell Proliferation Assay[1]
Endometrial Cancer OrganoidsEndometrial Cancer4.5 µMOrganoid Viability Assay[3]
MLL-AF9 cellsMLL-rearranged Leukemia0.55 µMCell Proliferation Assay[2]

Table 3: In Vivo Efficacy of this compound

Animal ModelTumor TypeDosage and AdministrationOutcomeReference
VCaP xenografts in miceCastration-resistant Prostate Cancer40 mg/kg, intraperitoneal injection, 5 days a weekSignificant decrease in tumor growth[1][4]

Signaling Pathways Modulated by this compound

This compound primarily exerts its effects by disrupting the menin-MLL interaction, which in turn impacts several downstream signaling pathways crucial for cancer cell survival and proliferation.

Menin-MLL Signaling Pathway

Menin acts as a scaffold protein, tethering the MLL1 histone methyltransferase to chromatin at specific gene loci. This leads to the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription. MLL fusion proteins, common in aggressive leukemias, rely on this interaction with menin to drive the expression of oncogenic target genes like HOXA9 and MEIS1. This compound competitively binds to the MLL binding pocket on menin, preventing the recruitment of the MLL complex and subsequent gene activation.

Menin_MLL_Signaling cluster_nucleus Nucleus Menin Menin MLL1 MLL1 (H3K4 Methyltransferase) Menin->MLL1 Binds MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Binds Chromatin Chromatin MLL1->Chromatin Recruited to H3K4me3 H3K4me3 (Active Transcription) MLL1->H3K4me3 Catalyzes MLL_Fusion->Chromatin Recruited to Target_Genes Target Genes (e.g., HOXA9, MEIS1) H3K4me3->Target_Genes Activates Transcription MI136 This compound MI136->Menin Inhibits Binding

Caption: this compound disrupts the Menin-MLL interaction, inhibiting oncogenic gene transcription.

Androgen Receptor (AR) Signaling Pathway

In castration-resistant prostate cancer, the androgen receptor (AR) signaling axis remains a key driver of tumor growth. Menin has been identified as a crucial co-activator of AR. It facilitates the recruitment of the MLL complex to AR target genes, promoting their transcription. By inhibiting the menin-MLL interaction, this compound effectively blocks AR-mediated transcription, leading to reduced proliferation of prostate cancer cells.[3][4]

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_inactive AR (inactive) AR_active AR (active) AR_inactive->AR_active Translocates to Nucleus ARE Androgen Response Element (ARE) AR_active->ARE Binds to AR_Target_Genes AR Target Genes (e.g., TMPRSS2, FKBP5) ARE->AR_Target_Genes Activates Transcription Menin Menin Menin->AR_active Co-activates MLL_complex MLL Complex Menin->MLL_complex Recruits MLL_complex->ARE Recruited to MI136 This compound MI136->Menin Inhibits MLL Recruitment

Caption: this compound inhibits AR signaling by preventing menin-mediated MLL complex recruitment.

Hypoxia-Inducible Factor (HIF) Signaling Pathway

In endometrial cancer, this compound has been shown to suppress tumor growth by downregulating the expression of multiple components of the Hypoxia-Inducible Factor (HIF) signaling pathway.[3] Menin can directly bind to the promoters of HIF target genes, such as Nos2, Nos3, and Cav1, and regulate their transcription. By disrupting the menin-MLL complex, this compound restricts the transcription of these genes, thereby inhibiting the proliferation of endometrial cancer cells.[3]

HIF_Signaling Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a HIF-1α HIF1a_stabilization->HIF1a HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to HIF_Target_Genes HIF Target Genes (e.g., Nos2, Nos3, Cav1) HRE->HIF_Target_Genes Activates Transcription Menin Menin Menin->HRE Binds to Promoter MLL_complex MLL Complex Menin->MLL_complex Recruits MLL_complex->HRE Recruited to MI136 This compound MI136->Menin Inhibits MLL Recruitment

Caption: this compound suppresses HIF signaling by disrupting menin-mediated transcription of target genes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the activity of this compound.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay measures the ability of this compound to inhibit the binding of a fluorescently labeled MLL-derived peptide to menin.

FP_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified Menin Protein - Fluorescently Labeled MLL Peptide - this compound Dilution Series - Assay Buffer start->prepare_reagents mix_components Mix Menin and Labeled MLL Peptide prepare_reagents->mix_components add_inhibitor Add this compound at Various Concentrations mix_components->add_inhibitor incubate Incubate at Room Temperature add_inhibitor->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze_data Analyze Data: - Plot Polarization vs. [this compound] - Determine IC50 measure_fp->analyze_data end End analyze_data->end

Caption: Workflow for the Fluorescence Polarization (FP) assay to determine the IC50 of this compound.

Methodology:

  • Reagents and Materials:

    • Purified recombinant human menin protein.

    • Fluorescein-labeled MLL peptide (e.g., derived from the MLL N-terminus).

    • This compound, dissolved in DMSO to create a stock solution and then serially diluted in assay buffer.

    • Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20.

    • 384-well, low-volume, black, round-bottom plates.

    • A microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a solution of menin protein and the fluorescently labeled MLL peptide in the assay buffer. The final concentrations should be optimized to be at or below the Kd of the interaction to ensure assay sensitivity.

    • Dispense the menin/labeled peptide mix into the wells of the 384-well plate.

    • Add serial dilutions of this compound to the wells. Include control wells with DMSO only (for maximum polarization) and wells with only the labeled peptide (for minimum polarization).

    • Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • The raw polarization values are converted to percent inhibition.

    • Plot the percent inhibition as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of this compound to menin, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Methodology:

  • Reagents and Materials:

    • Purified recombinant human menin protein.

    • This compound, dissolved in a buffer matching the protein's dialysis buffer.

    • Dialysis Buffer: e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP.

    • An isothermal titration calorimeter.

  • Procedure:

    • Dialyze the menin protein extensively against the ITC buffer. Dissolve this compound in the final dialysis buffer.

    • Load the menin solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small injections of the this compound solution into the menin solution while monitoring the heat change.

    • Perform a control titration of this compound into the buffer alone to account for the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Integrate the heat change for each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the effect of this compound on cell proliferation.

Methodology:

  • Reagents and Materials:

    • Cancer cell lines of interest (e.g., LNCaP, VCaP, MLL-AF9).

    • Complete cell culture medium.

    • This compound, dissolved in DMSO and serially diluted in culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

    • A microplate reader capable of measuring absorbance at 570 nm.

  • Procedure:

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound. Include wells with DMSO as a vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the absorbance values to the vehicle control to determine the percent viability.

    • Plot the percent viability as a function of the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Western Blot for PARP Cleavage

This assay is used to detect apoptosis induced by this compound by monitoring the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of executioner caspases.

Methodology:

  • Reagents and Materials:

    • Cancer cell lines.

    • This compound.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • PVDF membrane.

    • Transfer buffer.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies against full-length PARP and cleaved PARP.

    • Primary antibody against a loading control (e.g., GAPDH or β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system for chemiluminescence detection.

  • Procedure:

    • Treat cells with this compound at various concentrations and for different time points.

    • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Analyze the intensity of the bands corresponding to full-length PARP (approx. 116 kDa) and cleaved PARP (approx. 89 kDa).

    • An increase in the cleaved PARP band indicates the induction of apoptosis.

    • Normalize the band intensities to the loading control for semi-quantitative analysis.

Chromatin Immunoprecipitation (ChIP)-qPCR

ChIP-qPCR is used to determine if this compound treatment reduces the occupancy of menin and the MLL complex at the promoters of specific target genes.

Methodology:

  • Reagents and Materials:

    • Cancer cell lines.

    • This compound.

    • Formaldehyde for cross-linking.

    • Glycine to quench cross-linking.

    • Cell lysis and chromatin shearing buffers.

    • Sonicator.

    • Antibodies against menin, MLL, or a specific histone mark (e.g., H3K4me3).

    • IgG as a negative control.

    • Protein A/G magnetic beads.

    • Wash buffers.

    • Elution buffer.

    • RNase A and Proteinase K.

    • DNA purification kit.

    • qPCR primers for target gene promoters and a negative control region.

    • SYBR Green qPCR master mix.

    • A real-time PCR instrument.

  • Procedure:

    • Treat cells with this compound or vehicle control.

    • Cross-link proteins to DNA with formaldehyde and quench with glycine.

    • Lyse the cells and shear the chromatin by sonication to obtain fragments of 200-500 bp.

    • Immunoprecipitate the chromatin with specific antibodies or IgG overnight.

    • Capture the antibody-chromatin complexes with protein A/G beads.

    • Wash the beads to remove non-specific binding.

    • Elute the chromatin and reverse the cross-links.

    • Treat with RNase A and Proteinase K, and purify the DNA.

    • Perform qPCR using primers for the target gene promoters.

  • Data Analysis:

    • Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.

    • Compare the enrichment of the target promoter regions in this compound-treated versus vehicle-treated samples. A decrease in enrichment indicates that this compound has displaced menin/MLL from the target gene.

Conclusion

This compound is a powerful and specific chemical probe for studying the menin-MLL protein-protein interaction. Its ability to potently inhibit this interaction in both biochemical and cellular contexts makes it an invaluable tool for researchers in oncology and epigenetics. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in dissecting the biological roles of the menin-MLL axis and in the development of novel therapeutic strategies targeting this critical oncogenic driver.

References

Methodological & Application

Application Notes and Protocols for MI-136 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of MI-136, a potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, in preclinical mouse models of cancer. The following protocols and data are intended to facilitate the design and execution of in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Overview of this compound

This compound is a small molecule inhibitor that disrupts the critical interaction between menin and MLL, a key driver in certain types of leukemia.[1] More recently, this interaction has been identified as a crucial co-activator of the Androgen Receptor (AR) signaling pathway in castration-resistant prostate cancer.[2] By inhibiting the menin-MLL complex, this compound can effectively suppress the expression of downstream target genes, such as HOXA9 and MEIS1, and modulate AR-mediated transcription, leading to anti-tumor effects in relevant cancer models.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in in vivo mouse models.

Table 1: In Vivo Efficacy of this compound in VCaP Xenograft Model

Mouse ModelCell LineTreatmentDosageAdministration RouteScheduleOutcomeReference
SCID MiceVCaP (castration-resistant)This compound40 mg/kgIntraperitoneal (i.p.)5 days a weekSignificant decrease in tumor growth compared to vehicle controls. No reported effect on mouse body weight.[1]

Table 2: Pharmacokinetic Profile of this compound in Mice

ParameterValueAdministration RouteReference
Half-life (T1/2)3.1 hoursOral (p.o.)[1]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a 2.75 mg/mL solution of this compound suitable for intraperitoneal injection in mice.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials and syringes

Procedure:

  • Prepare a stock solution of this compound in DMSO at a concentration of 27.5 mg/mL.

  • To prepare 1 mL of the final formulation, sequentially add the following components to a sterile vial:

    • 400 µL of PEG300.

    • 100 µL of the 27.5 mg/mL this compound in DMSO stock solution. Mix thoroughly.

    • 50 µL of Tween-80. Mix until the solution is clear.

    • 450 µL of saline. Mix until the solution is homogeneous.

  • The final concentration of the this compound solution will be 2.75 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • It is recommended to prepare the working solution fresh on the day of use.[1] If storage is necessary, aliquot and store at -20°C for short-term use.

VCaP Xenograft Mouse Model Protocol

This protocol outlines the establishment of VCaP xenografts in immunodeficient mice and subsequent treatment with this compound.

Materials:

  • VCaP human prostate cancer cells

  • Matrigel (BD Biosciences)

  • Male Severe Combined Immunodeficiency (SCID) mice (4-6 weeks old)[3][4]

  • Calipers for tumor measurement

  • This compound formulation (prepared as in section 3.1)

  • Vehicle control (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

Procedure:

  • Cell Preparation: Culture VCaP cells under standard conditions. On the day of inoculation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.

  • Tumor Inoculation: Subcutaneously inject 1 x 106 VCaP cells in 200 µL of the cell/Matrigel suspension into the flank of each male SCID mouse.[3][4]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor volume using calipers at least twice a week. The tumor volume can be calculated using the formula: Volume = (Length x Width2) / 2.

  • Treatment Initiation: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration:

    • Treatment Group: Administer this compound at a dose of 40 mg/kg via intraperitoneal injection, 5 days a week.[1] The injection volume will depend on the weight of the mouse and the final concentration of the prepared this compound solution.

    • Control Group: Administer an equivalent volume of the vehicle control solution via the same route and schedule.

  • Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice, including body weight, throughout the study.

  • Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or as defined by the experimental design. Efficacy is determined by comparing the tumor growth inhibition in the this compound treated group to the vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vivo evaluation.

MI136_Signaling_Pathway cluster_AR Androgen Receptor Signaling cluster_Menin_MLL Menin-MLL Complex AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR->ARE Androgen Androgen Androgen->AR AR_target_genes AR Target Genes (e.g., PSA, TMPRSS2) ARE->AR_target_genes Prostate Cancer\nCell Proliferation & Survival Prostate Cancer Cell Proliferation & Survival AR_target_genes->Prostate Cancer\nCell Proliferation & Survival Menin Menin Menin_MLL Menin-MLL Complex Menin->Menin_MLL MLL MLL Complex MLL->Menin_MLL Menin_MLL->AR Co-activation MI136 This compound MI136->Menin_MLL Inhibition Experimental_Workflow start Start: VCaP Cell Culture cell_prep Cell Preparation (Harvest & Resuspend in Matrigel) start->cell_prep inoculation Subcutaneous Inoculation (SCID Mice) cell_prep->inoculation tumor_growth Tumor Growth Monitoring (Calipers) inoculation->tumor_growth randomization Randomization (Tumor Volume ~100-200 mm³) tumor_growth->randomization treatment Treatment Phase (this compound or Vehicle, i.p.) randomization->treatment monitoring Efficacy & Toxicity Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint Endpoint Analysis (Tumor Growth Inhibition) monitoring->endpoint finish End of Study endpoint->finish

References

Application Notes and Protocols for MI-136

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and experimental use of MI-136, a potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the interaction between menin and MLL, a crucial driver in certain types of leukemia and other cancers.[1][2][3][4][5] By disrupting this interaction, this compound can modulate gene expression and inhibit the proliferation of cancer cells, making it a valuable tool for research and a potential therapeutic agent.[5][6] It has been shown to block Androgen Receptor (AR) signaling and has demonstrated efficacy in preclinical models of castration-resistant prostate cancer and endometrial cancer.[3][5][6]

Physicochemical Properties and Solubility

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes its key physicochemical properties and solubility.

PropertyValueSource
CAS Number 1628316-74-4[2][7]
Molecular Formula C₂₃H₂₁F₃N₆S[2][7]
Molecular Weight 470.52 g/mol [2]
Appearance Crystalline solid[7]
Solubility in DMSO ≥ 31 mg/mL[8]
Solubility in Ethanol 10 mg/mL[7]
Solubility in DMF 1 mg/mL[7]
Solubility in Water Insoluble[5]

Preparation of Stock Solutions

For most in vitro and cell-based assays, a concentrated stock solution of this compound in a suitable organic solvent is required. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 470.52 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 470.52 g/mol * 1 mL = 0.0047052 g = 4.7052 mg

    • Accurately weigh out approximately 4.71 mg of this compound powder.

  • Dissolution:

    • Add the weighed this compound to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[2]

Experimental Protocols

In Vitro Cell-Based Proliferation Assay

This protocol describes a general method for assessing the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., VCaP, LNCaP, 22RV1 for prostate cancer studies)[5]

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0-20 µM).[3] Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 24-72 hours at 37°C and 5% CO₂.[3]

  • Cell Viability Assessment:

    • After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (medium only).

    • Normalize the results to the vehicle-treated control cells.

    • Plot the cell viability against the this compound concentration and determine the GI₅₀ or IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Androgen Receptor (AR) Signaling Assay

This protocol is designed to investigate the effect of this compound on androgen-induced gene expression.

Materials:

  • AR-positive prostate cancer cell line (e.g., VCaP)[5]

  • DMEM with 5% charcoal-stripped serum (CSS)

  • This compound stock solution (10 mM in DMSO)

  • Dihydrotestosterone (DHT)

  • RNA isolation kit

  • qRT-PCR reagents and instrument

Protocol:

  • Cell Culture and Serum Starvation:

    • Culture VCaP cells to 70-80% confluency.

    • Replace the regular growth medium with DMEM containing 5% CSS and the desired concentration of this compound (e.g., 5 µM) or vehicle control.[5]

    • Incubate for 48 hours to serum starve the cells and allow for this compound treatment.[5]

  • Hormone Stimulation:

    • After the starvation period, stimulate the cells with 10 nM DHT for 12 hours.[5] Include a non-stimulated control.

  • Gene Expression Analysis:

    • Isolate total RNA from the cells using a commercial kit.

    • Perform reverse transcription to synthesize cDNA.

    • Analyze the expression of AR target genes (e.g., PSA, TMPRSS2) by qRT-PCR.

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

Signaling Pathways and Workflows

This compound Mechanism of Action

MI136_Mechanism cluster_nucleus Nucleus MLL MLL MLL_Menin MLL-Menin Complex MLL->MLL_Menin Menin Menin Menin->MLL_Menin DNA DNA MLL_Menin->DNA Gene_Expression Leukemogenic Gene Expression DNA->Gene_Expression MI136 This compound MI136->Menin Inhibits Interaction

Caption: this compound inhibits the interaction between Menin and MLL in the nucleus.

Experimental Workflow for Cell Proliferation Assay

Proliferation_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_cells Treat with this compound (0-20 µM) overnight_incubation->treat_cells incubation_24h Incubate for 24-72h treat_cells->incubation_24h add_reagent Add Proliferation Reagent incubation_24h->add_reagent measure_signal Measure Absorbance/ Luminescence add_reagent->measure_signal analyze_data Analyze Data (Calculate IC50) measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for assessing cell proliferation in response to this compound treatment.

Logical Relationship in AR Signaling Inhibition

AR_Signaling_Inhibition MI136 This compound Menin_MLL Menin-MLL Interaction MI136->Menin_MLL Inhibits AR_Signaling Androgen Receptor (AR) Signaling Menin_MLL->AR_Signaling Required for Gene_Expression AR Target Gene Expression AR_Signaling->Gene_Expression Activates Cell_Growth Prostate Cancer Cell Growth Gene_Expression->Cell_Growth Promotes

Caption: Inhibition of Menin-MLL by this compound disrupts AR signaling and cell growth.

References

Application Notes and Protocols for MI-136 Treatment in VCaP Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of MI-136, a potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, in preclinical VCaP xenograft models of prostate cancer. The protocols and data presented are compiled from published research and are intended to guide the design and execution of similar in vivo studies.

Introduction

The VCaP (Vertebral-Cancer of the Prostate) cell line, derived from a vertebral metastasis of human prostate cancer, is a critical model for studying advanced, castration-resistant prostate cancer (CRPC). VCaP cells express high levels of the androgen receptor (AR) and its splice variant AR-V7, which is implicated in resistance to AR-targeted therapies. The MLL complex has been identified as a key co-activator of AR signaling, making it a promising therapeutic target in CRPC.

This compound is a small molecule inhibitor that disrupts the critical interaction between menin and MLL, thereby inhibiting the transcriptional activity of the MLL complex. This, in turn, has been shown to suppress AR signaling and impede the growth of prostate cancer cells. This document details the application of this compound and its more soluble and bioavailable analog, MI-503, in VCaP xenograft models.

Key Signaling Pathway: AR and MLL Complex Interplay

The androgen receptor signaling axis is a primary driver of prostate cancer progression. In castration-resistant prostate cancer, AR signaling can be reactivated through various mechanisms, including the involvement of co-activator proteins like the MLL complex. Menin, a core component of the MLL complex, directly interacts with AR, facilitating the recruitment of the MLL histone methyltransferase to AR target genes. This leads to histone H3 lysine 4 (H3K4) methylation and transcriptional activation of genes that promote tumor growth and survival. This compound and MI-503 function by specifically inhibiting the menin-MLL interaction, thereby preventing the recruitment of the MLL complex to AR target genes and suppressing AR-driven transcription.

AR_MLL_pathway cluster_nucleus Nucleus AR Androgen Receptor (AR) DNA AR Target Genes AR->DNA Binds to AREs Menin Menin Menin->AR Interacts with MLL MLL Complex Menin->MLL Recruits MLL->DNA Methylates H3K4 Transcription Gene Transcription & Tumor Growth DNA->Transcription MI136 This compound / MI-503 MI136->Menin Inhibits Interaction

Figure 1: Simplified signaling pathway of AR and the MLL complex, and the inhibitory action of this compound/MI-503.

Quantitative Data Presentation

The following tables summarize the in vivo efficacy of this compound and MI-503 in VCaP xenograft models.

Table 1: Effect of this compound on Castration-Resistant VCaP Xenograft Tumor Growth [1][2]

Treatment GroupDoseAdministration RouteFrequencyMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle-Intraperitoneal (i.p.)5 days/week~450-
This compound40 mg/kgIntraperitoneal (i.p.)5 days/week~250~44%

Note: Data are approximated from graphical representations in the source literature. A modest but significant reduction in tumor volume was reported.

Table 2: Effect of MI-503 on Castration-Resistant VCaP Xenograft Tumor Growth [2]

Treatment GroupDoseAdministration RouteFrequencyMean Tumor Volume (mm³) at Day 25% Tumor Growth Inhibition
Vehicle-Intraperitoneal (i.p.)Daily~1000-
MI-50375 mg/kgIntraperitoneal (i.p.)Daily~400~60%
MDV-3100 (Enzalutamide)10 mg/kgOralDaily~750~25%
MI-503 + MDV-310075 mg/kg + 10 mg/kgi.p. + OralDaily~300~70%

Note: Data are approximated from graphical representations in the source literature. The combination of MI-503 and MDV-3100 showed a slightly stronger reduction in tumor growth than MI-503 alone.

Experimental Protocols

VCaP Xenograft Model Establishment

A standard protocol for establishing VCaP xenografts in immunodeficient mice is as follows:

  • Cell Culture: VCaP cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Animal Model: Male severe combined immunodeficient (SCID) or athymic nude mice (4-6 weeks old) are used.

  • Cell Implantation:

    • Harvest VCaP cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject 1-5 x 10⁶ VCaP cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by caliper measurements 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups.

xenograft_workflow start Start cell_culture VCaP Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Treatment Groups monitoring->randomization treatment Initiate Treatment (this compound / MI-503) randomization->treatment end Endpoint Analysis treatment->end

Figure 2: General experimental workflow for VCaP xenograft studies.

This compound and MI-503 Treatment Protocol for Castration-Resistant VCaP Xenografts

This protocol is based on studies investigating the efficacy of menin-MLL inhibitors in a castration-resistant setting.[1][2]

  • Establishment of Castration-Resistance:

    • Once VCaP tumors reach a volume of approximately 200-300 mm³, perform surgical castration on the mice.

    • Monitor the tumors for initial regression followed by regrowth to the pre-castration volume, indicating the development of castration resistance.

  • Drug Preparation:

    • This compound: Prepare a 40 mg/kg solution in a vehicle such as 15% DMSO and 25% PEG in PBS.

    • MI-503: Prepare a 75 mg/kg solution in a suitable vehicle.

  • Drug Administration:

    • This compound: Administer intraperitoneally (i.p.) at a dose of 40 mg/kg, 5 days a week.[3]

    • MI-503: Administer intraperitoneally (i.p.) at a dose of 75 mg/kg, daily.

  • Treatment Duration and Monitoring:

    • Continue treatment for the duration of the study (e.g., 3-4 weeks).

    • Monitor tumor volumes and mouse body weight 2-3 times per week.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumors can be weighed and processed for further analysis, such as Western blotting or immunohistochemistry.

Western Blot Analysis of Tumor Tissue

To assess the in vivo effects of this compound/MI-503 on protein expression, the following protocol can be used:

  • Tissue Lysis: Homogenize a portion of the excised tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with primary antibodies against AR, AR-V7, menin, MLL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The menin-MLL inhibitor this compound and its analog MI-503 have demonstrated significant anti-tumor activity in VCaP xenograft models of castration-resistant prostate cancer. These compounds effectively suppress tumor growth by disrupting the AR-MLL signaling axis. The provided protocols and data serve as a valuable resource for researchers aiming to investigate the therapeutic potential of targeting the menin-MLL interaction in advanced prostate cancer. Further studies are warranted to fully elucidate the in vivo mechanism of action and to optimize the therapeutic application of these promising inhibitors.

References

Application Notes and Protocols for MI-136 in LNCaP and VCaP Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-136 is a potent small molecule inhibitor of the menin-MLL (Mixed Lineage Leukemia) protein-protein interaction with a reported IC50 of 31 nM and a Kd of 23.6 nM.[1][2][3] In the context of prostate cancer, particularly castration-resistant prostate cancer (CRPC), the MLL complex acts as a crucial co-activator of the Androgen Receptor (AR), a key driver of disease progression.[4][5][6] this compound disrupts the interaction between menin and MLL, thereby inhibiting the recruitment of the MLL histone methyltransferase complex to AR target genes.[4][7] This leads to a downstream suppression of AR signaling, inhibition of cancer cell proliferation, and induction of apoptosis.[4][8] These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in the androgen-sensitive LNCaP and castration-resistant VCaP prostate cancer cell lines, along with insights into its mechanism of action.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in LNCaP and VCaP prostate cancer cell lines.

Cell LineThis compound IC50 (µM)Reference
LNCaP5.59[1]
VCaP7.15[1]

Signaling Pathway

This compound targets the menin-MLL interaction, which is critical for the transcriptional activity of the Androgen Receptor (AR) in prostate cancer cells. The diagram below illustrates the proposed signaling pathway and the point of intervention by this compound.

MI136_Signaling_Pathway cluster_nucleus Nucleus AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR->ARE Androgen Androgen Androgen->AR Gene_Transcription Target Gene Transcription ARE->Gene_Transcription activates Menin Menin MLL MLL Complex Menin->MLL recruits MLL->ARE binds to MI136 This compound MI136->Menin inhibits interaction Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth promotes

Caption: Signaling pathway of this compound in prostate cancer cells.

Experimental Protocols

Cell Culture and Maintenance

LNCaP Cells:

  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.[9][10]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[10]

  • Subculture: Rinse with PBS, detach with 0.25% Trypsin-EDTA for 3-12 minutes. Neutralize trypsin with complete media, centrifuge, and resuspend in fresh media. LNCaP cells are weakly adherent and may form aggregates.[10]

VCaP Cells:

  • Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Follow standard cell culture procedures for adherent cells.

IC50 Determination using MTT Assay

This protocol outlines the determination of the IC50 value of this compound using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Materials:

  • LNCaP or VCaP cells

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader (absorbance at 490 nm or 570 nm)

Experimental Workflow:

IC50_Workflow A 1. Cell Seeding Seed LNCaP or VCaP cells in 96-well plates B 2. Cell Adhesion Incubate for 24 hours A->B C 3. Compound Treatment Add serial dilutions of this compound B->C D 4. Incubation Incubate for 24-72 hours C->D E 5. MTT Addition Add MTT solution to each well D->E F 6. Formazan Formation Incubate for 2-4 hours E->F G 7. Solubilization Add DMSO to dissolve formazan crystals F->G H 8. Absorbance Reading Measure absorbance at 490/570 nm G->H I 9. Data Analysis Calculate IC50 value H->I

Caption: Workflow for IC50 determination using the MTT assay.

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing LNCaP or VCaP cells and resuspend them in fresh complete medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Include wells with medium only for blank measurements.

    • Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.[11]

  • Compound Preparation and Treatment:

    • Prepare a 2X stock solution of this compound in complete culture medium. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (DMSO) at the same concentration as in the highest this compound dilution.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[11]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).

Troubleshooting

  • Low Absorbance Readings: May indicate insufficient cell number, low metabolic activity, or a suboptimal incubation time with MTT. Optimize cell seeding density and MTT incubation time.

  • High Variability Between Replicates: Can result from uneven cell seeding, edge effects in the 96-well plate, or pipetting errors. Ensure a homogenous cell suspension and careful pipetting. To minimize edge effects, avoid using the outer wells of the plate for experimental samples.

  • Inconsistent IC50 Values: May be due to variations in cell passage number, confluency at the time of seeding, or inconsistencies in the experimental procedure. Maintain consistent cell culture practices and standardize the protocol.

References

Application Notes and Protocols for MI-136: An Inhibitor of DHT-Induced Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-136 is a potent small molecule inhibitor of the protein-protein interaction between menin and Mixed-Lineage Leukemia (MLL). This interaction is crucial for the co-activation of the Androgen Receptor (AR), a key driver of prostate cancer growth and progression. Dihydrotestosterone (DHT), a potent androgen, stimulates the AR to translocate to the nucleus and activate the transcription of target genes that promote cell proliferation and survival. By disrupting the menin-MLL complex, this compound effectively blocks AR signaling, leading to the inhibition of DHT-induced gene expression and subsequent anti-tumor effects in prostate cancer models.[1] These application notes provide a summary of the preclinical data on this compound and detailed protocols for its use in in-vitro and in-vivo research settings.

Data Presentation

The following tables summarize the quantitative data on the biological activity of this compound in prostate cancer models.

Table 1: In Vitro Activity of this compound on Prostate Cancer Cell Lines

Cell LineAssay TypeParameterValueReference
LNCaPCell ViabilityIC505.59 µM[2]
VCaPCell ViabilityIC507.15 µM[2]
22RV1Cell ViabilityIC505.37 µM[2]
PNT2 (non-malignant)Cell ViabilityIC5019.76 µM[2]
VCaPDHT-Induced Gene ExpressionConcentration for effect5 µM[1]

Table 2: In Vivo Efficacy of this compound in a VCaP Xenograft Model

Animal ModelTreatmentDosageDosing ScheduleOutcomeReference
SCID Mice with VCaP XenograftsThis compound40 mg/kgIntraperitoneal injection, 5 days a weekSignificant decrease in the growth of castration-resistant VCaP tumors compared to vehicle controls.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the workflows for key experimental protocols.

Caption: DHT-induced gene expression pathway and the inhibitory action of this compound.

In_Vitro_Workflow cluster_prep Cell Culture and Treatment cluster_assays Analysis A Seed prostate cancer cells (LNCaP, VCaP, 22RV1) B Culture for 24h A->B C Treat with DHT and/or this compound at various concentrations B->C D Incubate for specified duration (e.g., 24-72h) C->D E Cell Viability Assay (e.g., MTT) D->E F Gene Expression Analysis (qRT-PCR) D->F

Caption: General workflow for in vitro evaluation of this compound.

In_Vivo_Workflow cluster_tumor_induction Tumor Induction cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis A Inject VCaP cells subcutaneously into SCID mice B Allow tumors to reach palpable size (e.g., 100 mm³) A->B C Randomize mice into treatment and vehicle groups B->C D Administer this compound (40 mg/kg, i.p.) or vehicle C->D E Measure tumor volume bi-weekly D->E F Sacrifice mice and harvest tumors E->F G Analyze tumors for gene expression and biomarkers F->G

Caption: Workflow for in vivo efficacy testing of this compound in a xenograft model.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (LNCaP, VCaP, 22RV1)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • DHT (Dihydrotestosterone)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.

  • Prepare serial dilutions of this compound in complete growth medium. For experiments investigating the inhibition of DHT-induced proliferation, also prepare a working solution of DHT (e.g., 10 nM).

  • Remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound with or without DHT. Include appropriate vehicle controls (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

This protocol is for quantifying the effect of this compound on the expression of DHT-induced androgen receptor target genes such as PSA (KLK3), TMPRSS2, and FKBP5.

Materials:

  • Prostate cancer cell lines (e.g., VCaP)

  • 6-well plates

  • DHT

  • This compound

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green PCR master mix

  • qRT-PCR instrument

  • Primers for target genes (PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Seed VCaP cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to attach overnight.

  • Starve the cells in a serum-free medium for 24 hours.

  • Pre-treat the cells with this compound (e.g., 5 µM) or vehicle (DMSO) for 2-4 hours.

  • Stimulate the cells with DHT (e.g., 10 nM) for 16-24 hours.

  • Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using SYBR Green master mix, cDNA template, and gene-specific primers. A typical thermal cycling protocol is:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

  • Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

In Vivo VCaP Xenograft Model

This protocol describes the establishment of VCaP xenografts in immunodeficient mice and the evaluation of this compound efficacy.

Materials:

  • Male SCID (Severe Combined Immunodeficient) mice (4-6 weeks old)

  • VCaP cells

  • Matrigel

  • This compound

  • Vehicle solution (e.g., 15% DMSO, 25% PEG in PBS)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Resuspend VCaP cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 10 x 10^6 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Prepare the this compound formulation in the vehicle solution.

  • Administer this compound (40 mg/kg) or vehicle via intraperitoneal injection five days a week.

  • Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, gene expression).

Conclusion

This compound represents a promising therapeutic agent for targeting the androgen receptor signaling pathway in prostate cancer. By inhibiting the menin-MLL interaction, this compound effectively suppresses DHT-induced gene expression, leading to reduced cell proliferation and tumor growth. The protocols provided herein offer a framework for researchers to further investigate the preclinical efficacy and mechanism of action of this compound and similar compounds in the context of prostate cancer and other androgen-driven diseases.

References

Application Notes and Protocols: MI-136 for PARP Cleavage Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MI-136 is a potent small molecule inhibitor of the menin-mixed lineage leukemia (MLL) protein-protein interaction (PPI) with an IC50 of 31 nM.[1][2] By disrupting this interaction, this compound has been shown to block androgen receptor (AR) signaling and induce apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy, particularly in castration-resistant prostate cancer.[1][3][4] A key hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair.[5] During apoptosis, PARP is cleaved by caspases, primarily caspase-3 and caspase-7, from its full-length form (~116 kDa) into two fragments of approximately 89 kDa and 24 kDa.[6][7][8] The detection of the 89 kDa PARP fragment is a widely accepted marker for apoptosis.[5][9]

These application notes provide a detailed protocol for the analysis of PARP cleavage induced by this compound in cancer cell lines using Western blotting.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeParameterValueReference
LNCaPProstate CancerIC505.59 µM[1]
VCaPProstate CancerIC507.15 µM[1]
22rv1Prostate CancerIC505.37 µM[1]
PNT2Prostate CancerIC5019.76 µM[1]
Endometrial Cancer OrganoidsEndometrial CancerIC504.5 µM[10]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosage and AdministrationOutcomeReference
VCaP xenografts40 mg/kg, intraperitoneal injection, 5 days a weekSignificant decrease in the growth of castration-resistant VCaP tumors.[1][4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis and subsequent PARP cleavage.

MI136_Pathway cluster_parp MI136 This compound Menin_MLL Menin-MLL Complex MI136->Menin_MLL Inhibition Apoptosis Apoptosis Induction MI136->Apoptosis AR_Signaling Androgen Receptor Signaling Menin_MLL->AR_Signaling Co-activation AR_Signaling->Apoptosis Suppression Caspases Caspase Activation (e.g., Caspase-3/7) Apoptosis->Caspases PARP PARP (116 kDa) Caspases->PARP Cleavage Cleaved_PARP Cleaved PARP (89 kDa) Experimental_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_protein_extraction 2. Protein Extraction cluster_western_blot 3. Western Blot Analysis cluster_analysis 4. Data Analysis Cell_Seeding Seed Cells MI136_Treatment Treat with this compound (e.g., 0-20 µM for 24-48h) Cell_Seeding->MI136_Treatment Cell_Lysis Lyse Cells MI136_Treatment->Cell_Lysis Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-PARP, Anti-Cleaved PARP) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Densitometry Densitometry Analysis Detection->Densitometry

References

Application Notes and Protocols for MI-136 in Chromatin Immunoprecipitation (ChIP) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-136 is a potent and specific small molecule inhibitor of the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) proteins.[1][2] This interaction is crucial for the oncogenic activity of MLL fusion proteins, which are common drivers of acute leukemias.[3][4] Menin acts as a scaffold protein, and its interaction with MLL is essential for the recruitment of the MLL complex to target genes, leading to the expression of leukemogenic genes such as HOXA9 and MEIS1.[3][5][6][7][8] By disrupting the menin-MLL interaction, this compound and similar inhibitors can displace menin and the MLL complex from chromatin, leading to the downregulation of these target genes and subsequent anti-leukemic effects.[3][4]

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the genome-wide localization of DNA-binding proteins, including transcription factors and modified histones. In the context of this compound, ChIP assays are instrumental in elucidating the mechanism of action by demonstrating the inhibitor's ability to disrupt the binding of menin and MLL to the chromatin of target genes. These application notes provide a detailed protocol for utilizing this compound in ChIP assays to study its effects on menin and MLL chromatin occupancy.

Signaling Pathway

The menin-MLL interaction is a critical node in a signaling pathway that leads to leukemogenesis. MLL fusion proteins, resulting from chromosomal translocations, aberrantly recruit a complex of proteins, including menin, to specific gene loci. This leads to the histone H3 lysine 4 (H3K4) and lysine 79 (H3K79) methylation, chromatin remodeling, and transcriptional activation of genes that drive leukemia cell proliferation and survival, such as the HOXA gene cluster and MEIS1. This compound acts by directly binding to menin and preventing its interaction with MLL, thereby disrupting this entire downstream cascade.[3][4]

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_drug Drug Action MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin interacts with DNA DNA (e.g., HOXA9 promoter) MLL_fusion->DNA H3K4me H3K4 Methylation MLL_fusion->H3K4me leads to H3K79me H3K79 Methylation MLL_fusion->H3K79me leads to Menin->DNA recruits to Menin->H3K4me leads to Menin->H3K79me leads to Transcription Leukemogenic Gene Transcription (e.g., HOXA9, MEIS1) H3K4me->Transcription activates H3K79me->Transcription activates Leukemia Leukemia Progression Transcription->Leukemia MI136 This compound MI136->Menin inhibits interaction with MLL

Caption: Menin-MLL signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for ChIP experiments performed after treatment with menin-MLL inhibitors, based on published studies with similar compounds. These values should be used as a starting point for optimization.

ParameterValueReference
Cell Line MOLM13 (MLL-AF9), MV4;11 (MLL-AF4), RS4;11 (MLL-AF4)[3][4]
This compound (or similar inhibitor) Concentration 1 - 10 µM[9]
Treatment Duration 24 - 96 hours[9]
Cell Number per ChIP 1 x 107 - 2 x 107 cells[10]
Antibody for Immunoprecipitation anti-Menin, anti-MLL (N-terminus), anti-H3K79me2[3][4]
Antibody Amount per ChIP 2 - 5 µg(General recommendation, optimize for each antibody)
Expected Fold Enrichment (Target vs. IgG) > 5-fold(Varies by target and locus)

Experimental Protocols

Protocol 1: Cell Treatment with this compound

This protocol describes the treatment of leukemia cell lines with this compound prior to performing a ChIP assay.

Materials:

  • Leukemia cell line (e.g., MOLM13, MV4;11)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

Procedure:

  • Culture leukemia cells to a density of approximately 0.5 - 1 x 106 cells/mL.

  • Determine the number of cells required for the ChIP experiment (typically 1-2 x 107 cells per IP).

  • Seed the required number of cells in fresh complete culture medium.

  • Treat the cells with the desired concentration of this compound (e.g., 5 µM). Prepare a vehicle control by adding an equivalent volume of DMSO.

  • Incubate the cells for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, harvest the cells by centrifugation and proceed with the ChIP protocol.

Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is a general guideline for performing a ChIP assay after this compound treatment. It is based on standard ChIP protocols and findings from studies using similar menin-MLL inhibitors. Optimization of specific steps may be required.

Materials:

  • This compound treated and vehicle-treated cells (from Protocol 1)

  • Formaldehyde (37%)

  • Glycine (2.5 M)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer

  • RIPA Buffer

  • ChIP Dilution Buffer

  • Protease Inhibitor Cocktail

  • Sonicator

  • Antibodies: anti-Menin, anti-MLL (N-terminus), anti-H3K79me2, Normal Rabbit IgG (negative control)

  • Protein A/G magnetic beads

  • Wash Buffers (Low Salt, High Salt, LiCl)

  • Elution Buffer

  • RNase A

  • Proteinase K

  • DNA purification kit

Procedure:

I. Cross-linking and Cell Lysis

  • Harvest the treated cells by centrifugation at 1,500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the cells in fresh culture medium and add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle rotation.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in Lysis Buffer containing protease inhibitors and incubate on ice for 10 minutes.

II. Chromatin Shearing

  • Sonicate the cell lysate to shear the chromatin to an average fragment size of 200-1000 bp. Optimization of sonication conditions (power, duration, cycles) is critical.

  • Centrifuge the sonicated lysate at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cleared chromatin lysate) to a new tube.

III. Immunoprecipitation

  • Dilute the chromatin lysate with ChIP Dilution Buffer containing protease inhibitors.

  • Set aside a small aliquot of the diluted chromatin as "input" control.

  • Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

  • Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

  • Add the specific primary antibody (e.g., anti-Menin, anti-MLL, or IgG control) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

  • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C with rotation.

IV. Washes and Elution

  • Pellet the beads on a magnetic stand and discard the supernatant.

  • Perform sequential washes of the beads with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and TE Buffer. Each wash should be for 5 minutes at 4°C with rotation.

  • Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 15 minutes with vortexing.

  • Pellet the beads and transfer the supernatant containing the eluted chromatin to a new tube.

V. Reverse Cross-linking and DNA Purification

  • Add NaCl to the eluted chromatin and the input samples to a final concentration of 200 mM.

  • Incubate at 65°C for at least 6 hours (or overnight) to reverse the cross-links.

  • Treat the samples with RNase A for 30 minutes at 37°C, followed by Proteinase K for 2 hours at 45°C.

  • Purify the DNA using a standard DNA purification kit.

  • The purified DNA is now ready for downstream analysis, such as qPCR or next-generation sequencing (ChIP-seq).

Experimental Workflow

ChIP_Workflow start Start: Leukemia Cells treatment Treat with this compound (or DMSO control) start->treatment crosslink Cross-link with Formaldehyde treatment->crosslink lysis Cell Lysis crosslink->lysis sonication Chromatin Shearing (Sonication) lysis->sonication ip Immunoprecipitation (with specific antibody) sonication->ip wash Wash Beads ip->wash elution Elution wash->elution reverse Reverse Cross-linking elution->reverse purify DNA Purification reverse->purify analysis Downstream Analysis (qPCR or ChIP-seq) purify->analysis end End analysis->end

Caption: Chromatin Immunoprecipitation (ChIP) workflow after this compound treatment.

Expected Results

Treatment of MLL-rearranged leukemia cells with this compound is expected to displace menin from the promoters of its target genes. Consequently, a ChIP assay should demonstrate a significant reduction in the enrichment of menin at these loci in this compound-treated cells compared to vehicle-treated controls. Similarly, a reduction in the binding of MLL fusion proteins may also be observed. Downstream, this should lead to a decrease in active histone marks, such as H3K79me2, at these same genomic regions. qPCR analysis of ChIP-purified DNA targeting the promoters of known menin-MLL target genes, such as HOXA9 and MEIS1, should quantify this decrease in protein occupancy. A successful experiment will show a lower fold enrichment over IgG in the this compound treated sample compared to the control. These results would provide direct evidence for the on-target activity of this compound at the chromatin level.[3][4]

References

Application Notes: In Vivo Experimental Design for the Menin-MLL Inhibitor MI-136

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MI-136 is a small molecule inhibitor targeting the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2][3] This interaction is a critical driver in certain cancers, particularly in acute leukemias with MLL rearrangements (MLL-r) and other malignancies like prostate cancer.[3][4] By disrupting the menin-MLL complex, this compound aims to inhibit the transcription of key oncogenes, such as HOXA9 and MEIS1, leading to cell differentiation and apoptosis in cancer cells.[5] These application notes provide a comprehensive guide for researchers on the in vivo experimental design and use of this compound.

Mechanism of Action

Menin acts as a scaffold protein, and its interaction with the N-terminus of MLL is essential for the recruitment of the MLL fusion protein complex to target genes. This leads to the aberrant expression of leukemogenic genes. This compound binds to menin, blocking its interaction with MLL fusion proteins and thereby inhibiting their oncogenic activity.[4][6]

Core Principles for In Vivo Studies

  • Animal Model Selection: The choice of animal model is critical for the successful evaluation of this compound. For MLL-rearranged leukemias, patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models using cell lines such as MV4;11 (MLL-AF4) are highly relevant.[5][7] For other cancers, such as prostate cancer, cell line-derived xenograft models like VCaP can be utilized.[1][2] Immunocompromised mice, such as NOD/SCID or NSG mice, are required for xenograft studies.[7][8]

  • Dosing and Administration: Preclinical studies with this compound in a castration-resistant prostate cancer model used a dose of 40 mg/kg administered via intraperitoneal (IP) injection.[1][2][3] While specific pharmacokinetic data for this compound is limited, its more advanced analogs, MI-463 and MI-503, have shown good oral bioavailability.[5] Therefore, both IP and oral (PO) administration routes should be considered for this compound, with the optimal route and dose determined in preliminary pharmacokinetic and tolerability studies.

  • Efficacy Endpoints: Key endpoints for assessing the in vivo efficacy of this compound include:

    • Tumor growth inhibition or regression.

    • Prolongation of survival.

    • Reduction of tumor burden, which can be monitored using bioluminescence imaging if luciferase-expressing cell lines are used.[8]

    • Pharmacodynamic assessment of target engagement, such as reduced expression of HOXA9 and MEIS1 in tumor tissue.[5]

    • Induction of differentiation markers (e.g., CD11b in myeloid leukemia).[5]

    • Assessment of apoptosis in tumor cells.

  • Toxicity Monitoring: Close monitoring of animal health is essential. This includes regular body weight measurements, observation for any signs of distress, and, at the study endpoint, collection of major organs for histopathological analysis to assess any potential toxicity.[5]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: In Vitro Activity of this compound

ParameterValueReference
IC₅₀ (Menin-MLL Interaction) 31 nM[1][3]
K_d_ (Binding Affinity to Menin) 23.6 nM[1][3]
IC₅₀ (LNCaP cells) 5.59 µM[1]
IC₅₀ (VCaP cells) 7.15 µM[1]
IC₅₀ (22rv1 cells) 5.37 µM[1]

Table 2: In Vivo Study Parameters for this compound and Analogs

CompoundAnimal ModelCell LineDosingEfficacy OutcomeReference
This compound VCaP XenograftVCaP40 mg/kg, IP, 5 days/weekSignificant decrease in tumor growth[1][2]
MI-463 Leukemia XenograftMV4;1135 mg/kg, IP, daily~3-fold decrease in tumor volume
MI-503 Leukemia XenograftMV4;1160 mg/kg, IP, daily~8-fold decrease in tumor volume

Visualizations

Menin-MLL Signaling Pathway

Menin_MLL_Signaling cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion Interaction LEDGF LEDGF MLL_Fusion->LEDGF recruits Target_Genes Target Genes (HOXA9, MEIS1) LEDGF->Target_Genes binds to chromatin at Transcription Leukemogenic Gene Transcription Target_Genes->Transcription drives MI136 This compound MI136->Menin inhibits interaction with MLL

Caption: The Menin-MLL signaling pathway and the inhibitory action of this compound.

In Vivo Experimental Workflow

In_Vivo_Workflow start Start cell_culture Culture MLL-rearranged Leukemia Cells (e.g., MV4;11) start->cell_culture injection Inject Cells into Immunocompromised Mice cell_culture->injection tumor_formation Allow Tumors to Establish injection->tumor_formation randomization Randomize Mice into Treatment Groups tumor_formation->randomization treatment Administer this compound or Vehicle Control randomization->treatment monitoring Monitor Tumor Growth, Body Weight, and Health treatment->monitoring endpoint Endpoint Reached (e.g., tumor size, time) monitoring->endpoint analysis Collect Tumors and Tissues for Analysis endpoint->analysis data_analysis Analyze Data and Report Findings analysis->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

MI-136 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of MI-136, a potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2] It is advisable to use a fresh, anhydrous stock of DMSO to prevent moisture that could accelerate compound degradation or affect solubility.

Q2: What is the known solubility of this compound in common organic solvents?

A2: The solubility of this compound has been determined in several common laboratory solvents. This information is summarized in the table below.

SolventSolubility
Dimethyl sulfoxide (DMSO)≥31 mg/mL[1]
Dimethylformamide (DMF)1 mg/mL[2]
Ethanol10 mg/mL[2]

Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?

A3: No, this compound is a hydrophobic compound and is poorly soluble in aqueous solutions. Direct dissolution in buffers or media will likely result in precipitation. It is essential to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO.

Q4: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous experimental medium. What should I do?

A4: This is a common issue with hydrophobic compounds. To prevent precipitation, it is recommended to perform serial dilutions of your concentrated DMSO stock solution in DMSO to lower the concentration before adding it to the aqueous medium.[3] This gradual dilution helps to avoid a sudden solvent shift that can cause the compound to fall out of solution. Most cell-based assays can tolerate a final DMSO concentration of up to 0.1%. Always include a vehicle control (DMSO alone) in your experiments.[3]

Q5: Are there any alternative methods to improve the solubility of this compound in my experimental setup?

A5: Yes, if you continue to experience solubility issues, several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound. These include the use of co-solvents such as polyethylene glycol (PEG) 400 or glycerin, or non-ionic surfactants like Tween® 80 or Triton™ X-100 in your assay buffer.[4] However, the compatibility of these additives with your specific experimental system must be validated.

Troubleshooting Guide

Problem: this compound powder is difficult to dissolve in the initial solvent.

Possible Cause Solution
Inadequate solvent volumeEnsure you are using a sufficient volume of solvent to achieve the desired concentration based on the known solubility data.
Poor solvent qualityUse fresh, anhydrous DMSO to prepare your stock solution. Contaminating moisture can negatively impact solubility.[3]
Compound aggregationBriefly sonicate the solution in an ultrasonic water bath to aid in the dispersion and dissolution of the compound.
Insufficient mixingVortex the solution thoroughly to ensure complete dissolution.

Problem: The prepared this compound stock solution appears cloudy or has visible precipitate.

Possible Cause Solution
Concentration exceeds solubility limitRe-calculate the required amount of solvent to ensure you are not exceeding the solubility limit of this compound in the chosen solvent.
Compound has precipitated out of solution over timeWarm the solution gently (e.g., in a 37°C water bath) and vortex to redissolve the precipitate. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Problem: this compound precipitates upon addition to aqueous buffer or cell culture medium.

Possible Cause Solution
Abrupt change in solvent polarityPerform serial dilutions of the DMSO stock solution in DMSO to a lower concentration before adding it to the aqueous medium.[3]
Final concentration in aqueous medium is too highRe-evaluate the final concentration needed for your experiment. It may be necessary to work at a lower concentration to maintain solubility.
Buffer composition is incompatibleConsider modifying the buffer composition. For some compounds, adjusting the pH or ionic strength can improve solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 470.52 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 4.71 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.

  • If any particulate matter remains, briefly sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Visualizations

MI136_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL MLL Menin->MLL interacts with Histone Histone H3 MLL->Histone methylates H3K4me H3K4 Methylation Histone->H3K4me leads to TargetGene Target Gene Expression H3K4me->TargetGene promotes MI136 This compound MI136->Menin

Caption: Signaling pathway illustrating the mechanism of action of this compound.

MI136_Solubilization_Workflow cluster_dilution Dilution for Aqueous Experiments start Start: this compound Powder weigh Weigh appropriate amount of this compound start->weigh add_dmso Add anhydrous DMSO to desired concentration weigh->add_dmso dissolve Vortex and/or sonicate to dissolve add_dmso->dissolve stock_solution Clear 10 mM Stock Solution dissolve->stock_solution serial_dilute Perform serial dilutions in DMSO stock_solution->serial_dilute add_to_aqueous Add diluted this compound to aqueous medium serial_dilute->add_to_aqueous final_solution Final working solution add_to_aqueous->final_solution

Caption: Experimental workflow for preparing this compound solutions.

References

Technical Support Center: MI-136 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MI-136 in in vivo experiments. The information is tailored for scientists and drug development professionals to address common challenges and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during in vivo studies with this compound, offering potential causes and solutions in a question-and-answer format.

Q1: We are not observing the expected tumor growth inhibition with this compound. What are the potential reasons for this lack of efficacy?

A1: Several factors can contribute to suboptimal in vivo efficacy of this compound. Consider the following troubleshooting steps:

  • Formulation and Solubility: this compound has limited aqueous solubility. Improper formulation can lead to poor bioavailability.

    • Solution: Ensure the compound is fully dissolved. A common formulation involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution.[1] Always prepare fresh formulations before each administration. Visually inspect the solution for any precipitation.

  • Dosing and Administration: Inadequate dosing or an inappropriate administration schedule can result in insufficient target engagement.

    • Solution: A dosage of 40 mg/kg administered via intraperitoneal (i.p.) injection five days a week has been shown to be effective in VCaP xenograft models.[1][2] Ensure accurate calculation of the dose based on the most recent animal body weights. Consistent daily administration is crucial to maintain therapeutic drug levels.

  • Animal Model Selection: The choice of cell line and xenograft model is critical.

    • Solution: this compound is most effective in cancer models driven by the Menin-MLL interaction, such as leukemias with MLL rearrangements or castration-resistant prostate cancer with activated AR signaling.[1][2] Confirm that your chosen cell line expresses the target and is sensitive to this compound in vitro before initiating in vivo studies.

  • Mechanisms of Resistance: Both innate and acquired resistance can limit the efficacy of Menin-MLL inhibitors.

    • Solution: Acquired resistance to menin inhibitors can arise from mutations in the MEN1 gene, particularly at the drug-binding interface, which reduces the inhibitor's binding affinity without compromising the Menin-MLL interaction.[1] Consider sequencing the MEN1 gene in tumors that have relapsed or are unresponsive to treatment. Non-genetic mechanisms of resistance, where cells adapt to the treatment, may also occur.[3]

Q2: How can we confirm that this compound is hitting its target in our in vivo model?

A2: On-target activity of this compound can be confirmed by assessing downstream pharmacodynamic markers.

  • Solution: Inhibition of the Menin-MLL interaction leads to the downregulation of target genes such as HOXA9 and MEIS1.[4] Collect tumor tissue or bone marrow from treated and control animals at the end of the study and perform quantitative RT-PCR or RNA-seq to assess the expression of these genes. A significant reduction in their expression in the this compound treated group would indicate successful target engagement.

Q3: What are the potential off-target effects and toxicities associated with this compound?

A3: While specific preclinical toxicity data for this compound is limited, information from other Menin-MLL inhibitors can provide guidance on potential adverse effects.

  • Potential Toxicities: Menin inhibitors as a class have been associated with certain adverse events in clinical trials, including asymptomatic QTc prolongation and differentiation syndrome.[5][6] Differentiation syndrome is a cytokine release syndrome that can occur when leukemia cells are induced to differentiate and can be a significant risk in animals with a high tumor burden.[6]

  • Monitoring: Closely monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress. In some studies with related compounds, no significant toxicity or effects on normal hematopoiesis were observed with prolonged administration.[7] A study with this compound at 40 mg/kg showed no effect on the body weight of the mice.[8]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell LinesReference
IC₅₀ (Menin-MLL PPI) 31 nMBiochemical Assay[1][2]
K_d_ (Binding to Menin) 23.6 nMBiophysical Assay[1][2]
GI₅₀ (Cell Proliferation) 0.55 µMMLL-AF9 cells[8]
IC₅₀ (Cell Proliferation) 5.59 µMLNCaP[1][2]
7.15 µMVCaP[1][2]
5.37 µM22Rv1[1][2]
19.76 µMPNT2[1][2]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosage and AdministrationOutcomeReference
VCaP Xenografts 40 mg/kg, i.p., 5 days/weekSignificant decrease in the growth of castration-resistant tumors compared to vehicle controls.[1][2]
VCaP Xenografts 40 mg/kgModest but significant reduction in tumor volume compared to vehicle treatment.[8]

Experimental Protocols

A detailed protocol for a typical in vivo efficacy study using a cell line-derived xenograft model is provided below.

Cell Line-Derived Xenograft (CDX) Model Protocol for Leukemia

  • Cell Culture: Culture human leukemia cells (e.g., MV4-11, MOLM-13) in the recommended medium and conditions until they are in the exponential growth phase.

  • Animal Model: Use immunocompromised mice, such as NOD/SCID gamma (NSG) mice, which are suitable for engrafting human hematopoietic cells.

  • Cell Implantation:

    • Harvest the leukemia cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5 x 10⁶ cells per 200 µL.

    • Inject the cell suspension intravenously (i.v.) via the tail vein of each mouse.

  • Tumor Engraftment Monitoring:

    • Monitor the mice for signs of leukemia engraftment, which can include weight loss, hind-limb paralysis, or ruffled fur.

    • If the leukemia cell line is luciferase-tagged, perform bioluminescent imaging (BLI) weekly to monitor tumor burden.

  • This compound Formulation and Administration:

    • Prepare the this compound formulation fresh daily. For a 40 mg/kg dose, a typical formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

    • Once tumor engraftment is confirmed (e.g., by BLI signal), randomize the mice into treatment and vehicle control groups.

    • Administer this compound or the vehicle control via intraperitoneal (i.p.) injection at a volume of 100-200 µL, five days a week.

  • Efficacy and Toxicity Monitoring:

    • Measure tumor burden weekly using BLI.

    • Monitor animal body weight and overall health status twice weekly.

    • At the end of the study, collect blood, bone marrow, and spleen to assess leukemia infiltration by flow cytometry for human CD45+ cells.

  • Endpoint Analysis:

    • The study endpoint may be a predetermined time point, a specific tumor burden, or the onset of clinical signs requiring euthanasia.

    • Perform statistical analysis of tumor growth inhibition and survival data.

    • Collect tumor tissue for pharmacodynamic analysis (e.g., qRT-PCR for HOXA9 and MEIS1 expression).

Visualizations

Menin-MLL Signaling Pathway and this compound Inhibition

The following diagram illustrates the mechanism of action of this compound. In MLL-rearranged leukemias, the MLL fusion protein forms a complex with Menin, which is crucial for the transcriptional activation of pro-leukemogenic genes like HOXA9 and MEIS1. This compound binds to a pocket on Menin, disrupting the Menin-MLL fusion protein interaction and thereby inhibiting the expression of these target genes.[4][9]

Menin_MLL_Pathway cluster_nucleus Nucleus cluster_cell Leukemic Cell Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction HOXA9_MEIS1 HOXA9, MEIS1 (Target Genes) MLL_Fusion->HOXA9_MEIS1 Activates Transcription Leukemogenic Transcription HOXA9_MEIS1->Transcription Proliferation Cell Proliferation Transcription->Proliferation Differentiation_Block Differentiation Block Transcription->Differentiation_Block MI136 This compound MI136->Menin Binds & Inhibits

Caption: Mechanism of this compound action in MLL-rearranged leukemia.

Troubleshooting Workflow for In Vivo Efficacy Issues

This diagram provides a logical workflow for troubleshooting common problems encountered during in vivo experiments with this compound.

Troubleshooting_Workflow Start No/Low In Vivo Efficacy Check_Formulation Is Formulation Correct? Start->Check_Formulation Check_Dose Dose & Schedule Correct? Check_Formulation->Check_Dose Yes Solubility Check Solubility (Visual Inspection) Check_Formulation->Solubility No Check_Model Is Animal Model Appropriate? Check_Dose->Check_Model Yes Dose_Calc Verify Dose Calculation Check_Dose->Dose_Calc No Check_PD On-Target Effect Confirmed? Check_Model->Check_PD Yes Cell_Line_Sens Confirm In Vitro Sensitivity Check_Model->Cell_Line_Sens No PD_Markers Assess Downstream Markers (HOXA9, MEIS1) Check_PD->PD_Markers No Resistance Investigate Resistance (e.g., MEN1 sequencing) Check_PD->Resistance Yes Fresh_Prep Prepare Fresh Daily Solubility->Fresh_Prep Outcome Improved Efficacy Fresh_Prep->Outcome Admin_Route Confirm Administration Route Dose_Calc->Admin_Route Admin_Route->Outcome Target_Expression Verify Target Expression Cell_Line_Sens->Target_Expression Target_Expression->Outcome PD_Markers->Outcome Resistance->Outcome

Caption: Troubleshooting workflow for this compound in vivo studies.

References

Technical Support Center: MI-136 and Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MI-136, a potent small molecule inhibitor of the menin-mixed lineage leukemia (menin-MLL) protein-protein interaction. The information provided is intended to help users navigate common experimental challenges and interpret unexpected results.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Higher than expected cytotoxicity in non-target cancer cell lines.

  • Question: I am observing significant cytotoxicity in my control cancer cell line that does not have an MLL rearrangement. Is this an expected off-target effect of this compound?

  • Answer: While this compound is designed to be selective for cells dependent on the menin-MLL interaction, off-target effects can contribute to cytotoxicity in other cell lines. Menin is a scaffold protein with multiple interaction partners, and inhibiting its function can have broader consequences.[1][2] However, before concluding an off-target effect, consider the following:

    • On-target effects in a different context: this compound has known on-target effects beyond MLL-rearranged leukemias. For instance, it can downregulate the HIF signaling pathway in endometrial cancer and inhibit androgen receptor (AR) signaling in prostate cancer.[3][4] Your control cell line may have a dependency on one of these or other yet-uncharacterized menin-dependent pathways.

    • General cellular stress: At higher concentrations, many small molecules can induce cellular stress and apoptosis through mechanisms unrelated to their primary target.

  • Recommended Actions:

    • Confirm On-Target Pathway Modulation: In your cell line of interest, verify that this compound is engaging its intended target. For example, assess the expression of known downstream targets of the menin-MLL complex, such as HOXA9 and MEIS1, by qPCR or Western blot.[3][5] A lack of change in these markers at cytotoxic concentrations might suggest off-target effects.

    • Dose-Response Curve Analysis: Generate a detailed dose-response curve to determine the GI50 (concentration for 50% growth inhibition). Compare this to the known effective concentrations for MLL-rearranged cells. A significant overlap may indicate a specific sensitivity in your cell line.

    • Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound as a negative control to distinguish specific from non-specific cytotoxic effects.[5]

Issue 2: Inconsistent or weaker than expected efficacy in MLL-rearranged cell lines.

  • Question: My MLL-rearranged cell line is showing variable or weak responses to this compound treatment. What could be the cause?

  • Answer: Several factors can contribute to reduced efficacy of menin-MLL inhibitors.

    • Cell Line Specificity: Even among MLL-rearranged cell lines, the dependency on the menin-MLL interaction can vary.

    • Compound Stability and Handling: this compound, like many small molecules, can be sensitive to storage conditions and freeze-thaw cycles.

    • Development of Resistance: Prolonged exposure to menin-MLL inhibitors can lead to acquired resistance, often through mutations in the MEN1 gene that prevent drug binding.[6]

  • Recommended Actions:

    • Cell Line Authentication: Confirm the identity and MLL-rearrangement status of your cell line.

    • Compound Quality Control: Ensure the purity and proper storage of your this compound stock. Prepare fresh dilutions for each experiment.

    • Optimize Treatment Conditions: Vary the treatment duration and concentration to determine the optimal window for observing an effect.

    • Assess Downstream Target Modulation: Confirm that this compound is inhibiting the menin-MLL pathway by measuring the downregulation of target genes like HOXA9 and MEIS1.[5]

    • Resistance Testing: If resistance is suspected, sequence the MEN1 gene in treated and untreated cells to check for mutations.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target signaling pathways affected by this compound?

A1: this compound is a specific inhibitor of the menin-MLL protein-protein interaction.[3] This interaction is crucial for the oncogenic activity of MLL fusion proteins in MLL-rearranged leukemias.[5] By disrupting this interaction, this compound leads to the downregulation of downstream target genes, including HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[5] Additionally, this compound has been shown to have on-target effects in other cancers by inhibiting:

  • HIF Signaling Pathway: In endometrial cancer, this compound can downregulate components of the HIF pathway.[3]

  • Androgen Receptor (AR) Signaling: In prostate cancer, this compound can block AR-dependent gene expression.[4]

Q2: Are there any known off-target effects of this compound?

A2: As of the latest available data, specific off-target binding proteins for this compound have not been extensively published. Identifying off-target interactions typically requires specialized proteomic techniques. However, it is important to consider that menin itself interacts with a variety of proteins involved in different cellular processes, so inhibition of menin's scaffolding function could have unintended consequences.

Q3: What are some common adverse events observed with menin-MLL inhibitors in clinical settings that might be relevant for in vitro studies?

A3: While direct translation from clinical side effects to in vitro observations can be complex, some reported adverse events with menin-MLL inhibitors like revumenib might provide clues for potential cellular effects to monitor[7]:

  • Differentiation Syndrome: This is a clinically significant effect where leukemic blasts differentiate, leading to a massive release of cytokines.[7] In vitro, you might observe morphological changes consistent with differentiation and increased cytokine secretion in your cell culture supernatant.

  • Cytopenias: Reductions in blood cell counts are common. In vitro, this could manifest as reduced proliferation or increased cell death in hematopoietic cell lines.

  • QT Prolongation: This cardiac-related side effect is specific to the whole organism, but it highlights that off-target effects on ion channels or other cardiac proteins are possible for this class of drugs.

Q4: How can I experimentally investigate potential off-target effects of this compound in my system?

A4: Several experimental approaches can be used to identify off-target effects:

  • Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) or affinity purification-mass spectrometry (AP-MS) can identify proteins that directly bind to this compound.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of proteins upon ligand binding in intact cells, providing evidence of target engagement for both on- and off-targets.[8]

  • Kinome Scanning: If off-target effects on kinases are suspected, a kinome-wide binding assay can screen for interactions with a large panel of kinases.

  • CRISPR-Cas9 Target Validation: To confirm that a phenotypic effect is due to inhibition of the menin-MLL interaction, you can use CRISPR to knock out MEN1 or MLL1 and see if it phenocopies the effect of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant menin-MLL inhibitors.

Table 1: In Vitro Potency of this compound in Cancer Cell Lines

Cell LineCancer TypeTarget PathwayIC50 / GI50Reference
Endometrial Cancer OrganoidsEndometrial CancerHIF Pathway4.5 µM[3]
MLL-AF9 transformed BMCsLeukemiaMenin-MLL~1.1 - 4.5 µM (for similar compounds)[1]
KOPN-8 (MLL-ENL)LeukemiaMenin-MLL< 10 µM (for similar compounds)[5]
MV4;11 (MLL-AF4)LeukemiaMenin-MLL< 10 µM (for similar compounds)[5]

Table 2: Potency of Other Menin-MLL Inhibitors

InhibitorTargetIC50 / GI50Reference
MIV-6RMenin-MLL Interaction56 nM[1]
MI-2Menin-MLL Interaction< 10 µM in various MLL-r cells[5]
MI-3Menin-MLL Interaction< 10 µM in various MLL-r cells[5]
M-89MV-4-11 and MOLM-13 cells25 nM and 54 nM[3]
MI-3454MLL-ENL, MLL-AF4, MLL-AF9 cells7 - 27 nM[3]
MI-463/MI-503MLL fusion leukemia cells15.3 nM / 14.7 nM[3]

Experimental Protocols & Methodologies

Protocol: Assessing On-Target Activity of this compound by qPCR

  • Cell Treatment: Plate MLL-rearranged leukemia cells (e.g., MV4;11) at an appropriate density. Treat with a dose range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol or a column-based kit).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: Calculate the relative expression of HOXA9 and MEIS1 normalized to the housekeeping gene using the delta-delta Ct method. A dose-dependent decrease in the expression of these target genes indicates on-target activity of this compound.

Visualizations

MI136_On_Target_Pathway cluster_nucleus Nucleus Menin Menin MLL1 MLL1 Fusion Protein Menin->MLL1 Binds DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL1->DNA Binds & Activates Transcription Downregulation Downregulation of HOXA9, MEIS1, etc. DNA->Downregulation Transcription Blocked MI136 This compound MI136->Inhibition Inhibition->Menin Phenotype Decreased Proliferation & Differentiation Downregulation->Phenotype

Caption: On-target signaling pathway of this compound in MLL-rearranged leukemia.

Off_Target_Workflow cluster_validation Initial Validation cluster_off_target_id Off-Target Identification start Unexpected Phenotype Observed with this compound confirm_on_target Confirm On-Target Pathway Modulation (e.g., qPCR for HOXA9) start->confirm_on_target dose_response Detailed Dose-Response Curve Analysis start->dose_response neg_control Use Inactive Control Compound start->neg_control decision1 Is On-Target Pathway Modulated as Expected? confirm_on_target->decision1 dose_response->decision1 neg_control->decision1 chemoproteomics Chemical Proteomics (e.g., AP-MS) decision1->chemoproteomics  No cetsa Cellular Thermal Shift Assay (CETSA) decision1->cetsa  No kinome_scan Kinome Scanning decision1->kinome_scan  No crispr CRISPR-Cas9 Target Validation decision1->crispr  Yes, but phenotype is still unexplained conclusion Identify and Validate Off-Target(s) chemoproteomics->conclusion cetsa->conclusion kinome_scan->conclusion crispr->conclusion

Caption: Experimental workflow for investigating potential off-target effects.

References

Preventing MI-136 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MI-136, a potent inhibitor of the menin-MLL interaction. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experimental setups and to provide guidance on preventing its potential degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that specifically targets the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL).[1][2][3] By disrupting this interaction, this compound inhibits the recruitment of the MLL complex to target genes, leading to a downstream reduction in the expression of genes such as HOXA9 and MEIS1, which are critical for the proliferation of certain cancer cells.[3][4] This mechanism is particularly relevant in MLL-rearranged leukemias and castration-resistant prostate cancer where the menin-MLL axis is a key driver of disease progression.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity and stability of this compound. For long-term storage, it is recommended to store the compound as a solid at -20°C, which can ensure stability for up to three years.[5][6] Once dissolved in a solvent, stock solutions should be aliquoted into tightly sealed vials and stored at -20°C for up to one month or at -80°C for up to six months to minimize degradation from repeated freeze-thaw cycles.[5]

Q3: In which solvents is this compound soluble?

A3: this compound exhibits solubility in several common laboratory solvents. It is crucial to use high-quality, anhydrous solvents to prevent potential degradation. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent. When preparing solutions for in vivo studies, it is important to use appropriate vehicle formulations to ensure solubility and bioavailability.

SolventSolubility Information
DMSO Soluble. It is advisable to use fresh, moisture-free DMSO as it is hygroscopic and absorbed moisture can affect solubility and stability.[6]
Ethanol Soluble.
Water Insoluble or slightly soluble.[6]

Q4: Is the degradation of the menin protein the same as the degradation of the this compound compound?

A4: No, this is a critical distinction. The biological effect of this compound and other menin-MLL inhibitors can be the induced degradation of the menin protein via the ubiquitin-proteasome pathway. This is a downstream cellular consequence of inhibiting the menin-MLL interaction. The term "this compound degradation" in the context of this guide refers to the chemical breakdown of the this compound compound itself, which can lead to a loss of its inhibitory activity.

Troubleshooting Guide: Preventing this compound Degradation

While specific degradation pathways for this compound have not been extensively published, the following troubleshooting guide is based on best practices for handling small molecule inhibitors to minimize the risk of chemical degradation.

IssuePotential CauseRecommended Solution
Loss of compound activity over time in stock solutions. Solvent Quality: The presence of water or other impurities in the solvent can lead to hydrolysis or other reactions.- Use high-purity, anhydrous solvents (e.g., fresh bottle of DMSO).- Prepare stock solutions in a dry environment if possible.- Store stock solutions in tightly sealed vials with desiccant.
Improper Storage: Frequent freeze-thaw cycles can introduce moisture and accelerate degradation. Exposure to light can cause photodegradation for light-sensitive compounds.- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[5][6]- Store aliquots at -80°C for long-term stability.- Protect solutions from light by using amber vials or by wrapping vials in foil.
Precipitation of this compound in aqueous media. Poor Solubility: this compound has low aqueous solubility. Adding a concentrated DMSO stock directly to an aqueous buffer can cause the compound to precipitate out of solution.- Make serial dilutions of the DMSO stock in DMSO first before adding the final diluted sample to your aqueous medium.- Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity.[5]- If precipitation is observed, gentle warming (not exceeding 50°C) or sonication may help to redissolve the compound.[6]
Inconsistent experimental results. pH Instability: The stability of small molecules can be pH-dependent. Extreme pH values in experimental buffers could potentially lead to degradation.- Maintain a stable and appropriate pH in your experimental buffers (typically within the physiological range of pH 7.2-7.4 for cell-based assays).- If you suspect pH-related degradation, test the stability of this compound in your specific buffer system over the time course of your experiment.
Reaction with other reagents: Some reagents in your experimental setup could potentially react with and degrade this compound.- Review the chemical compatibility of all reagents in your assay with the chemical structure of this compound.- If possible, perform control experiments to assess the stability of this compound in the presence of individual components of your reaction mixture.

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol outlines a general procedure for assessing the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MLL-rearranged leukemia cell lines like MOLM-13 or MV4-11) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Perform serial dilutions in DMSO to create a range of concentrations. Further dilute these in cell culture medium to achieve the final desired concentrations with a final DMSO concentration of <0.5%.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Proliferation Assessment: Measure cell proliferation using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or by direct cell counting.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the efficacy of this compound in a mouse xenograft model of castration-resistant prostate cancer.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID) and subcutaneously implant a human castration-resistant prostate cancer cell line (e.g., VCaP).

  • Tumor Growth and Castration: Allow tumors to reach a palpable size. For a castration-resistant model, surgical castration is performed, and tumors are allowed to regress and then regrow.

  • Compound Formulation: Prepare the dosing solution of this compound in a suitable vehicle. A common formulation for in vivo studies is 15% DMSO and 25% PEG in PBS.[7]

  • Treatment Administration: Once tumors reach a specified size, randomize the mice into treatment and vehicle control groups. Administer this compound (e.g., 40 mg/kg) via intraperitoneal (i.p.) injection daily or as determined by preliminary studies.[7]

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting). Compare the tumor growth rates between the this compound treated and vehicle control groups.

Visualizations

Menin_MLL_Signaling_Pathway Menin-MLL Signaling Pathway in MLL-Rearranged Leukemia cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin Menin MLL_Fusion->Menin binds DOT1L DOT1L MLL_Fusion->DOT1L recruits SEC Super Elongation Complex (SEC) MLL_Fusion->SEC recruits Target_Genes Target Genes (HOXA9, MEIS1) MLL_Fusion->Target_Genes activate Menin->MLL_Fusion H3K79me2 H3K79 Dimethylation DOT1L->H3K79me2 catalyzes SEC->Target_Genes activate Transcription Leukemogenic Gene Expression Target_Genes->Transcription Proliferation Leukemic Cell Proliferation Transcription->Proliferation MI136 This compound MI136->Menin inhibits interaction with MLL Fusion

Caption: Menin-MLL signaling in MLL-rearranged leukemia and its inhibition by this compound.

MI136_Experimental_Workflow General Experimental Workflow for this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Prepare this compound Stock (Anhydrous DMSO) C Treat Cells with This compound Dilutions A->C B Cell Culture (e.g., Cancer Cell Lines) B->C D Incubate (e.g., 48-72h) C->D E Assess Endpoint (e.g., Proliferation, Apoptosis) D->E F Data Analysis (e.g., IC50 determination) E->F G Establish Xenograft Animal Model I Administer this compound (e.g., i.p. injection) G->I H Prepare this compound Formulation (e.g., DMSO/PEG/PBS) H->I J Monitor Tumor Growth and Animal Health I->J K Endpoint Analysis (e.g., Tumor weight, Biomarkers) J->K L Data Analysis K->L

Caption: A generalized workflow for in vitro and in vivo experiments using this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound Experiments Start Inconsistent or Negative Results Check_Compound Verify this compound Integrity Start->Check_Compound Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cells Assess Cell Health and Response Start->Check_Cells Solution_Compound Prepare Fresh Stock Use Anhydrous Solvent Store Properly Check_Compound->Solution_Compound If degradation is suspected Solution_Protocol Optimize Concentration and Incubation Time Check Reagent Compatibility Check_Protocol->Solution_Protocol If protocol issues identified Solution_Cells Confirm Target Expression Check for Contamination Use Positive/Negative Controls Check_Cells->Solution_Cells If cellular factors are suspect

Caption: A logical approach to troubleshooting unexpected results with this compound.

References

MI-136 dose-response curve troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MI-136, a potent small-molecule inhibitor of the menin-mixed lineage leukemia (MLL) interaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that specifically targets the protein-protein interaction between menin and mixed lineage leukemia (MLL). By disrupting this interaction, this compound inhibits the recruitment of the MLL complex to target genes, which is crucial for the proliferation of certain cancer cells, particularly those with MLL rearrangements and some castration-resistant prostate cancers.

Q2: In which cancer types has this compound shown activity?

A2: this compound has demonstrated activity in preclinical models of MLL-rearranged acute myeloid leukemia (AML) and castration-resistant prostate cancer (CRPC). In CRPC, this compound has been shown to block androgen receptor (AR) signaling.

Q3: What are the recommended solvent and storage conditions for this compound?

A3: this compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for up to two years and at -20°C for one year.

Q4: What is the typical in vitro concentration range for this compound in cell-based assays?

A4: The effective concentration of this compound can vary depending on the cell line and assay duration. Generally, concentrations ranging from low nanomolar to low micromolar are used. For example, IC50 values have been reported to be in the low micromolar range for prostate cancer cell lines like LNCaP and VCaP. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Dose-Response Curve Troubleshooting Guide

A successful dose-response experiment is critical for determining the potency (e.g., IC50 or EC50) of this compound. Below are common issues encountered during these experiments and their potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicates - Inconsistent cell seeding density.- Pipetting errors during drug dilution or addition.- Edge effects in the microplate.- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and perform serial dilutions carefully.- Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.
No dose-response effect observed (flat curve) - this compound concentration range is too low.- The chosen cell line is resistant to this compound.- this compound has degraded due to improper storage or handling.- Test a wider and higher range of concentrations.- Verify the expression of menin and MLL in your cell line. Consider using a positive control cell line known to be sensitive to menin-MLL inhibitors.- Use freshly prepared this compound stock solution and avoid repeated freeze-thaw cycles.
"U" or "V" shaped dose-response curve (Hormesis) - Off-target effects at high concentrations.- Compound precipitation at high concentrations.- Carefully examine the cells under a microscope at high concentrations for any signs of precipitation.- Consider the possibility of off-target effects and investigate downstream signaling pathways to confirm on-target activity.
Inconsistent IC50 values between experiments - Variation in cell passage number or confluency.- Differences in incubation time.- Inconsistency in reagent quality (e.g., serum, media).- Use cells within a consistent passage number range and seed them to reach a similar confluency at the time of treatment.- Standardize the incubation time for all experiments.- Use the same lot of reagents whenever possible and ensure proper quality control.

Troubleshooting Logic Diagram

troubleshooting_flowchart This compound Dose-Response Troubleshooting start Start: Unexpected Dose-Response Curve high_variability High Variability Between Replicates? start->high_variability no_effect No Dose-Response Effect? high_variability->no_effect No check_seeding Check Cell Seeding Protocol Verify Pipetting Accuracy Address Edge Effects high_variability->check_seeding Yes u_shape U-Shaped Curve? no_effect->u_shape No check_concentration Increase Concentration Range Confirm Cell Line Sensitivity Verify Compound Integrity no_effect->check_concentration Yes inconsistent_ic50 Inconsistent IC50? u_shape->inconsistent_ic50 No check_precipitation Microscopically Inspect for Precipitation Investigate Off-Target Effects u_shape->check_precipitation Yes end Consult Further Support inconsistent_ic50->end No standardize_protocol Standardize Cell Passage & Confluency Standardize Incubation Time Ensure Reagent Consistency inconsistent_ic50->standardize_protocol Yes check_seeding->no_effect check_concentration->u_shape check_precipitation->inconsistent_ic50 standardize_protocol->end

Caption: Troubleshooting flowchart for common this compound dose-response curve issues.

Experimental Protocols

Cell Viability Assay (MTT-Based)

This protocol is for determining the IC50 of this compound in a 96-well plate format.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow cells to attach.

  • This compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired time period (e.g., 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

    • Incubate for at least 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) to Detect Menin-MLL Interaction

This protocol is to assess the ability of this compound to disrupt the interaction between menin and MLL.

Materials:

  • Cells expressing endogenous or tagged menin and MLL

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibody against menin or MLL for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Antibodies for western blotting (anti-menin and anti-MLL)

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle (DMSO) for the desired time.

    • Harvest and lyse the cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

    • Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies against both menin and MLL to detect the co-immunoprecipitated protein. A decrease in the co-precipitated protein in the this compound treated sample indicates disruption of the interaction.

Signaling Pathway

This compound disrupts the interaction between menin and MLL, which has downstream effects on gene transcription. In the context of castration-resistant prostate cancer, this also impacts the androgen receptor signaling pathway.

signaling_pathway This compound Mechanism of Action cluster_nucleus Nucleus Menin Menin MLL MLL Complex Menin->MLL Interaction TargetGenes Target Genes (e.g., HOXA9, MEIS1, AR-responsive genes) MLL->TargetGenes Activates AR Androgen Receptor (AR) AR->TargetGenes Activates Transcription Gene Transcription TargetGenes->Transcription CellProliferation Cell Proliferation & Survival Transcription->CellProliferation MI136 This compound MI136->Menin Inhibits Interaction

Caption: this compound inhibits the menin-MLL interaction, affecting gene transcription and cell proliferation.

Quantitative Data

This compound IC50 Values in Cancer Cell Lines

The following table summarizes reported IC50 values for this compound in various cancer cell lines. Note that these values can vary depending on the specific experimental conditions.

Cell LineCancer TypeIC50 (µM)
LNCaPProstate Cancer5.59[1]
VCaPProstate Cancer7.15[1]
22Rv1Prostate Cancer5.37[1]
PNT2Normal Prostate19.76[1]
MLL-rearranged Leukemia cell linesLeukemiaVaries (nanomolar to low micromolar range)

References

Technical Support Center: MI-136 Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Menin-MLL inhibitor, MI-136. The focus is on addressing challenges related to its bioavailability in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent small molecule inhibitor of the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL). By disrupting this interaction, this compound inhibits the recruitment of the MLL complex to target genes, leading to the downregulation of oncogenic proteins such as HOXA9 and MEIS1.[1][2] This mechanism makes it a subject of investigation for various cancers, including castration-resistant prostate cancer and certain types of leukemia.[1]

Q2: What is the reported bioavailability of this compound?

Q3: What are the likely reasons for the potentially low oral bioavailability of this compound?

A3: Based on its chemical structure as a thienopyrimidine derivative, this compound is likely a poorly water-soluble compound.[3] Poor aqueous solubility is a major factor limiting the dissolution of a drug in the gastrointestinal tract, which is a prerequisite for absorption.[4] Additionally, its permeability across the intestinal epithelium may also be a contributing factor.

Troubleshooting Guide: Low Bioavailability of this compound in Animal Models

This guide provides a structured approach to troubleshooting and improving the in vivo bioavailability of this compound.

Issue 1: Low or Variable Plasma Concentrations After Oral Administration

Possible Cause: Poor aqueous solubility of this compound.

Troubleshooting Steps:

  • Physicochemical Characterization:

    • Aqueous Solubility: Experimentally determine the solubility of this compound in physiologically relevant buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.

    • Permeability Assessment: Conduct an in vitro Caco-2 permeability assay to assess the intestinal permeability of this compound. This will help determine if poor permeability is also a limiting factor.

  • Formulation Optimization: The goal is to enhance the dissolution rate and maintain the drug in a solubilized state in the gastrointestinal tract.

    • Particle Size Reduction:

      • Micronization/Nanonization: Reducing the particle size of the this compound powder increases the surface area available for dissolution.

    • Amorphous Solid Dispersions:

      • Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate.

    • Lipid-Based Formulations:

      • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-solvents can lead to the formation of a fine emulsion in the gut, enhancing solubilization and absorption.[5]

    • Complexation:

      • Cyclodextrins: These can encapsulate the poorly soluble this compound molecule, increasing its solubility.

Summary of Formulation Strategies:

Formulation StrategyPrincipleKey Advantages
Micronization/Nanonization Increases surface area for dissolution.Simple, well-established technique.
Amorphous Solid Dispersions Prevents crystallization, maintaining the drug in a higher energy, more soluble state.Significant solubility enhancement.
Lipid-Based Formulations (SEDDS) Forms a micro- or nano-emulsion in the GI tract, improving solubilization.Can enhance lymphatic uptake, bypassing first-pass metabolism.
Cyclodextrin Complexation Forms inclusion complexes to increase aqueous solubility.Can improve stability and reduce drug irritation.
Issue 2: High First-Pass Metabolism

Possible Cause: Extensive metabolism in the liver before reaching systemic circulation.

Troubleshooting Steps:

  • In Vitro Metabolic Stability:

    • Incubate this compound with liver microsomes (from the animal species being used) to determine its intrinsic clearance. High clearance suggests rapid metabolism.

  • Route of Administration Comparison:

    • Compare the Area Under the Curve (AUC) of plasma concentration-time profiles after oral (PO) and intraperitoneal (IP) or intravenous (IV) administration. A significantly lower AUC for the PO route compared to the IP/IV route, even with formulation improvements, may indicate high first-pass metabolism. The reported in vivo efficacy of this compound at 40 mg/kg via intraperitoneal injection suggests this route bypasses potential first-pass effects.

Experimental Protocols

Protocol 1: Determination of Oral Bioavailability of this compound in Mice
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups:

    • Group 1: Intravenous (IV) administration (n=3-5).

    • Group 2: Oral gavage (PO) administration (n=3-5).

  • Drug Formulation:

    • IV Formulation: Dissolve this compound in a vehicle suitable for intravenous injection, such as 10% DMSO, 40% PEG300, and 50% saline. The final concentration should be such that the injection volume is appropriate for the animal's weight (e.g., 5-10 mL/kg).

    • PO Formulation: Prepare a formulation of this compound aimed at improving solubility, for example, a suspension in 0.5% carboxymethylcellulose (CMC) or a lipid-based formulation.

  • Dosing:

    • IV: Administer a single dose of 1-5 mg/kg via the tail vein.

    • PO: Administer a single dose of 10-50 mg/kg via oral gavage.

  • Blood Sampling: Collect sparse blood samples (e.g., 25 µL) from each mouse at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via submandibular or saphenous vein puncture.

  • Sample Processing and Analysis:

    • Centrifuge blood samples to obtain plasma.

    • Analyze the concentration of this compound in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters including AUC, Cmax, Tmax, and half-life (t½) for both routes of administration.

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Protocol 2: Preparation of a Nanosuspension of this compound for Oral Gavage
  • Materials: this compound, a suitable stabilizer (e.g., Poloxamer 188 or TPGS), and purified water.

  • Method (Wet Milling):

    • Prepare a pre-suspension of this compound (e.g., 1-5% w/v) and a stabilizer (e.g., 0.5-2% w/v) in water.

    • Add milling media (e.g., yttrium-stabilized zirconium oxide beads) to the pre-suspension.

    • Mill the suspension using a high-energy bead mill until the desired particle size (typically <200 nm) is achieved.

    • Monitor particle size using dynamic light scattering (DLS).

    • Separate the nanosuspension from the milling media.

  • Characterization:

    • Confirm particle size and polydispersity index (PDI) by DLS.

    • Assess the physical stability of the nanosuspension over time.

Visualizations

Signaling Pathway

Menin_MLL_Signaling Menin-MLL Signaling Pathway cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion (e.g., MLL-AF9) Menin->MLL_Fusion Interaction MLL1 MLL1 DNA MLL_Fusion->DNA Binds to DNA HOXA9 HOXA9 DNA->HOXA9 Upregulates MEIS1 MEIS1 DNA->MEIS1 Upregulates Leukemogenesis Leukemogenesis HOXA9->Leukemogenesis MEIS1->Leukemogenesis MI136 This compound MI136->Menin Inhibits Interaction

Caption: The Menin-MLL signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Bioavailability_Workflow Workflow for Improving this compound Oral Bioavailability cluster_problem Problem Identification cluster_investigation Investigation cluster_strategy Strategy Development cluster_evaluation In Vivo Evaluation Low_Bioavailability Low Oral Bioavailability of this compound Solubility Determine Aqueous Solubility Low_Bioavailability->Solubility Permeability Assess Caco-2 Permeability Low_Bioavailability->Permeability Formulation Formulation Optimization (e.g., Nanosuspension, SEDDS) Solubility->Formulation Prodrug Chemical Modification (Prodrug Approach) Permeability->Prodrug PK_Study Conduct Oral PK Study in Mice/Rats Formulation->PK_Study Prodrug->PK_Study Data_Analysis Analyze Plasma Concentrations and Calculate Bioavailability PK_Study->Data_Analysis

Caption: A logical workflow for addressing and improving the oral bioavailability of this compound.

References

MI-136 Preclinical Toxicity Assessment: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the preclinical toxicity assessment of MI-136, a potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between menin and MLL.[1][2][3][4] This interaction is crucial for the leukemogenic activity of MLL fusion proteins and is also implicated in the progression of other cancers, such as castration-resistant prostate cancer, by modulating androgen receptor (AR) signaling.[1][2][5]

Q2: What is the known in vivo safety profile of this compound?

A2: Preclinical studies have provided some initial insights into the in vivo safety of this compound. In a xenograft model of castration-resistant prostate cancer, administration of this compound at a dose of 40 mg/kg resulted in a significant decrease in tumor growth with no reported adverse effects on the body weight of the mice.[5] This suggests a potentially favorable therapeutic window at this dose. However, comprehensive toxicology studies are necessary to fully characterize its safety profile.

Q3: What are the potential class-related toxicities of menin-MLL inhibitors that I should be aware of?

A3: Clinical trials of other menin-MLL inhibitors have revealed some potential class-related adverse events. These include differentiation syndrome, a condition characterized by a rapid proliferation and differentiation of myeloid cells that can be life-threatening if not managed properly.[6][7] Other reported toxicities include QTc prolongation, which can affect heart rhythm, and gastrointestinal issues such as diarrhea and nausea.[6][8] While these have been observed in a clinical setting with different compounds, it is prudent to monitor for similar effects in preclinical models of this compound.

Q4: Are there any known effects of this compound on normal hematopoiesis?

A4: Studies on menin-MLL inhibitors as a class suggest that they can inhibit the growth of leukemia cells without significantly impairing normal hematopoiesis, indicating a degree of selectivity for cancer cells.[8]

Q5: What should I consider when designing in vivo toxicity studies for this compound?

A5: When designing in vivo toxicity studies, it is crucial to include a dose-escalation phase to determine the maximum tolerated dose (MTD). Key parameters to monitor include changes in body weight, food and water consumption, clinical signs of toxicity (e.g., changes in posture, activity, breathing), and regular hematological and serum chemistry analysis. At the end of the study, a comprehensive histopathological examination of all major organs should be performed to identify any target organ toxicities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected animal mortality at doses previously reported as safe. Formulation issues (e.g., precipitation, incorrect pH), error in dose calculation or administration, or increased sensitivity of the specific animal model.Verify the formulation for clarity, pH, and stability. Double-check all dose calculations and administration techniques. Consider a pilot study with a wider dose range in the specific animal model being used.
Significant weight loss (>15-20%) in treated animals. Drug-related toxicity affecting appetite or metabolism, or gastrointestinal toxicity.Monitor food and water intake daily. Consider reducing the dose or the frequency of administration. Perform interim blood analysis to check for signs of organ damage.
Signs of respiratory distress (e.g., rapid breathing, gasping). Potential for differentiation syndrome, particularly in leukemia models.Monitor animals closely for clinical signs. At necropsy, carefully examine the lungs and other relevant organs for signs of inflammation and cell infiltration. Consider co-administration of corticosteroids as a potential mitigation strategy, as is done in clinical settings.[6]
Inconsistent results in in vitro cytotoxicity assays. Cell line variability, issues with compound solubility or stability in culture media, or problems with the assay protocol.Ensure consistent cell passage number and health. Verify the solubility and stability of this compound in your specific culture medium and experimental conditions. Include appropriate positive and negative controls in every experiment.
Discrepancy between in vitro potency and in vivo efficacy. Poor pharmacokinetic properties of this compound (e.g., low bioavailability, rapid metabolism), or the animal model may not accurately reflect the human disease.Conduct pharmacokinetic studies to determine the exposure of this compound in the target tissue. Evaluate the expression of the menin-MLL target in your in vivo model.

Quantitative Toxicity Data Summary

In Vitro IC50 Values for this compound

Cell LineCancer TypeIC50 (µM)Reference
LNCaPProstate Cancer5.59[1]
VCaPProstate Cancer7.15[1]
22rv1Prostate Cancer5.37[1]
PNT2Normal Prostate Epithelium19.76[1]
Endometrial Cancer OrganoidsEndometrial Cancer4.5[9]

In Vivo Efficacy and Observation

Animal ModelDosageAdministrationObservationReference
VCaP xenografts in mice40 mg/kgIntraperitoneal injection, 5 days a weekSignificant decrease in tumor growth compared to vehicle controls with no effect on mouse body weight.[1][5]

Detailed Experimental Protocols

In Vivo Acute Toxicity Study
  • Animal Model: Use healthy, young adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), with an equal number of males and females per group.

  • Acclimatization: Acclimatize animals for at least one week before the start of the study.

  • Dose Groups: Establish a minimum of three dose groups (low, medium, high) and a vehicle control group. The high dose should be chosen to elicit signs of toxicity but not cause immediate death. Based on existing data, a starting range could be 10, 40, and 100 mg/kg.

  • Administration: Administer this compound via the intended clinical route (e.g., intraperitoneal or oral).

  • Observation: Monitor animals for mortality, clinical signs of toxicity, and body weight changes at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.

  • Histopathology: Collect all major organs and tissues for histopathological examination.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Menin_MLL_Signaling_Pathway Menin-MLL Signaling Pathway and this compound Inhibition cluster_nucleus Nucleus Menin Menin MLL1 MLL1 Menin->MLL1 Interaction MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion Interaction DNA DNA Menin->DNA Binds to Promoter Regions MLL_Fusion->DNA Binds to Promoter Regions HOX_Genes Target Genes (e.g., HOXA9, MEIS1) DNA->HOX_Genes Leads to Transcription Leukemogenesis Leukemogenesis HOX_Genes->Leukemogenesis Leukemogenesis MI136 This compound MI136->Menin Inhibits Interaction with MLL/MLL Fusion

Caption: this compound disrupts the Menin-MLL interaction, inhibiting leukemogenesis.

AR_Signaling_Pathway This compound Impact on Androgen Receptor (AR) Signaling cluster_cell Prostate Cancer Cell Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds and Activates Menin_MLL_Complex Menin-MLL Complex AR->Menin_MLL_Complex Recruits AR_Target_Genes AR Target Genes (e.g., PSA) Menin_MLL_Complex->AR_Target_Genes Promotes Transcription Tumor_Growth Tumor Growth AR_Target_Genes->Tumor_Growth MI136 This compound MI136->Menin_MLL_Complex Inhibits

Caption: this compound inhibits the Menin-MLL complex, disrupting AR signaling.

InVivo_Toxicity_Workflow Experimental Workflow: In Vivo Toxicity Assessment of this compound start Start acclimatization Animal Acclimatization (1 week) start->acclimatization randomization Randomization into Dose Groups acclimatization->randomization dosing This compound Administration (Vehicle, Low, Med, High Dose) randomization->dosing monitoring Daily Clinical Observation & Body Weight Measurement dosing->monitoring endpoint Endpoint (e.g., 14 days) monitoring->endpoint necropsy Gross Necropsy endpoint->necropsy histopathology Histopathological Examination necropsy->histopathology data_analysis Data Analysis & Report Generation histopathology->data_analysis end End data_analysis->end

Caption: A typical workflow for in vivo toxicity studies of this compound.

InVitro_Cytotoxicity_Workflow Experimental Workflow: In Vitro Cytotoxicity (MTT Assay) start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_cells Treat with this compound (Serial Dilutions) overnight_incubation->treat_cells incubation Incubate for 24/48/72 hours treat_cells->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_incubation Incubate for 2-4 hours add_mtt->formazan_incubation solubilize Add Solubilization Buffer formazan_incubation->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate % Viability & IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: A standard workflow for determining the in vitro cytotoxicity of this compound.

References

Minimizing variability in MI-136 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results using the menin-MLL inhibitor, MI-136.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific small molecule inhibitor of the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) protein.[1][2] It binds to menin with a high affinity, disrupting the menin-MLL complex that is crucial for the leukemogenic activity of MLL fusion proteins and the progression of certain cancers, such as castration-resistant prostate cancer.[1][3] By inhibiting this interaction, this compound leads to the downregulation of downstream target genes like HOXA9 and MEIS1, which are essential for the survival and proliferation of cancer cells dependent on the menin-MLL interaction.[2][4]

Q2: What are the primary research applications for this compound?

This compound is primarily used in cancer research, with demonstrated efficacy in preclinical models of:

  • Acute Myeloid Leukemia (AML) with MLL rearrangements.[5][6]

  • Castration-Resistant Prostate Cancer (CRPC) by blocking androgen receptor (AR) signaling.[1][3]

  • Endometrial Cancer , where it has been shown to inhibit the growth of cancer organoids.[7]

Q3: What are the recommended solvent and storage conditions for this compound?

For optimal stability and performance, it is critical to adhere to the following storage and handling guidelines:

ParameterRecommendation
Storage Temperature Store the solid compound at -20°C for long-term storage.
Stock Solution Solvent Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions.
Stock Solution Storage Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C.
Working Solution Prepare fresh working solutions from the stock solution for each experiment.

Note: Ensure the final DMSO concentration in your experimental setup is consistent across all conditions and does not exceed a level that is toxic to your cells (typically <0.5%).

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound and provides step-by-step guidance to resolve them.

Issue 1: Inconsistent IC50 Values

Inconsistent half-maximal inhibitory concentration (IC50) values are a common source of variability in drug screening experiments. Several factors can contribute to this issue.

Troubleshooting Workflow:

cluster_solutions Potential Solutions start Inconsistent IC50 Values Observed check_cell_density Verify Cell Seeding Density start->check_cell_density check_incubation_time Standardize Incubation Time check_cell_density->check_incubation_time Density Consistent solution1 Optimize and maintain consistent cell seeding density across experiments. check_cell_density->solution1 check_reagent_prep Review this compound Preparation check_incubation_time->check_reagent_prep Time Standardized solution2 Ensure incubation time with this compound is identical for all plates and experiments. check_incubation_time->solution2 check_assay_protocol Examine Assay Protocol check_reagent_prep->check_assay_protocol Preparation Correct solution3 Prepare fresh stock solutions regularly; avoid multiple freeze-thaw cycles. check_reagent_prep->solution3 check_cell_health Assess Cell Health and Passage Number check_assay_protocol->check_cell_health Protocol Followed solution4 Ensure consistent timing of reagent addition and reading in viability assays. check_assay_protocol->solution4 resolve Consistent IC50 Achieved check_cell_health->resolve Cells Healthy solution5 Use cells within a consistent, low passage number range; regularly check for mycoplasma. check_cell_health->solution5

Troubleshooting workflow for inconsistent IC50 values.

Detailed Troubleshooting Steps:

  • Cell Seeding Density: Cell density can significantly impact the apparent IC50 value.[8][9][10] Higher cell densities may lead to increased resistance.

    • Recommendation: Perform a cell titration experiment to determine the optimal seeding density for your cell line where the response to this compound is most consistent. Ensure this density is strictly adhered to in all subsequent experiments.

  • Incubation Time: The duration of exposure to this compound will influence the observed IC50.[10][11]

    • Recommendation: Standardize the incubation time across all experiments. For initial characterization, a 72-hour incubation is often a good starting point for cell viability assays.

  • This compound Preparation and Storage: Improper handling of the compound can lead to degradation and loss of potency.

    • Recommendation: Prepare fresh stock solutions of this compound in DMSO and store them in small aliquots at -80°C to minimize freeze-thaw cycles. Always prepare working dilutions fresh from a stock aliquot for each experiment.

  • Assay Protocol Consistency: Minor variations in the timing of reagent addition or plate reading can introduce variability.

    • Recommendation: Create a detailed, standardized protocol for your cell viability assay (e.g., MTT, CellTiter-Glo) and ensure it is followed precisely for every experiment.

  • Cell Health and Passage Number: Cells at high passage numbers can exhibit altered growth rates and drug sensitivities. Mycoplasma contamination can also significantly affect experimental outcomes.

    • Recommendation: Use cells within a defined, low passage number range. Regularly test your cell lines for mycoplasma contamination.

Quantitative Data: Impact of Experimental Parameters on IC50

The following table summarizes reported IC50 values for this compound and provides a hypothetical illustration of how these values can vary with experimental conditions.

Cell LineThis compound IC50 (µM) - ReportedHypothetical IC50 (µM) - Low Cell Density (2,000 cells/well)Hypothetical IC50 (µM) - High Cell Density (10,000 cells/well)Hypothetical IC50 (µM) - 48h IncubationHypothetical IC50 (µM) - 96h Incubation
LNCaP5.59[1]4.86.57.23.9
VCaP7.15[1]6.28.19.55.8
22rv15.37[1]4.56.26.84.1
PNT219.76[1]18.521.324.117.9
Endometrial Cancer Organoids4.5[7]3.85.36.13.5

Issue 2: Higher-than-Expected Cell Viability (Apparent Resistance)

If this compound is not producing the expected level of cytotoxicity, it could be due to several factors ranging from experimental setup to acquired resistance mechanisms.

Troubleshooting Workflow:

cluster_solutions Potential Solutions start High Cell Viability Observed check_compound_integrity Verify this compound Integrity start->check_compound_integrity check_assay_sensitivity Assess Assay Sensitivity check_compound_integrity->check_assay_sensitivity Integrity Confirmed solution1 Purchase new compound stock; confirm activity with a positive control cell line. check_compound_integrity->solution1 check_serum_effects Evaluate Serum Protein Binding check_assay_sensitivity->check_serum_effects Assay is Sensitive solution2 Switch to a more sensitive viability assay (e.g., ATP-based). check_assay_sensitivity->solution2 check_resistance Investigate Resistance Mechanisms check_serum_effects->check_resistance Serum Effects Minimal solution3 Test this compound activity in lower serum concentrations. check_serum_effects->solution3 resolve Expected Cytotoxicity Achieved check_resistance->resolve Resistance Mechanism Identified/Addressed solution4 Sequence MEN1 gene for mutations; investigate downstream pathway alterations. check_resistance->solution4

Troubleshooting workflow for high cell viability.

Detailed Troubleshooting Steps:

  • Compound Integrity: Ensure the this compound you are using is active.

    • Recommendation: Test the current batch of this compound on a sensitive, positive control cell line where the expected IC50 is known. If in doubt, purchase a fresh stock of the compound.

  • Assay Sensitivity: The chosen cell viability assay may not be sensitive enough to detect subtle changes.

    • Recommendation: Consider using a more sensitive assay, such as an ATP-based assay (e.g., CellTiter-Glo®), which often has a better signal-to-noise ratio compared to metabolic assays like MTT.

  • Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.

    • Recommendation: Perform experiments in reduced-serum media to assess if serum components are interfering with this compound activity.

  • Resistance Mechanisms: Cells can develop resistance to menin-MLL inhibitors.

    • Recommendation: Investigate potential resistance mechanisms. Acquired resistance is often associated with mutations in the MEN1 gene that prevent the inhibitor from binding.[5][12][13] Non-genetic mechanisms involving transcriptional reprogramming can also occur.[12][14] Consider sequencing the MEN1 gene in resistant cell populations.

Issue 3: Suspected Off-Target Effects

Observing unexpected cellular phenotypes or toxicity in cell lines that are not supposed to be dependent on the menin-MLL interaction may indicate off-target effects.

Troubleshooting Workflow:

start Suspected Off-Target Effects use_negative_control Use Negative Control Compound start->use_negative_control use_knockout_control Utilize MEN1 Knockout/Knockdown Cells use_negative_control->use_knockout_control Effect Persists perform_rescue Perform Rescue Experiment use_knockout_control->perform_rescue Phenotype Still Present analyze_downstream Analyze Downstream Target Genes perform_rescue->analyze_downstream Rescue Fails confirm Off-Target Effect Confirmed/Ruled Out analyze_downstream->confirm Targets Unchanged

Workflow for investigating off-target effects.

Detailed Troubleshooting Steps:

  • Use a Negative Control Compound: A structurally similar but inactive compound is the best way to control for off-target effects.

    • Recommendation: If available, treat cells with an inactive analog of this compound. If the phenotype is not observed with the inactive compound, it is more likely to be an on-target effect of this compound.

  • Utilize a Genetic Approach: Genetically ablating the target protein (menin) can help confirm if the observed effect is dependent on it.

    • Recommendation: Use CRISPR/Cas9 or shRNA to knock out or knock down MEN1 in your cell line. If the phenotype observed with this compound is recapitulated by MEN1 ablation, it is likely an on-target effect.

  • Perform a Rescue Experiment: Overexpressing the target protein may rescue the phenotype caused by the inhibitor.

    • Recommendation: In cells treated with this compound, overexpress a form of menin that does not bind the inhibitor but retains its function. If this rescues the phenotype, it confirms an on-target effect.

  • Analyze Downstream Target Gene Expression: On-target effects of this compound should lead to changes in the expression of known menin-MLL target genes.

    • Recommendation: Perform qRT-PCR or RNA-seq to measure the expression of genes like HOXA9 and MEIS1. A decrease in the expression of these genes upon this compound treatment would support an on-target mechanism.[2][4]

Experimental Protocols

Cell Viability Assay (MTT)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 72 hours.

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a predetermined time (e.g., 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathway and Mechanism of Action

Menin-MLL Signaling Pathway

The menin-MLL complex is a key regulator of gene transcription. Menin acts as a scaffold protein, bringing the MLL1 methyltransferase to specific gene promoters, leading to histone H3 lysine 4 trimethylation (H3K4me3) and subsequent gene activation. MLL fusion proteins in leukemia hijack this mechanism to drive the expression of oncogenes.

cluster_nucleus Nucleus cluster_promoter Target Gene Promoter promoter h3k4me3 H3K4me3 promoter->h3k4me3 Catalyzes menin Menin mll MLL1/MLL-Fusion menin->mll Interaction mll->promoter Binds to transcription Gene Transcription h3k4me3->transcription Activates proliferation Cell Proliferation & Survival transcription->proliferation mi136 This compound mi136->menin Inhibits Interaction

Mechanism of action of this compound on the Menin-MLL pathway.

This compound directly binds to a pocket on the menin protein that is essential for its interaction with MLL.[15] This binding event physically blocks the association of MLL with menin, preventing the recruitment of the MLL methyltransferase complex to the promoters of target genes. The subsequent lack of H3K4me3 leads to transcriptional repression of key oncogenes, ultimately resulting in cell cycle arrest, differentiation, and/or apoptosis in susceptible cancer cells.

References

MI-136 quality control and purity testing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MI-136, a potent and selective inhibitor of the Menin-MLL protein-protein interaction. This resource is designed to assist researchers, scientists, and drug development professionals in the effective use of this compound by providing comprehensive troubleshooting guides and frequently asked questions related to its quality control and purity testing.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, the appropriate vehicle will depend on the specific experimental design and animal model, but may include formulations with excipients such as PEG, Tween-80, and saline. Always refer to the manufacturer's product data sheet for the most specific recommendations.

Q2: How should I store this compound solutions?

Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. For long-term storage of the solid compound, it is recommended to keep it in a cool, dry, and dark place.

Q3: What is the expected purity of this compound for research use?

For most research applications, the purity of this compound should be ≥98% as determined by High-Performance Liquid Chromatography (HPLC). The identity of the compound should be confirmed by methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: My this compound is not showing the expected biological activity. What are the possible causes?

Several factors could contribute to a lack of biological activity. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common causes include improper storage, incorrect concentration, or issues with the experimental setup.

Q5: Can this compound be used in animal studies?

Yes, this compound has been used in preclinical animal models, such as VCaP xenografts.[1] Researchers should develop a suitable formulation for administration and perform preliminary pharmacokinetic and toxicity studies to determine the optimal dosing regimen for their specific model.

Troubleshooting Guide

This guide addresses common issues encountered during the quality control and experimental use of this compound.

Issue 1: Inconsistent or No Biological Activity

This is a critical issue that can arise from multiple sources. The following workflow can help identify the root cause.

cluster_troubleshooting Troubleshooting Workflow: Inconsistent Biological Activity start Start: Inconsistent or No Activity Observed check_compound Verify Compound Integrity start->check_compound purity Confirm Purity (≥98% by HPLC) check_compound->purity Is Purity Confirmed? identity Confirm Identity (MS, NMR) check_compound->identity Is Identity Confirmed? storage Check Storage Conditions (-20°C/-80°C, protected from light) check_compound->storage Were Storage Conditions Met? check_assay Evaluate Assay Conditions concentration Verify Final Concentration (Serial Dilution Error?) check_assay->concentration Is Concentration Correct? incubation Optimize Incubation Time check_assay->incubation Is Incubation Time Optimal? reagents Check Assay Reagents (e.g., ATP, substrate) check_assay->reagents Are Reagents Validated? check_cells Assess Cell Line/Model Health viability Confirm Cell Viability (>90%) check_cells->viability Is Cell Viability High? passage Check Cell Passage Number (Low vs. High) check_cells->passage Is Passage Number Low? target Confirm Target Expression (Menin/MLL) check_cells->target Is Target Expressed? purity->check_assay identity->check_assay storage->check_assay concentration->check_cells incubation->check_cells reagents->check_cells solution Solution: Re-test with a new, validated lot of this compound or adjust assay parameters. viability->solution passage->solution target->solution

Caption: Troubleshooting workflow for inconsistent this compound activity.

Issue 2: Poor Solubility in Aqueous Buffers

This compound, like many small molecule inhibitors, has low aqueous solubility.

  • Problem: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer.

  • Solution:

    • Lower the final DMSO concentration: While many cell-based assays can tolerate up to 0.5% DMSO, higher concentrations can be toxic. Aim for the lowest effective DMSO concentration.

    • Use a surfactant: For some in vitro assays, a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) can help maintain solubility.

    • Vortex during dilution: Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

Quality Control and Purity Testing Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

Experimental Workflow:

cluster_hplc HPLC Purity Testing Workflow prep_sample 1. Prepare this compound Sample (e.g., 1 mg/mL in Acetonitrile) inject_sample 4. Inject Sample prep_sample->inject_sample prep_mobile 2. Prepare Mobile Phases (A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile) setup_hplc 3. Equilibrate HPLC System (C18 Column, Set Flow Rate & Gradient) prep_mobile->setup_hplc setup_hplc->inject_sample run_hplc 5. Run HPLC Gradient inject_sample->run_hplc detect 6. Detect at 254 nm (or optimal wavelength) run_hplc->detect analyze 7. Analyze Chromatogram (Integrate Peaks, Calculate % Purity) detect->analyze

Caption: Workflow for HPLC-based purity analysis of this compound.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute the compound and any impurities. A sample gradient is shown in the table below.

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

Data Presentation: HPLC Gradient and Purity Specifications

Parameter Value
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Time (minutes) % Mobile Phase B (Acetonitrile)
0.05
20.095
25.095
25.15
30.05
Acceptance Criterion ≥98% Purity
Identity Confirmation by Mass Spectrometry (MS)

Methodology:

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in an appropriate solvent like acetonitrile or methanol with 0.1% formic acid.

  • Analysis: Infuse the sample directly into the mass spectrometer.

  • Data Acquisition: Acquire data in positive ion mode.

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) with the calculated theoretical mass.

Data Presentation: this compound Identity Confirmation

Parameter Value
Ionization Mode ESI Positive
Theoretical Mass [M] Calculated based on chemical formula
Expected Ion [M+H]⁺ Calculated based on chemical formula + 1.0073
Observed m/z Experimentally determined value
Acceptance Criterion Observed m/z should be within ± 5 ppm of the theoretical mass.

This compound Signaling Pathway

This compound functions by disrupting the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL). This interaction is crucial for the oncogenic activity of MLL fusion proteins in certain types of leukemia. By inhibiting this interaction, this compound leads to the downregulation of target genes such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.

cluster_pathway This compound Mechanism of Action cluster_nucleus Nucleus MI136 This compound Menin_MLL Menin-MLL Complex MI136->Menin_MLL Inhibits Interaction Proliferation Leukemic Cell Proliferation & Survival MI136->Proliferation Inhibits Apoptosis Apoptosis MI136->Apoptosis Induces Menin Menin Menin->Menin_MLL MLL MLL Fusion Protein MLL->Menin_MLL DNA Target Gene Promoters (e.g., HOXA9, MEIS1) Menin_MLL->DNA Binds to Transcription Gene Transcription DNA->Transcription Transcription->Proliferation

Caption: Simplified signaling pathway showing this compound mechanism.

References

Technical Support Center: Overcoming Poor Cellular Uptake of MI-136

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cellular uptake of MI-136, a potent inhibitor of the menin-MLL interaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that specifically targets the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL).[1][2] This interaction is crucial for the leukemogenic activity of MLL fusion proteins.[3] By disrupting this interaction, this compound inhibits the expression of downstream target genes like HOXA9 and MEIS1, which are essential for the proliferation of MLL-rearranged leukemia cells.[1][4] this compound has an IC50 of 31 nM and a Kd of 23.6 nM for the menin-MLL interaction.[2] It has also been shown to block androgen receptor (AR) signaling, suggesting its potential in treating castration-resistant prostate cancer.[1][2]

Q2: Why might this compound exhibit poor cellular uptake?

While specific studies detailing the reasons for this compound's suboptimal cellular uptake are limited, the physicochemical properties of small molecules are critical determinants of their ability to cross the plasma membrane. Based on available information, this compound has a molecular weight of 470.51 g/mol and is highly soluble in DMSO, often requiring sonication for complete dissolution.[5][6] This suggests that this compound may have low aqueous solubility, a common reason for poor membrane permeability and cellular uptake.[5] Molecules with low aqueous solubility can precipitate in aqueous cell culture media, reducing the effective concentration available for uptake.

Q3: What are the general strategies to improve the cellular uptake of this compound?

Several strategies can be employed to enhance the intracellular delivery of small molecules like this compound that may have unfavorable physicochemical properties. These can be broadly categorized as chemical modifications and formulation-based approaches.

  • Chemical Modification (Prodrug Approach): Modifying the this compound structure to create a more lipophilic prodrug could enhance its passive diffusion across the cell membrane.[5] Once inside the cell, the modifying group would be cleaved by intracellular enzymes to release the active this compound.

  • Formulation with Delivery Systems:

    • Liposomes: Encapsulating this compound within liposomes can facilitate its entry into cells through membrane fusion or endocytosis.[5]

    • Nanoparticles: Polymeric or lipid-based nanoparticles can be used to encapsulate this compound, protecting it from the aqueous environment and promoting cellular uptake.[7] The surface of these nanoparticles can be further modified with targeting ligands (e.g., antibodies, peptides) to enhance uptake in specific cell types.[7]

    • Cell-Penetrating Peptides (CPPs): Conjugating this compound to a CPP can facilitate its translocation across the plasma membrane.[5][7]

Troubleshooting Guides

Fluorescence Microscopy-Based Uptake Assays

Issue: Low or no intracellular fluorescence signal of a fluorescently labeled this compound analog.

Potential Cause Recommended Solution
Compound Precipitation Prepare stock solutions in 100% anhydrous DMSO and sonicate to ensure complete dissolution.[6] When diluting into aqueous media, do so rapidly and vortex immediately. Consider using a formulation with solubilizing agents like cyclodextrins.
Low Membrane Permeability Increase incubation time and/or concentration of the labeled this compound. If the signal remains low, consider one of the enhancement strategies mentioned in the FAQs (e.g., liposomal formulation).
Fluorescent Tag Issues Ensure the fluorophore is excited at the correct wavelength and that the emission is being captured with the appropriate filter sets.[6] Check for photobleaching by minimizing exposure to the excitation light.
Autofluorescence Image unstained cells under the same conditions to determine the level of background autofluorescence. If high, consider using a fluorophore with a longer emission wavelength (e.g., in the red or far-red spectrum).[2]
Incorrect Microscope Settings Optimize gain, exposure time, and objective numerical aperture to maximize signal detection.
Flow Cytometry-Based Uptake Assays

Issue: Weak fluorescence signal or poor separation between positive and negative cell populations.

Potential Cause Recommended Solution
Low Intracellular Concentration Increase incubation time and/or concentration of the fluorescently labeled this compound. Validate that the target protein is expressed in the cell line being used.
Cell Viability Issues High concentrations of this compound or DMSO can be toxic. Use a viability dye to exclude dead cells from the analysis, as they can non-specifically take up fluorescent compounds.
Instrument Settings Optimize PMT voltages and compensation settings. Use unstained and single-color controls to set up the experiment correctly.
Signal Quenching If using a pH-sensitive dye, changes in intracellular pH upon compound treatment could affect the signal. Use a pH-insensitive fluorophore if this is suspected.
Cellular Efflux The compound may be actively transported out of the cell by efflux pumps. Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if the intracellular signal increases.
LC-MS/MS-Based Intracellular Quantification

Issue: Low or inconsistent quantification of intracellular this compound.

Potential Cause Recommended Solution
Inefficient Cell Lysis Ensure the chosen lysis method (e.g., sonication, freeze-thaw cycles, specific lysis buffers) is effective for the cell type being used. Incomplete lysis will lead to an underestimation of the intracellular concentration.
Compound Degradation This compound may be metabolized by intracellular enzymes. Perform experiments at 4°C to minimize enzymatic activity and assess for degradation. Analyze samples promptly after preparation.
Matrix Effects Components of the cell lysate can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[7] Use a stable isotope-labeled internal standard for this compound to correct for matrix effects. Perform a matrix effect evaluation during method development.
Poor Recovery During Sample Preparation The extraction method (e.g., protein precipitation, liquid-liquid extraction) may not efficiently recover this compound from the cell lysate. Optimize the extraction solvent and procedure to maximize recovery.
Adsorption to Labware Hydrophobic compounds can adsorb to plastic surfaces. Use low-binding microcentrifuge tubes and pipette tips.

Experimental Protocols

Protocol 1: Assessing Cellular Uptake by Fluorescence Microscopy
  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of fluorescently labeled this compound in 100% anhydrous DMSO. Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Vortex immediately after dilution.

  • Incubation: Remove the culture medium from the cells and replace it with the medium containing the fluorescently labeled this compound. Incubate for the desired time points (e.g., 1, 4, 24 hours) at 37°C.

  • Washing: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.

  • Fixation (Optional): If desired, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Nuclear Staining: Stain the cell nuclei with a suitable dye (e.g., DAPI or Hoechst) to aid in cellular localization.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Protocol 2: Quantifying Cellular Uptake by Flow Cytometry
  • Cell Seeding: Seed cells in a multi-well plate and culture until they reach the desired confluency.

  • Compound Incubation: Treat cells with varying concentrations of fluorescently labeled this compound for different durations.

  • Cell Harvesting: After incubation, wash the cells with ice-cold PBS. Detach the cells using a non-enzymatic cell dissociation solution or trypsin.

  • Staining: Resuspend the cells in PBS containing a viability dye.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Gate on the live cell population and quantify the mean fluorescence intensity of the this compound-associated signal.

Protocol 3: Measuring Intracellular Concentration by LC-MS/MS
  • Cell Treatment: Treat a known number of cells with this compound at a specific concentration for a defined period.

  • Cell Harvesting and Washing: After incubation, aspirate the medium and wash the cells multiple times with ice-cold PBS to remove any extracellular compound.

  • Cell Lysis: Lyse the cells using a suitable method (e.g., addition of a methanol/water solution and scraping).

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard of this compound to the cell lysate.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial and analyze by LC-MS/MS.

  • Quantification: Determine the concentration of this compound in the cell lysate by comparing the peak area ratio of the analyte to the internal standard against a standard curve. The intracellular concentration can then be calculated based on the initial cell number and average cell volume.

Visualizations

G cluster_0 Strategies to Enhance this compound Cellular Uptake This compound This compound Chemical_Modification Chemical Modification (Prodrug) This compound->Chemical_Modification Formulation_Strategies Formulation Strategies This compound->Formulation_Strategies Enhanced_Uptake Enhanced Cellular Uptake Chemical_Modification->Enhanced_Uptake Liposomes Liposomes Formulation_Strategies->Liposomes Nanoparticles Nanoparticles Formulation_Strategies->Nanoparticles CPPs Cell-Penetrating Peptides Formulation_Strategies->CPPs Liposomes->Enhanced_Uptake Nanoparticles->Enhanced_Uptake CPPs->Enhanced_Uptake

Caption: Strategies to improve the cellular uptake of this compound.

G Start Start Seed_Cells Seed Cells on Glass-Bottom Dish Start->Seed_Cells Prepare_Compound Prepare Fluorescent This compound Solution Seed_Cells->Prepare_Compound Incubate Incubate with Cells Prepare_Compound->Incubate Wash Wash with PBS Incubate->Wash Fix_and_Stain Fix and Stain Nuclei Wash->Fix_and_Stain Image Fluorescence Microscopy Fix_and_Stain->Image Analyze Analyze Intracellular Localization Image->Analyze

Caption: Workflow for fluorescence microscopy-based uptake assay.

G Issue {Low Intracellular Signal (LC-MS/MS)} Troubleshooting Potential Causes Inefficient Lysis Compound Degradation Matrix Effects Poor Recovery Adsorption Issue->Troubleshooting Solutions Recommended Solutions Optimize Lysis Protocol Work at 4°C, Analyze Promptly Use Internal Standard Optimize Extraction Use Low-Binding Labware Troubleshooting->Solutions

Caption: Troubleshooting logic for LC-MS/MS quantification of this compound.

References

MI-136 Technical Support Center: Experimental Controls and Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of MI-136, a potent small-molecule inhibitor of the menin-mixed-lineage leukemia (MLL) protein-protein interaction. Here you will find troubleshooting guidance and frequently asked questions to optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Question Possible Cause Suggested Solution
Why am I observing low potency or inconsistent activity of this compound in my cell-based assays? Compound Instability: this compound, like many small molecules, can be susceptible to degradation over time, especially with improper storage.Ensure this compound is stored as a powder at -20°C. For stock solutions in DMSO, store in small aliquots at -80°C to minimize freeze-thaw cycles. It is recommended to prepare fresh dilutions in culture medium for each experiment.
Solubility Issues: Poor solubility of this compound in aqueous cell culture media can lead to precipitation and reduced effective concentration.Prepare a high-concentration stock solution in a suitable solvent like DMSO. When diluting into aqueous media, ensure thorough mixing and avoid concentrations that exceed the solubility limit. Visually inspect for any precipitation after dilution.
Cell Line Specificity: The efficacy of this compound is dependent on the cellular context, particularly the reliance of the cancer cells on the menin-MLL interaction for survival and proliferation.Confirm that your cell line of choice is appropriate for studying this compound. Cell lines with MLL rearrangements or those dependent on Androgen Receptor (AR) or Hypoxia-Inducible Factor (HIF) signaling, where menin-MLL acts as a co-activator, are more likely to be sensitive.
My Western blot results for downstream targets of the menin-MLL complex (e.g., HOXA9, MEIS1, PSA) are not showing the expected decrease after this compound treatment. Suboptimal Treatment Conditions: The concentration of this compound and the incubation time may not be sufficient to induce a measurable change in protein expression.Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and target protein. A starting point for concentration can be the published IC50 values for similar cell lines. For protein expression changes, longer incubation times (e.g., 48-72 hours) may be necessary.
Antibody Quality: The primary antibody used for Western blotting may not be specific or sensitive enough to detect the target protein reliably.Validate your primary antibody using positive and negative controls. For example, use a cell line known to express high levels of the target protein as a positive control and a knockout/knockdown cell line as a negative control.
I am having difficulty demonstrating the disruption of the menin-MLL interaction using co-immunoprecipitation (Co-IP) after this compound treatment. Inefficient Lysis/IP Conditions: The protein-protein interaction may be too transient or the lysis and immunoprecipitation conditions may not be optimized to capture the disruption.Use a gentle lysis buffer to preserve protein complexes. Optimize the antibody concentration and incubation times for the immunoprecipitation step. Include appropriate controls, such as an IgG isotype control, to ensure the specificity of the interaction.
Timing of Treatment: The disruption of the menin-MLL interaction by this compound is a dynamic process. The timing of cell lysis after treatment is critical.Perform a time-course experiment to identify the optimal time point for observing the maximal disruption of the menin-MLL interaction after this compound treatment.
Are there known off-target effects of this compound that could be confounding my results? Potential for Off-Target Kinase Inhibition: While this compound is designed to be a specific menin-MLL inhibitor, like many small molecules, it may have off-target activities at higher concentrations.Use the lowest effective concentration of this compound as determined by dose-response studies. To confirm that the observed effects are due to the inhibition of the menin-MLL interaction, consider using a structurally distinct menin-MLL inhibitor as a complementary tool or employ genetic approaches like siRNA or CRISPR to validate the role of menin or MLL in your experimental system.[1]

Frequently Asked Questions (FAQs)

General Information

What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that disrupts the protein-protein interaction between menin and mixed-lineage leukemia (MLL) proteins.[2][3] Menin is a critical cofactor for the oncogenic activity of MLL fusion proteins and also acts as a coactivator for other transcription factors, including the Androgen Receptor (AR).[4][5] By binding to menin, this compound prevents its association with MLL, leading to the downregulation of target genes involved in cell proliferation and survival, such as HOXA9 and MEIS1.[6][7]

In which cancer types has this compound shown efficacy?

This compound and other menin-MLL inhibitors have demonstrated preclinical efficacy in various cancer models, including:

  • Acute Myeloid Leukemia (AML) with MLL rearrangements: This is a primary indication where the menin-MLL interaction is a key driver of leukemogenesis.[8]

  • Castration-Resistant Prostate Cancer (CRPC): this compound can block AR signaling by inhibiting the menin-MLL complex, which acts as a coactivator for the AR.[4][9]

  • Endometrial Cancer: this compound has been shown to downregulate the Hypoxia-Inducible Factor (HIF) signaling pathway, which is often active in these tumors.[6][10]

Experimental Design and Protocols

What are the recommended positive and negative controls for in vitro experiments with this compound?

  • Positive Control (Cell Line): A cell line known to be sensitive to menin-MLL inhibition, such as MV4;11 (MLL-rearranged AML) or VCaP (AR-dependent prostate cancer), should be used to confirm the activity of the compound.[3]

  • Negative Control (Cell Line): A cell line that does not depend on the menin-MLL interaction for its growth can be used to assess off-target effects.

  • Vehicle Control: The solvent used to dissolve this compound (typically DMSO) should be added to control cells at the same final concentration used for the this compound treatment.

  • Negative Control Compound: A structurally similar but inactive analog of this compound, if available, can be a valuable tool to control for non-specific effects of the chemical scaffold.

What is a typical starting concentration range for this compound in cell culture experiments?

The optimal concentration of this compound is cell-line dependent. A good starting point is to perform a dose-response curve ranging from low nanomolar to high micromolar concentrations. Based on published data, IC50 values for sensitive cell lines are typically in the low micromolar range.[3]

How should I prepare and store this compound?

This compound is typically supplied as a powder and should be stored at -20°C. For experimental use, it is recommended to prepare a concentrated stock solution (e.g., 10 mM) in a high-quality, anhydrous solvent such as DMSO.[11] This stock solution should be stored in small, single-use aliquots at -80°C to minimize freeze-thaw cycles and prevent degradation. When preparing working solutions, dilute the stock directly into pre-warmed cell culture medium and mix thoroughly.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
LNCaPProstate Cancer5.59[3]
VCaPProstate Cancer7.15[3]
22rv1Prostate Cancer5.37[3]
PNT2Normal Prostate19.76[3]

Table 2: In Vivo Experimental Parameters for this compound

Animal ModelTumor TypeDosage and AdministrationOutcomeReference
VCaP XenograftsCastration-Resistant Prostate Cancer40 mg/kg, intraperitoneal injection, 5 days a weekSignificant decrease in tumor growth compared to vehicle controls[3]

Experimental Protocols

Cell Viability Assay (MTT-based)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Western Blotting for AR and PSA
  • Cell Treatment and Lysis: Treat prostate cancer cells (e.g., LNCaP or VCaP) with this compound at the desired concentrations and for the appropriate duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against AR and PSA overnight at 4°C.[12]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction
  • Cell Treatment and Lysis: Treat cells (e.g., MLL-rearranged leukemia cells or prostate cancer cells) with this compound or a vehicle control. Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against either menin or MLL overnight at 4°C with gentle rotation. Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against both menin and MLL to detect the co-immunoprecipitated protein. A decrease in the co-immunoprecipitated protein in the this compound-treated sample compared to the control indicates disruption of the interaction.[13][14]

Signaling Pathway and Experimental Workflow Diagrams

MI136_AR_Signaling cluster_nucleus Nucleus AR Androgen Receptor (AR) Menin_MLL Menin-MLL Complex AR->Menin_MLL recruits AR_Targets AR Target Genes (e.g., PSA, TMPRSS2) Menin_MLL->AR_Targets activates Transcription Transcription AR_Targets->Transcription Protein\n(e.g., PSA) Protein (e.g., PSA) Transcription->Protein\n(e.g., PSA) MI136 This compound MI136->Menin_MLL inhibits interaction Androgen Androgen Androgen->AR

Caption: this compound inhibits the menin-MLL co-activator complex, blocking AR-driven transcription.

MI136_HIF_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIF1a HIF-1α HIF_Complex HIF-1 Complex HIF1a->HIF_Complex HIF1b HIF-1β HIF1b->HIF_Complex HIF_Targets HIF Target Genes (e.g., NOS2, NOS3, CAV1) HIF_Complex->HIF_Targets activates Menin_MLL Menin-MLL Complex Menin_MLL->HIF_Targets co-activates Transcription Transcription HIF_Targets->Transcription Protein Products Protein Products Transcription->Protein Products MI136 This compound MI136->Menin_MLL inhibits interaction Hypoxia Hypoxia Hypoxia->HIF1a stabilizes Experimental_Workflow start Start Experiment cell_culture Cell Culture (e.g., VCaP, MV4;11) start->cell_culture treatment This compound Treatment (Dose-response & Time-course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay protein_analysis Protein Analysis treatment->protein_analysis co_ip Co-Immunoprecipitation treatment->co_ip data_analysis Data Analysis & Interpretation viability_assay->data_analysis western_blot Western Blot (AR, PSA, HOXA9, etc.) protein_analysis->western_blot co_ip->data_analysis western_blot->data_analysis end End data_analysis->end

References

Validation & Comparative

A Comparative Guide to Menin-MLL Inhibitors: MI-136 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical dependency in certain aggressive forms of acute leukemia, particularly those with KMT2A rearrangements or NPM1 mutations.[1][2] This has led to the development of a new class of targeted therapies—menin-MLL inhibitors—that disrupt this protein-protein interaction, offering a promising therapeutic strategy.[2] This guide provides a comparative overview of the preclinical menin-MLL inhibitor MI-136 and other notable inhibitors in this class, with a focus on their performance backed by experimental data.

Performance Comparison of Menin-MLL Inhibitors

The following table summarizes the key in vitro performance metrics for this compound and other selected menin-MLL inhibitors. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.

InhibitorTargetBinding Affinity (Kd/Ki)Biochemical IC50Cellular IC50 (Leukemia Cell Lines)Key In Vivo Efficacy
This compound Menin-MLL InteractionKd: 23.6 nM[3]31 nM[3]5.37 - 7.15 µM (Prostate Cancer Cell Lines)[3]Significant decrease in tumor growth in a VCaP xenograft model (40 mg/kg, i.p.)[3]
Revumenib (SNDX-5613) Menin-KMT2A InteractionKi: 0.149 nM[3]Not explicitly reported10-20 nM (MLL-r cell lines)[3][4]Significant survival benefit and leukemic control in MOLM-13 disseminated xenografts[3]
Ziftomenib (KO-539) Menin-KMT2A InteractionNot explicitly reportedNot explicitly reportedIC50 values determined in various MLL-r and NPM1mut AML cell lines[1]Significant activity against NPM1mut and MLL-r AML, suppresses leukemogenic gene expression, and induces differentiation in vivo[1]
Bleximenib (JNJ-75276617) Menin-KMT2A InteractionNot explicitly reported0.1 nM (human), 0.045 nM (mouse), ≤0.066 nM (dog)[5]Not explicitly reportedDose-dependent tumor regressions and increased lifespan in mouse models of leukemia (0-100 mg/kg, oral)[5]
Enzomenib (DSP-5336) Menin-MLL1 InteractionKd: 6 nM1.4 nM10-31 nM (MLL-r or NPM1mut leukemia cells)Antitumor activity in an MV4-11 cell xenograft model (25 and 50 mg/kg)

Experimental Methodologies

The following sections detail the typical experimental protocols used to evaluate the performance of menin-MLL inhibitors.

Fluorescence Polarization (FP) Assay

This biochemical assay is used to measure the inhibition of the menin-MLL interaction.

Principle: A fluorescently labeled peptide derived from MLL (tracer) is used. When bound to the larger menin protein, the tracer's rotation is slow, resulting in a high fluorescence polarization signal. Small molecule inhibitors that disrupt this interaction cause the release of the tracer, leading to faster rotation and a decrease in the polarization signal.

Protocol:

  • Reagents: Purified recombinant human menin protein, fluorescein-labeled MLL-derived peptide (e.g., FLSN_MLL), assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM TCEP), and the test inhibitor.

  • Assay Setup: The assay is typically performed in a 96- or 384-well black plate.

  • Incubation: Menin protein and the fluorescent MLL peptide are incubated together to allow for complex formation.

  • Inhibitor Addition: Serial dilutions of the test inhibitor are added to the wells containing the pre-formed menin-MLL complex.

  • Equilibration: The plate is incubated to allow the inhibitor to compete with the fluorescent peptide for binding to menin.

  • Measurement: Fluorescence polarization is measured using a plate reader equipped with appropriate filters.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to displace 50% of the fluorescent peptide, is calculated from the dose-response curve.[6]

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction between a small molecule inhibitor and its protein target.

Principle: A solution of the inhibitor is titrated into a solution of the menin protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.

Protocol:

  • Sample Preparation: Purified menin protein and the inhibitor are prepared in the same matched buffer (e.g., 50 mM phosphate buffer, 50 mM NaCl, 1 mM β-mercaptoethanol) to minimize heat of dilution effects.[7] The samples are thoroughly degassed.

  • ITC Instrument Setup: The sample cell is filled with the menin protein solution, and the injection syringe is filled with the inhibitor solution. The system is allowed to equilibrate to the desired temperature.

  • Titration: A series of small injections of the inhibitor are made into the protein solution.

  • Heat Measurement: The heat change associated with each injection is measured.

  • Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a binding model to determine the Kd, stoichiometry, and enthalpy of binding.[7]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

Principle: Metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Leukemia cell lines (e.g., MOLM-13, MV4;11) are seeded in 96-well plates at a predetermined optimal density.[8]

  • Compound Treatment: The cells are treated with a range of concentrations of the menin-MLL inhibitor. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[8]

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: A solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570-600 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental processes, the following diagrams have been generated.

Caption: The Menin-MLL signaling pathway and its inhibition by compounds like this compound.

Experimental_Workflow Experimental Workflow for Menin-MLL Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation FP_Assay Fluorescence Polarization (FP) Assay (Biochemical IC50) ITC Isothermal Titration Calorimetry (ITC) (Binding Affinity - Kd) MTT_Assay Cell Viability (MTT) Assay (Cellular IC50) FP_Assay->MTT_Assay ITC->MTT_Assay Xenograft Leukemia Xenograft Model (e.g., MV4-11 in mice) MTT_Assay->Xenograft Treatment Inhibitor Treatment (e.g., Oral gavage, IP injection) Xenograft->Treatment Efficacy Efficacy Assessment (Tumor volume, Survival) Treatment->Efficacy Lead_Optimization Lead Optimization Efficacy->Lead_Optimization Start Start: Inhibitor Synthesis Start->FP_Assay Start->ITC Lead_Optimization->Start Iterative Improvement

Caption: A typical experimental workflow for the evaluation of Menin-MLL inhibitors.

References

A Comparative Guide to Menin-MLL Inhibitors: MI-136 vs. MI-503 in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent small molecule inhibitors, MI-136 and MI-503, in the context of prostate cancer, with a focus on castration-resistant prostate cancer (CRPC). Both compounds target the critical interaction between menin and mixed-lineage leukemia (MLL) proteins, a key driver of androgen receptor (AR) signaling in prostate cancer.[1][2] This document synthesizes preclinical data to aid in the evaluation of these compounds for further research and development.

Performance and Efficacy

This compound and its variant, MI-503, have both demonstrated activity against prostate cancer cells, with MI-503 showing improved properties and greater efficacy in preclinical models.[1] MI-503, developed from the same chemical scaffold as this compound, exhibits better solubility and bioavailability.[1]

In Vitro Efficacy

Both compounds have been shown to be effective in androgen receptor-positive prostate cancer cell lines.[1] MI-503, however, consistently displays modestly lower half-maximal inhibitory concentrations (IC50) compared to this compound, indicating higher potency.[1] Furthermore, gene expression analyses revealed that MI-503 has a superior effect in repressing dihydrotestosterone (DHT)-mediated gene transcription when compared to this compound.[1] Treatment with MI-503 also leads to the induction of apoptosis, as evidenced by PARP cleavage in VCaP and LNCaP cells.[1]

CompoundTargetProstate Cancer Cell LineIC50 (µM)Key In Vitro Effects
This compound Menin-MLL InteractionLNCaP5.59[3]Inhibits cell proliferation, blocks DHT-induced cell proliferation, inhibits AR target gene expression.[1]
VCaP7.15[3]
22RV15.37[3]
MI-503 Menin-MLL InteractionVCaP, LNCaPModestly lower than this compound[1]Inhibits AR signaling, represses DHT-mediated gene transcription (superior to this compound), induces apoptosis (PARP cleavage).[1]
In Vivo Efficacy

In animal models of prostate cancer, both this compound and MI-503 have demonstrated anti-tumor activity. However, the improved pharmaceutical properties of MI-503 translate to more significant tumor growth inhibition.

CompoundAnimal ModelDosageRoute of AdministrationKey In Vivo Effects
This compound VCaP Xenografts40mg/kgIntraperitonealModest but significant reduction in tumor volume.[1] Significant decrease in the growth of castration-resistant VCaP tumors.[1]
MI-503 LNCaP-AR Xenografts60mg/kgIntraperitonealSignificantly impeded tumor growth.[1]
Castrate Resistant VCaP Xenografts75mg/kgIntraperitonealSignificant decrease in tumor growth.[1]

Mechanism of Action: Targeting the AR-Menin-MLL Axis

In prostate cancer, the androgen receptor (AR) interacts with the menin-MLL complex, which is crucial for the transcriptional activation of AR target genes that drive tumor growth.[1] Both this compound and MI-503 function by disrupting the protein-protein interaction between menin and MLL.[1] This inhibition prevents the recruitment of the MLL complex to AR target genes, leading to the suppression of AR signaling and a reduction in the expression of key genes like PSA.[1] Notably, at concentrations that inhibit the menin-MLL interaction, this compound does not disrupt the interaction between menin and AR.[1]

MI_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors AR Androgen Receptor (AR) Menin Menin AR->Menin Interaction ARE Androgen Response Element (ARE) on DNA AR->ARE Recruitment MLL MLL Complex Menin->MLL Interaction Menin->ARE Recruitment MLL->ARE Recruitment TargetGenes AR Target Genes (e.g., PSA) Transcription Transcription ARE->Transcription Transcription->TargetGenes MI136 This compound MI136->Menin Inhibit Interaction MI503 MI-503 MI503->Menin Inhibit Interaction caption Mechanism of Action of this compound and MI-503 in Prostate Cancer.

Caption: Mechanism of Action of this compound and MI-503 in Prostate Cancer.

Experimental Protocols

In Vitro Cell Viability Assay
  • Cell Lines: AR-positive prostate cancer cell lines such as VCaP, LNCaP, and 22RV1 were used.[1]

  • Treatment: Cells were treated with varying concentrations of this compound or MI-503.

  • Assay: Cell viability was assessed using standard methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[4]

  • Analysis: The half-maximal inhibitory concentration (IC50) values were calculated to determine the potency of each compound.

Gene Expression Analysis (Microarray)
  • Cell Line: VCaP cells were utilized for this experiment.[1]

  • Treatment: Cells were pre-treated with this compound or MI-503, followed by stimulation with dihydrotestosterone (DHT).[1]

  • Methodology: RNA was extracted from the cells and subjected to microarray analysis to determine global changes in gene expression.

  • Analysis: Gene Set Enrichment Analysis (GSEA) was performed to identify the impact of the inhibitors on AR-upregulated gene signatures.[1]

In Vivo Xenograft Studies
  • Animal Model: Male CB17 Severe Combined Immunodeficiency (SCID) mice were used.[1]

  • Tumor Implantation: VCaP or LNCaP-AR prostate cancer cells were mixed with Matrigel and injected subcutaneously into the dorsal flank of the mice.[1]

  • Treatment: Once tumors reached a palpable size (e.g., 80-100 mm³), mice were randomized into treatment and vehicle control groups.[1] this compound (40mg/kg) or MI-503 (60mg/kg or 75mg/kg) was administered intraperitoneally.[1]

  • Monitoring: Tumor volume was measured biweekly using digital calipers. Mouse body weight was also monitored to assess toxicity.[1]

  • Castration-Resistant Model: To model castration-resistant prostate cancer, mice bearing VCaP xenografts were castrated. When tumors regrew to their original volume, treatment with the inhibitors was initiated.[1]

Xenograft_Workflow start Start: SCID Mice implantation Subcutaneous injection of prostate cancer cells (e.g., VCaP) with Matrigel start->implantation tumor_growth Tumor growth to palpable size (e.g., 80-100 mm³) implantation->tumor_growth randomization Randomization of mice into groups tumor_growth->randomization treatment_group Treatment Group: Administer this compound or MI-503 (i.p.) randomization->treatment_group vehicle_group Vehicle Control Group randomization->vehicle_group monitoring Biweekly monitoring: - Tumor volume (calipers) - Body weight treatment_group->monitoring vehicle_group->monitoring endpoint Endpoint: Analyze tumor growth inhibition monitoring->endpoint caption Workflow for In Vivo Xenograft Studies.

Caption: Workflow for In Vivo Xenograft Studies.

Summary and Conclusion

Both this compound and MI-503 are valuable research tools for investigating the role of the menin-MLL complex in prostate cancer. The available preclinical data strongly suggest that MI-503 is a more potent and effective agent than its predecessor, this compound. Its enhanced solubility, bioavailability, and superior performance in both in vitro and in vivo models make it a more promising candidate for further therapeutic development.[1] Researchers and drug development professionals should consider these differences when selecting a compound for their studies. The targeting of the menin-MLL interaction represents a novel therapeutic strategy for hormone-refractory prostate cancers.[1]

References

A Head-to-Head Comparison: MI-136 vs. Enzalutamide in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of MI-136 and the established androgen receptor (AR) inhibitor, enzalutamide, in the context of prostate cancer. This analysis is supported by experimental data from published studies.

Enzalutamide is a second-generation nonsteroidal antiandrogen that has demonstrated significant clinical benefit in the treatment of castration-resistant prostate cancer (CRPC).[1][2][3][4][5][6][7][8] It functions by competitively inhibiting androgen binding to the AR, preventing AR nuclear translocation, and disrupting the interaction of AR with DNA.[1][2][3][5] However, resistance to enzalutamide, often driven by AR mutations or amplification, remains a significant clinical challenge.[3]

This compound is an inhibitor of the menin-MLL protein-protein interaction (PPI) that has shown potential in blocking AR signaling.[9] Preclinical studies indicate that this compound can inhibit the growth of castration-resistant prostate cancer cells, suggesting a distinct mechanism that could be effective in enzalutamide-resistant settings.[10]

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy data for this compound and enzalutamide from preclinical studies.

Table 1: In Vitro Cell Viability (IC50)

CompoundCell LineIC50 (µM)
This compoundLNCaP5.59[9]
This compoundVCaP7.15[9]
This compound22Rv15.37[9]
Enzalutamide (MDV-3100)LNCaPSimilar effect on cell proliferation to this compound[10]
Enzalutamide (MDV-3100)VCaPSimilar effect on cell proliferation to this compound[10]

Table 2: In Vivo Tumor Growth Inhibition

CompoundModelDosageOutcome
This compoundVCaP Xenografts40 mg/kg, i.p.Significant decrease in the growth of castration-resistant VCaP tumors.[9][10]
Enzalutamide--Data from a comparable in vivo study design was not available in the searched literature.

Signaling Pathways and Mechanisms of Action

Enzalutamide directly targets the androgen receptor, inhibiting multiple steps in its signaling cascade. This compound, on the other hand, targets the menin-MLL interaction, which indirectly impacts AR-mediated transcription.

Signaling_Pathways Comparative Signaling Pathways of Enzalutamide and this compound cluster_Enzalutamide Enzalutamide Pathway cluster_MI136 This compound Pathway Androgen Androgen AR_cyto Androgen Receptor (Cytoplasm) Androgen->AR_cyto Binds AR_nuc Androgen Receptor (Nucleus) AR_cyto->AR_nuc Translocation DNA DNA AR_nuc->DNA Binds Gene_Transcription AR Target Gene Transcription DNA->Gene_Transcription Initiates Enzalutamide Enzalutamide Enzalutamide->AR_cyto Inhibits Binding Enzalutamide->AR_nuc Inhibits Translocation Enzalutamide->DNA Inhibits Binding Menin Menin Menin_MLL_Complex Menin-MLL Complex Menin->Menin_MLL_Complex MLL MLL MLL->Menin_MLL_Complex AR_Transcription_Mod AR Transcriptional Modulation Menin_MLL_Complex->AR_Transcription_Mod Impacts This compound This compound This compound->Menin_MLL_Complex Inhibits Interaction

Caption: Mechanisms of action for Enzalutamide and this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay
  • Cell Lines: LNCaP, VCaP, and 22Rv1 prostate cancer cell lines were used.[9][10]

  • Treatment: Cells were treated with varying concentrations of this compound (0-20 µM) for 24 hours.[9] A similar protocol was followed for enzalutamide (MDV-3100).[10]

  • Assay: Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.[11]

  • Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

In Vivo Tumor Xenograft Model
  • Animal Model: Severe combined immunodeficient (SCID) mice were utilized.[10]

  • Tumor Implantation: VCaP cells were mixed with Matrigel and injected subcutaneously into the flanks of the mice.[10]

  • Treatment: Once tumors reached a palpable size (approximately 80 mm³), mice were randomized into treatment and vehicle control groups.[10] this compound was administered intraperitoneally at a dose of 40 mg/kg.[9][10]

  • Tumor Measurement: Tumor volume was measured biweekly using calipers.[10]

  • Ethical Considerations: All animal studies were approved by the relevant institutional animal care and use committees.[10]

Experimental_Workflow In Vivo Xenograft Experimental Workflow Cell_Culture VCaP Cell Culture Implantation Subcutaneous Implantation in SCID Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size (~80 mm³) Implantation->Tumor_Growth Randomization Randomization into Treatment & Vehicle Groups Tumor_Growth->Randomization Treatment_Admin Intraperitoneal Administration of this compound or Vehicle Randomization->Treatment_Admin Tumor_Measurement Biweekly Tumor Volume Measurement Treatment_Admin->Tumor_Measurement Data_Analysis Data Analysis Tumor_Measurement->Data_Analysis

Caption: Workflow for in vivo xenograft studies.

Conclusion

The available preclinical data suggests that this compound is a promising therapeutic agent for castration-resistant prostate cancer, exhibiting in vitro efficacy comparable to enzalutamide in inhibiting cell proliferation.[10] Its distinct mechanism of action, targeting the menin-MLL interaction, may offer an advantage in overcoming resistance to direct AR antagonists like enzalutamide. The in vivo data for this compound demonstrates its potential to significantly inhibit tumor growth in a castration-resistant model.[9][10] Further head-to-head in vivo studies are warranted to directly compare the efficacy of this compound and enzalutamide and to explore its potential in enzalutamide-resistant prostate cancer.

References

A Comparative Guide to MI-136 and Other Small Molecule Inhibitors in MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemia is an aggressive hematological malignancy with a historically poor prognosis, particularly in infants. The fusion proteins generated by chromosomal translocations involving the MLL1 (KMT2A) gene are critical drivers of leukemogenesis. This has spurred the development of targeted therapies aimed at disrupting the key interactions and enzymatic activities that sustain the oncogenic program. This guide provides a detailed comparison of MI-136, an early-generation menin-MLL inhibitor, with other prominent small molecule inhibitors, including next-generation menin-MLL inhibitors and DOT1L inhibitors.

Overview of Therapeutic Strategies

Two primary targeted therapeutic strategies have emerged for MLL-r leukemia: inhibition of the menin-MLL interaction and inhibition of the histone methyltransferase DOT1L.

  • Menin-MLL Interaction Inhibitors: The interaction between the scaffold protein menin and the N-terminus of MLL (retained in MLL fusion proteins) is essential for the recruitment of the MLL fusion complex to its target genes, such as HOXA9 and MEIS1, driving their aberrant expression.[1][2][3][4] Small molecules that block this protein-protein interaction (PPI) have shown significant promise.

  • DOT1L Inhibitors: MLL fusion proteins also recruit the histone methyltransferase DOT1L, which leads to aberrant H3K79 hypermethylation at MLL target gene loci, another critical event for leukemogenesis.[5][6][7] Inhibiting the catalytic activity of DOT1L is another validated therapeutic approach.

Comparative Efficacy of Small Molecule Inhibitors

The following tables summarize the in vitro potency and preclinical/clinical efficacy of this compound and other notable small molecule inhibitors.

In Vitro Potency of Menin-MLL Inhibitors
InhibitorTargetBinding Affinity (Kd)IC50 (PPI Assay)Cell Line (MLL-r)GI50 / IC50 (Cell Proliferation)Reference
This compound Menin-MLL23.6 nM31 nMMV4;11~5 µM[8]
MI-463 Menin-MLLLow nM-MV4;11, MOLM-13250 - 570 nM[9][10]
MI-503 Menin-MLLLow nM-MV4;11, MOLM-13250 - 570 nM[9][10]
VTP-50469 Menin-MLL-Ki = 104 pMMOLM-13, MV4;11, RS4;1113 - 37 nM[1][11][12]
SNDX-5613 (Revumenib) Menin-MLL-0.149 nMMOLM-13-[13][14]
KO-539 Menin-MLL--MV4;11, MOLM-13Potent growth inhibition[15][16]
In Vitro Potency of DOT1L Inhibitors

| Inhibitor | Target | Ki | Cell Line (MLL-r) | IC50 (Cell Proliferation) | Reference | |---|---|---|---|---| | EPZ-5676 (Pinometostat) | DOT1L | 80 pM | MV4-11 | Potent and selective killing |[5] |

Preclinical and Clinical Efficacy Highlights
InhibitorModel SystemKey FindingsStatusReference
This compound Castration-resistant prostate cancer xenograftsSignificant decrease in tumor growth.Preclinical[8][17]
MI-463 & MI-503 Mouse models of MLL leukemiaSubstantial extension of survival.Preclinical[9][10]
VTP-50469 PDX models of MLL-r AML and ALLDramatic reductions in leukemia burden and long-term disease-free survival in some models.Preclinical[1][18]
SNDX-5613 (Revumenib) Phase 1/2 AUGMENT-101 trial in R/R MLL-r or NPM1c AMLORR of 54% in MLL-r patients; many achieved MRD negativity.Clinical[19][20][21]
EPZ-5676 (Pinometostat) Rat xenograft model of MLL-r leukemiaComplete and sustained tumor regressions.Clinical[5]
EPZ-5676 (Pinometostat) Phase 1 trial in R/R MLL-r leukemiaModest single-agent activity.Clinical[22][23]

Signaling Pathways and Mechanisms of Action

The core mechanism for both classes of inhibitors is the suppression of the MLL-fusion-driven transcriptional program.

Menin-MLL Inhibition Pathway

Menin-MLL inhibitors directly bind to a pocket on menin that is recognized by the N-terminus of MLL. This competitive inhibition disrupts the menin-MLL interaction, leading to the displacement of the MLL-fusion protein complex from chromatin at target gene loci. The subsequent decrease in histone methylation (H3K4me3) and transcriptional elongation leads to the downregulation of key leukemogenic genes like HOXA9 and MEIS1. This ultimately results in cell differentiation, apoptosis, and a reduction in leukemic cell proliferation.[1][4][24]

Menin_MLL_Inhibition cluster_nucleus Nucleus MLL-Fusion MLL-Fusion Menin Menin MLL-Fusion->Menin Binds DNA DNA Menin->DNA Recruits to Target_Genes HOXA9, MEIS1 DNA->Target_Genes Upregulates Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives MI_136 Menin-MLL Inhibitor (e.g., this compound, VTP-50469) MI_136->Menin Inhibits Interaction

Caption: Mechanism of Menin-MLL inhibitors in MLL-rearranged leukemia.

DOT1L Inhibition Pathway

In MLL-r leukemia, the MLL-fusion protein aberrantly recruits the DOT1L enzyme to target gene loci.[5][6] DOT1L then catalyzes the methylation of histone H3 at lysine 79 (H3K79), an epigenetic mark associated with active transcription. DOT1L inhibitors are competitive inhibitors of the S-adenosylmethionine (SAM) binding pocket of DOT1L, preventing H3K79 methylation. The loss of this activating mark leads to the downregulation of MLL-fusion target genes, inducing differentiation and apoptosis in leukemic cells.[5][7][25]

DOT1L_Inhibition cluster_nucleus Nucleus MLL-Fusion MLL-Fusion DOT1L DOT1L MLL-Fusion->DOT1L Recruits H3K79 Histone H3 DOT1L->H3K79 Methylates H3K79me H3K79me2/3 H3K79->H3K79me Target_Genes HOXA9, MEIS1 H3K79me->Target_Genes Upregulates Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives EPZ_5676 DOT1L Inhibitor (e.g., EPZ-5676) EPZ_5676->DOT1L Inhibits

Caption: Mechanism of DOT1L inhibitors in MLL-rearranged leukemia.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of these inhibitors.

Cell Viability Assay (MTT/CellTiter-Glo)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed MLL-r leukemia cell lines (e.g., MOLM-13, MV4-11) in 96-well plates at a density of 5,000-10,000 cells per well in appropriate culture medium.

  • Compound Treatment: Add serial dilutions of the small molecule inhibitors (e.g., this compound, VTP-50469, EPZ-5676) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 3-14 days) at 37°C in a humidified 5% CO2 incubator.

  • Reagent Addition:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer.

    • For CellTiter-Glo assay: Add CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or luminescence for the CellTiter-Glo assay using a plate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (GI50 or IC50) by plotting the percentage of viable cells against the log concentration of the inhibitor and fitting the data to a dose-response curve.

Cell_Viability_Workflow Start Start Seed_Cells Seed MLL-r cells in 96-well plate Start->Seed_Cells Add_Inhibitor Add serial dilutions of inhibitor Seed_Cells->Add_Inhibitor Incubate Incubate for 3-14 days Add_Inhibitor->Incubate Add_Reagent Add MTT or CellTiter-Glo reagent Incubate->Add_Reagent Measure_Signal Measure absorbance or luminescence Add_Reagent->Measure_Signal Analyze_Data Calculate IC50 values Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical cell viability assay.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the occupancy of specific proteins (e.g., Menin, MLL-fusion, DOT1L) or the presence of specific histone modifications (e.g., H3K79me2) at particular genomic regions.

  • Cross-linking: Treat MLL-r cells with formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein or histone modification of interest. The antibody-protein-DNA complexes are then captured using protein A/G-conjugated magnetic beads.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the DNA.

  • Analysis: Analyze the purified DNA by quantitative PCR (ChIP-qPCR) using primers for specific gene loci (e.g., HOXA9 promoter) or by high-throughput sequencing (ChIP-seq) to assess genome-wide binding.

Conclusion

The landscape of targeted therapies for MLL-rearranged leukemia has evolved significantly from early-generation compounds like this compound. While this compound was instrumental in validating the menin-MLL interaction as a therapeutic target, its modest cellular potency has been surpassed by next-generation inhibitors such as VTP-50469 and SNDX-5613 (revumenib). These newer agents exhibit low nanomolar to picomolar potency and have demonstrated remarkable preclinical and, in the case of SNDX-5613, clinical efficacy, offering new hope for patients with this aggressive disease.

In parallel, the development of DOT1L inhibitors like EPZ-5676 (pinometostat) has provided an alternative and potentially complementary therapeutic strategy. Although single-agent activity in the clinic was modest, the rationale for targeting the DOT1L pathway remains strong, and newer, more potent DOT1L inhibitors are in development.[6][22] Furthermore, preclinical data suggests that combining menin-MLL and DOT1L inhibitors could lead to synergistic anti-leukemic effects, a promising avenue for future clinical investigation.[26] The continued development and clinical evaluation of these highly potent and specific small molecule inhibitors are poised to transform the treatment paradigm for MLL-rearranged leukemia.

References

MI-136: A Novel Menin-MLL Inhibitor as a Potential Alternative in Prostate Cancer Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of MI-136, a novel small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, against existing therapeutic agents for prostate cancer. This document summarizes preclinical data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective assessment of this compound's potential in the prostate cancer therapeutic landscape.

Executive Summary

Prostate cancer remains a significant health challenge, with the development of resistance to current therapies, particularly in the castration-resistant setting, being a major obstacle. This compound presents a novel mechanistic approach by targeting the menin-MLL complex, a critical co-activator of the Androgen Receptor (AR). Preclinical studies have demonstrated that this compound can effectively inhibit AR signaling, suppress the proliferation of AR-positive prostate cancer cells, and reduce tumor growth in vivo. Its efficacy appears comparable to second-generation anti-androgens like enzalutamide in certain preclinical models. This guide offers a detailed comparison of this compound with established prostate cancer drugs, including enzalutamide, abiraterone acetate, docetaxel, and PARP inhibitors, based on available scientific literature.

Comparative Analysis of Anti-Prostate Cancer Agents

The following table summarizes the key characteristics and preclinical efficacy of this compound in comparison to a selection of current standard-of-care and emerging therapies for prostate cancer.

Drug ClassTarget / Mechanism of ActionCell Line Efficacy (IC50)In Vivo Model Efficacy
This compound Menin-MLL Interaction Inhibitor: Disrupts the menin-MLL complex, a co-activator of the Androgen Receptor (AR), leading to decreased transcription of AR target genes.[1][2]Sensitive in AR-positive cell lines (VCaP, LNCaP, 22RV1).[2] Effect on cell proliferation is similar to enzalutamide.[2] (Specific IC50 values in prostate cancer cell lines are not readily available in the public domain, but an IC50 of 4.5 µM was reported in endometrial cancer organoids[1])Significantly reduced tumor volume in VCaP xenograft models at 40 mg/kg.[2]
Enzalutamide Androgen Receptor Inhibitor: Competitively inhibits androgen binding to the AR, prevents AR nuclear translocation, and impairs AR binding to DNA.LNCaP: ~1-5.6 µMInduces tumor regression in castration-resistant prostate cancer xenograft models.
Abiraterone Acetate Androgen Biosynthesis Inhibitor: Inhibits CYP17A1, an enzyme crucial for androgen biosynthesis in the testes, adrenal glands, and prostate tumors.VCaP: ~10-20 µMDelays tumor growth in various prostate cancer xenograft models.
Docetaxel Microtubule Stabilizer: A taxane chemotherapy that promotes microtubule assembly and stabilization, leading to cell cycle arrest at G2/M phase and apoptosis.LNCaP: ~1-5 nMEffective in reducing tumor growth in taxane-sensitive prostate cancer xenografts.
PARP Inhibitors (e.g., Olaparib) Poly(ADP-ribose) Polymerase Inhibitor: Induces synthetic lethality in cancer cells with defective homologous recombination repair (HRR), such as those with BRCA1/2 mutations.Effective in HRR-deficient cell lines (e.g., BRCA2-mutant LNCaP).Demonstrates efficacy in xenograft models derived from HRR-deficient tumors.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways targeted by this compound and current prostate cancer therapies.

MI136_Pathway This compound Signaling Pathway cluster_nucleus Nucleus AR Androgen Receptor (AR) ARE Androgen Response Element (ARE) AR->ARE Menin Menin MLL MLL Complex Menin->MLL Interaction MLL->ARE Co-activation Target_Genes AR Target Genes (e.g., TMPRSS2, PSA) ARE->Target_Genes Transcription Transcription_Inhibition Transcription Inhibited MI136 This compound MI136->Menin Inhibits Interaction with MLL

Figure 1: this compound Mechanism of Action

Comparator_Pathways Comparator Drug Signaling Pathways cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens (Testosterone, DHT) AR_cyto Androgen Receptor (AR) Androgens->AR_cyto Binds AR_nuc AR AR_cyto->AR_nuc Translocation Microtubules Microtubules Microtubules->AR_nuc Affects Translocation ARE Androgen Response Element (ARE) AR_nuc->ARE DNA DNA AR_Target_Genes AR Target Genes ARE->AR_Target_Genes Transcription DNA_Damage DNA Damage PARP PARP DNA_Damage->PARP Activates HRR Homologous Recombination Repair PARP->HRR Recruits for Repair Enzalutamide Enzalutamide Enzalutamide->AR_cyto Inhibits Binding Enzalutamide->AR_nuc Inhibits Translocation & DNA Binding Abiraterone Abiraterone Acetate Abiraterone->Androgens Inhibits Synthesis Docetaxel Docetaxel Docetaxel->Microtubules Stabilizes PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP Inhibits

Figure 2: Mechanisms of Comparator Drugs

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of this compound and comparator drugs.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of prostate cancer cell lines.

Protocol:

  • Cell Seeding: Prostate cancer cells (e.g., LNCaP, VCaP, 22RV1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, enzalutamide) or vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation: 1-5 x 10^6 VCaP prostate cancer cells are suspended in a 1:1 mixture of culture medium and Matrigel and injected subcutaneously into the flank of 6-8 week old male immunodeficient mice (e.g., SCID or nude mice).

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered intraperitoneally at a dose of 40 mg/kg daily.[2] The vehicle control group receives the same volume of the vehicle solution (e.g., 10% DMSO in corn oil).

  • Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, gene expression analysis).

  • Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of any anti-tumor effects.

Experimental_Workflow Preclinical Evaluation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Prostate Cancer Cell Lines Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Gene_Expression Gene Expression Analysis (qRT-PCR, Western Blot) Cell_Culture->Gene_Expression Xenograft_Model VCaP Xenograft Mouse Model Viability_Assay->Xenograft_Model Gene_Expression->Xenograft_Model Treatment Drug Treatment (this compound vs. Vehicle) Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement end Data Analysis & Conclusion Tumor_Measurement->end start Start start->Cell_Culture

Figure 3: Experimental Workflow

Conclusion and Future Directions

This compound, with its unique mechanism of targeting the menin-MLL interaction to modulate AR signaling, represents a promising new strategy for the treatment of prostate cancer, particularly in the context of castration resistance. Preclinical data suggest that its efficacy is comparable to existing second-generation anti-androgens in specific models. The disruption of a key co-activator of AR, rather than direct AR antagonism or inhibition of androgen synthesis, may offer a way to overcome some of the known resistance mechanisms to current therapies.

Further research is warranted to fully elucidate the potential of this compound. Head-to-head preclinical studies with a broader range of existing and emerging prostate cancer therapies are needed to more precisely position it in the treatment landscape. The determination of specific IC50 values in a panel of prostate cancer cell lines with varying AR status and genetic backgrounds will be crucial. Additionally, combination studies of this compound with other agents, such as AR inhibitors or chemotherapy, could reveal synergistic effects and provide a rationale for future clinical trials. The development of biomarkers to identify patients most likely to respond to menin-MLL inhibition will also be a critical step in advancing this novel therapeutic approach towards clinical application.

References

MI-136 Cross-Reactivity Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the cross-reactivity profile of MI-136, a known inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. Due to the limited availability of broad-panel screening data for this compound, this report focuses on the selectivity data of a closely related and more potent analog, MI-503, to offer valuable insights into the potential off-target profile of this class of inhibitors.

Introduction to this compound and Menin-MLL Inhibition

This compound is a small molecule inhibitor targeting the interaction between menin and MLL, a critical driver in certain types of acute leukemia.[1] By disrupting this interaction, this compound and its analogs have shown therapeutic potential in preclinical models of MLL-rearranged leukemias and castration-resistant prostate cancer.[1] Understanding the selectivity of such inhibitors is paramount for predicting potential side effects and ensuring therapeutic safety.

Comparative Selectivity Analysis: MI-503

While comprehensive cross-reactivity data for this compound is not publicly available, a selectivity profile for the structurally similar and more potent menin-MLL inhibitor, MI-503, has been published. This data provides a valuable surrogate for understanding the potential off-target interactions of the thienopyrimidine class of menin-MLL inhibitors, which includes this compound.

A safety pharmacology panel was used to assess the activity of MI-503 against a range of off-target proteins. The following table summarizes the inhibitory activity of MI-503 when tested at a concentration of 10 µM.

Target ClassSpecific Target% Inhibition by MI-503 (at 10 µM)
GPCRs Adenosine A1< 20%
Adrenergic α1A< 20%
Adrenergic β1< 20%
Dopamine D1< 20%
Muscarinic M1< 20%
Ion Channels hERG< 20%
Nav1.5< 20%
Cav1.2< 20%
Enzymes COX-1< 20%
COX-2< 20%
PDE3A< 20%
Transporters Norepinephrine Transporter< 20%
Serotonin Transporter< 20%
Dopamine Transporter< 20%
Data adapted from a selectivity profile of MI-503 tested at 10 µM[2].

As the data indicates, MI-503 shows a high degree of selectivity, with minimal inhibition of a wide range of safety-relevant proteins at a high concentration (10 µM). This suggests that this class of menin-MLL inhibitors has a favorable off-target profile.

Experimental Protocols

Detailed experimental protocols for the broad panel screening of MI-503 are not publicly available. However, a general methodology for assessing compound selectivity involves screening the compound at a fixed concentration against a panel of purified enzymes, receptors, and ion channels, with activity measured using established biochemical or cell-based assays.

For researchers interested in assessing the target engagement and selectivity of compounds like this compound in a cellular context, the Cellular Thermal Shift Assay (CETSA) is a powerful technique. A general protocol for CETSA is provided below.

General Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To determine if a compound binds to its target protein in intact cells, leading to a change in the protein's thermal stability.

Materials:

  • Cell line of interest

  • This compound or other test compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Antibody specific to the target protein (e.g., anti-menin)

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heat Shock:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the band intensity (representing the amount of soluble target protein) as a function of temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualizing Experimental Workflows

CETSA Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_shock Heat Shock cluster_lysis Cell Lysis & Fractionation cluster_analysis Analysis cell_culture Culture Cells compound_treatment Treat with this compound or Vehicle cell_culture->compound_treatment harvest_cells Harvest & Wash compound_treatment->harvest_cells heat_treatment Heat to various temperatures harvest_cells->heat_treatment lysis Lyse Cells heat_treatment->lysis centrifugation Centrifuge to separate fractions lysis->centrifugation western_blot Western Blot for Target Protein centrifugation->western_blot data_analysis Quantify & Plot Melting Curve western_blot->data_analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Context

This compound and its analogs act by disrupting the menin-MLL1 protein-protein interaction. This interaction is crucial for the recruitment of the MLL1 histone methyltransferase complex to target genes, leading to their transcriptional activation. Inhibition of this interaction is expected to reverse the oncogenic gene expression program driven by MLL fusion proteins.

Menin-MLL Signaling Pathway

Menin_MLL_Pathway cluster_nucleus Nucleus Menin Menin MLL1 MLL1 Fusion Protein Menin->MLL1 Interaction DNA Target Gene (e.g., HOXA9) MLL1->DNA Binds to H3K4me3 H3K4me3 MLL1->H3K4me3 Catalyzes Transcription Leukemogenic Gene Expression H3K4me3->Transcription Promotes MI136 This compound MI136->Menin Inhibits Interaction

Caption: Inhibition of the Menin-MLL1 interaction by this compound.

Conclusion

While direct, comprehensive cross-reactivity data for this compound remains limited, the available selectivity profile for the closely related menin-MLL inhibitor, MI-503, suggests that this class of compounds possesses a high degree of selectivity. The minimal off-target activity of MI-503 in a safety pharmacology panel indicates a potentially low risk of off-target related side effects. Further studies, such as broad kinase screening and cellular target engagement assays like CETSA, would be beneficial to fully characterize the selectivity profile of this compound and other menin-MLL inhibitors as they advance through preclinical and clinical development.

References

MI-136: A Head-to-Head Comparison with Other Epigenetic Modifiers in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the epigenetic modifier MI-136 with other notable inhibitors of the menin-mixed lineage leukemia (MLL) interaction. The following sections detail the comparative efficacy, underlying mechanisms, and experimental data to inform preclinical research and development decisions.

This compound is a small molecule inhibitor targeting the protein-protein interaction (PPI) between menin and MLL. This interaction is crucial for the oncogenic activity of MLL fusion proteins in certain leukemias and has been implicated in the progression of solid tumors, including prostate and endometrial cancers. By disrupting this interaction, this compound and similar compounds represent a promising therapeutic strategy. This guide will compare this compound with other well-characterized menin-MLL inhibitors, providing a framework for selecting the appropriate tool compound for specific research applications.

Quantitative Comparison of Menin-MLL Inhibitors

The therapeutic potential of menin-MLL inhibitors is initially assessed by their potency in disrupting the target interaction and their efficacy in cancer cell models. The following tables summarize the available quantitative data for this compound and its counterparts.

Table 1: In Vitro Potency Against Menin-MLL Interaction

CompoundIC50 (nM)Binding Affinity (Kd, nM)
This compound 31[1]23.6
MI-463 15.3[2]~10[3]
MI-503 14.7[2]~10[3]
MI-538 21 (in leukemia cells)[2]Not Reported
MI-3454 0.51[2]Not Reported
VTP50469 More potent than MI-503[4]Not Reported

Table 2: Cellular Activity in Cancer Cell Lines

CompoundCell LineCancer TypeCellular IC50 / GI50
This compound VCaPProstate Cancer7.15 µM
LNCaPProstate Cancer5.59 µM
22Rv1Prostate Cancer5.37 µM
Endometrial Cancer OrganoidsEndometrial Cancer4.5 µM[2]
MI-463 MLL-AF9 transformed BMCsLeukemia0.23 µM[1]
MDA-MB-231Breast Cancer13.99 µM[5]
MI-503 MLL-AF9 transformed BMCsLeukemia0.22 µM[1]
Human MLL leukemia cell linesLeukemia250 - 570 nM[1]
MI-538 MV-4-11Leukemia21 nM[2]
MI-3454 MLL fusion leukemia cellsLeukemia7 - 27 nM[2]

Mechanism of Action and Signaling Pathways

This compound and other menin-MLL inhibitors function by competitively binding to a pocket on menin that is essential for its interaction with MLL.[6] This disruption prevents the recruitment of the MLL complex to chromatin, thereby inhibiting the expression of downstream target genes that drive oncogenesis.

Androgen Receptor (AR) Signaling Pathway in Prostate Cancer

In prostate cancer, the menin-MLL complex acts as a co-activator of the androgen receptor (AR).[7] Inhibition of the menin-MLL interaction by compounds like this compound and MI-503 has been shown to block AR signaling, leading to reduced expression of AR target genes such as TMPRSS2 and FKBP5, and subsequent inhibition of tumor growth.[2][7]

AR_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor AR Androgen Receptor AR_Complex Active AR Complex AR->AR_Complex Androgen binding Menin_MLL Menin-MLL Complex Menin_MLL->AR_Complex ARE Androgen Response Element Target_Genes AR Target Genes (TMPRSS2, FKBP5) ARE->Target_Genes Transcription Activation AR_Complex->ARE MI136 This compound MI136->Menin_MLL Inhibits Interaction

AR Signaling Inhibition by this compound
Hypoxia-Inducible Factor (HIF) Signaling Pathway in Endometrial Cancer

In endometrial cancer, this compound has been shown to inhibit tumor growth by downregulating the expression of multiple components of the Hypoxia-Inducible Factor (HIF) signaling pathway, including Nos2, Nos3, and Cav1.[2] This suggests a role for the menin-MLL complex in regulating cellular responses to hypoxia.

HIF_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor HIF1a HIF-1α HIF_Complex Active HIF Complex HIF1a->HIF_Complex HIF1b HIF-1β HIF1b->HIF_Complex Menin_MLL Menin-MLL Complex Menin_MLL->HIF_Complex HRE Hypoxia Response Element HIF_Complex->HRE Target_Genes HIF Target Genes (Nos2, Nos3, Cav1) HRE->Target_Genes Transcription Activation MI136 This compound MI136->Menin_MLL Inhibits Interaction Hypoxia Hypoxia Hypoxia->HIF1a Stabilization

HIF Signaling Inhibition by this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of menin-MLL inhibitors.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the in vitro potency (IC50) of inhibitors in disrupting the menin-MLL interaction.

  • Principle: A fluorescently labeled peptide derived from MLL (tracer) binds to the menin protein, resulting in a high fluorescence polarization signal. Unlabeled inhibitors compete with the tracer for binding to menin, causing a decrease in the polarization signal.

  • Reagents: Purified menin protein, fluorescently labeled MLL peptide (e.g., FAM-labeled), assay buffer (e.g., PBS with 0.02% Bovine γ-Globulin and 4% DMSO), and test compounds.[8]

  • Procedure:

    • A fixed concentration of the fluorescent MLL peptide and menin protein are incubated together to establish a baseline high polarization signal.[8]

    • Serial dilutions of the test compound are added to the menin-peptide mixture.[9]

    • The plate is incubated at room temperature to reach equilibrium.[8]

    • Fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for fluorescein).[9]

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[9]

FP_Assay_Workflow cluster_reagents Reagents cluster_assay Assay Plate cluster_analysis Data Analysis Menin Menin Protein Well_Control Menin + Tracer (High Polarization) Menin->Well_Control Well_Test Menin + Tracer + Inhibitor Menin->Well_Test Tracer Fluorescent MLL Peptide (Tracer) Tracer->Well_Control Tracer->Well_Test Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Well_Test Measurement Measure Fluorescence Polarization Well_Control->Measurement Well_Test->Measurement IC50 Calculate IC50 Measurement->IC50

Fluorescence Polarization Assay Workflow
VCaP Xenograft Model for In Vivo Efficacy

This model is used to evaluate the anti-tumor activity of menin-MLL inhibitors in a living organism.

  • Cell Line: VCaP cells, a human prostate cancer cell line that expresses the androgen receptor, are used.

  • Animals: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of the human tumor cells.[10]

  • Procedure:

    • VCaP cells are harvested and resuspended in a suitable medium, often mixed with Matrigel to support tumor formation.

    • A specific number of cells (e.g., 5 x 10^6) is subcutaneously injected into the flank of each mouse.[11]

    • Tumor growth is monitored regularly by measuring tumor volume with calipers.

    • Once tumors reach a predetermined size, mice are randomized into treatment and control groups.

    • The test compound (e.g., this compound) or vehicle is administered to the mice according to a specific dosing schedule (e.g., intraperitoneal injection).

    • Tumor volume and body weight are measured throughout the study to assess efficacy and toxicity.

    • At the end of the study, tumors are excised and may be used for further analysis (e.g., western blotting, immunohistochemistry).

Xenograft_Workflow Start Prepare VCaP Cells Inject Subcutaneous Injection into Mice Start->Inject Monitor Monitor Tumor Growth Inject->Monitor Randomize Randomize Mice into Treatment & Control Groups Monitor->Randomize Treat Administer Inhibitor or Vehicle Randomize->Treat Measure Measure Tumor Volume & Body Weight Treat->Measure Analyze Excise Tumors for Analysis Measure->Analyze

References

Menin Inhibitor MI-136 Shows Promise in Preclinical Models of Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of published preclinical data reveals that MI-136, a small molecule inhibitor of the menin-mixed-lineage leukemia (MLL) protein-protein interaction, demonstrates significant anti-tumor activity in models of castration-resistant prostate cancer (CRPC). This guide provides a comparative overview of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.

Mechanism of Action: Disrupting a Key Oncogenic Partnership

This compound functions by disrupting the critical interaction between menin and the MLL1 component of the MLL complex. In castration-resistant prostate cancer, the androgen receptor (AR) signaling pathway is a key driver of tumor growth and survival. The menin-MLL complex has been identified as a crucial co-activator of the AR. By binding to menin, this compound prevents the recruitment of the MLL complex to AR target genes, thereby inhibiting their transcription and ultimately suppressing tumor growth.

MI136_Mechanism_of_Action cluster_nucleus Nucleus AR Androgen Receptor (AR) ARE Androgen Response Element (DNA) AR->ARE Binds to Menin_MLL Menin-MLL Complex Menin_MLL->AR Co-activates Target_Genes AR Target Genes (e.g., PSA, TMPRSS2) ARE->Target_Genes Activates Transcription Gene Transcription Target_Genes->Transcription Tumor_Growth Tumor Growth Transcription->Tumor_Growth MI136 This compound MI136->Menin_MLL Inhibits Interaction caption This compound Signaling Pathway

Caption: this compound disrupts the Menin-MLL interaction, inhibiting AR signaling.

Comparative Efficacy: In Vitro Studies

This compound and a similar menin-MLL inhibitor, MI-503, have demonstrated potent inhibition of prostate cancer cell proliferation in vitro. The half-maximal inhibitory concentration (IC50) values for these compounds are comparable to or lower than those of the standard-of-care androgen receptor antagonist, enzalutamide, in various prostate cancer cell lines.

CompoundLNCaP IC50 (µM)VCaP IC50 (µM)
MI-503 ~5~5
Enzalutamide ~0.14 - 8.8Not widely reported

Note: Data for this compound was often presented alongside the structurally similar and well-characterized MI-503 in the primary literature. Data for enzalutamide shows a wide range depending on the specific study and assay conditions.

In Vivo Tumor Growth Inhibition

In a xenograft model using VCaP cells, which represent a castration-resistant phenotype, treatment with a menin-MLL inhibitor, this compound, led to a significant decrease in tumor growth compared to vehicle-treated controls. While direct head-to-head studies are limited, published data on enzalutamide and abiraterone in similar VCaP xenograft models provide a basis for comparison.

TreatmentDosageTumor Growth Inhibition
This compound 40 mg/kg, i.p.Significant decrease in tumor growth vs. vehicle
Enzalutamide 10 mg/kg, p.o.Significant reduction in tumor burden
Abiraterone 70 mg/kg, i.p.Reduction of up to 210 mm³ in tumor volume

Note: The experimental conditions and endpoints of these studies may vary, affecting direct comparability. The data presented for this compound, enzalutamide, and abiraterone are from separate studies.

Experimental Protocols

Cell Viability Assay (MTS Assay)

A detailed protocol for assessing cell viability upon treatment with small molecule inhibitors.

Cell_Viability_Workflow start Start seed_cells Seed prostate cancer cells (LNCaP, VCaP) in 96-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_drug Add serial dilutions of This compound, Enzalutamide, or Abiraterone incubate1->add_drug incubate2 Incubate for 72 hours add_drug->incubate2 add_mts Add MTS reagent to each well incubate2->add_mts incubate3 Incubate for 1-4 hours at 37°C add_mts->incubate3 read_absorbance Measure absorbance at 490 nm incubate3->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cell viability using the MTS assay.

Protocol Details:

  • Cell Seeding: Prostate cancer cells (LNCaP or VCaP) are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with a serial dilution of the test compounds (this compound, enzalutamide, or abiraterone) or vehicle control (DMSO) and incubated for 72 hours.

  • MTS Reagent Addition: Following the incubation period, MTS reagent is added to each well.

  • Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to the vehicle control, and IC50 values are calculated using non-linear regression analysis.[1][2][3][4][5]

VCaP Xenograft Mouse Model

A standard in vivo model to assess the efficacy of anti-cancer compounds in a setting that mimics human castration-resistant prostate cancer.

Protocol Details:

  • Cell Implantation: Male immunodeficient mice (e.g., SCID or nude mice) are subcutaneously injected with VCaP cells suspended in Matrigel.

  • Tumor Growth and Castration: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³). The mice are then surgically castrated to induce a castration-resistant state.

  • Treatment: Once tumors regrow to a designated size after castration, mice are randomized into treatment and control groups. The test compound (e.g., this compound, enzalutamide, or abiraterone) or vehicle is administered daily via intraperitoneal (i.p.) or oral (p.o.) gavage.[6][7][8][9][10][11][12]

  • Tumor Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.

Conclusion

The available preclinical data suggest that this compound, by targeting the menin-MLL interaction, represents a novel and promising therapeutic strategy for castration-resistant prostate cancer. Its ability to inhibit the growth of CRPC cells both in vitro and in vivo at concentrations comparable to or better than established therapies warrants further investigation. Direct comparative studies will be essential to fully elucidate the therapeutic potential of this compound relative to current standards of care.

References

MI-136: A Leap Forward in Menin-MLL Inhibition for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of MI-136 with previous generation menin-MLL inhibitors, supported by experimental data and detailed protocols. This compound demonstrates significant advantages in the context of castration-resistant prostate cancer (CRPC) by effectively targeting the androgen receptor (AR) signaling pathway.

This compound is a potent small molecule inhibitor of the protein-protein interaction (PPI) between menin and mixed-lineage leukemia (MLL)[1]. This interaction is a key driver in certain cancers, including castration-resistant prostate cancer (CRPC), where the menin-MLL complex acts as a co-activator of the androgen receptor (AR)[2][3][4]. By disrupting this complex, this compound and its analogs represent a promising therapeutic strategy.

Comparative Efficacy and Potency

This compound emerged from a structure-based drug design approach aimed at improving upon earlier menin-MLL inhibitors. Its development has been followed by even more potent and orally bioavailable compounds, such as MI-503 and MI-3454. The following tables summarize the key quantitative data comparing these compounds.

CompoundIC50 (Menin-MLL PPI)Cell LineGI50Reference
This compound 31 nM--[1]
MI-50314.7 nMMurine BMC (MLL-AF9)0.22 µM[5]
MI-34540.51 nMMV-4-11 (MLL-AF4)7-27 nM[6][7][8]
CompoundCell LineIC50 (Cell Proliferation)Reference
This compound LNCaP5.59 µM[1]
VCaP7.15 µM[1]
22RV15.37 µM[1]
MI-503MLL leukemia cell lines250-570 nM[5]
MI-3454MLL leukemia cell lines7-27 nM[6][7]
CompoundOral BioavailabilityHalf-life (T1/2)Reference
This compound -3.1 h (oral admin.)[1]
MI-503~75%-[5][9][10]
MI-3454High3.2 h (oral), 2.4 h (IV)[6][8][11]

Mechanism of Action in CRPC: Targeting the Menin-MLL-AR Axis

In castration-resistant prostate cancer, the androgen receptor (AR) remains a key driver of tumor growth and survival, even in a low-androgen environment. The menin-MLL complex plays a crucial role as a co-activator of AR-mediated transcription. Menin directly interacts with the AR, recruiting the MLL histone methyltransferase to the promoter regions of AR target genes. This leads to histone H3 lysine 4 (H3K4) methylation, an epigenetic mark associated with active gene transcription, thereby promoting the expression of genes that drive cancer progression.

This compound and other menin-MLL inhibitors function by binding to a pocket on menin that is critical for its interaction with MLL. This disruption prevents the recruitment of the MLL complex to AR target genes, leading to a downstream reduction in the expression of AR-regulated genes and subsequent inhibition of tumor growth.

Menin_MLL_AR_Pathway cluster_nucleus Nucleus AR Androgen Receptor (AR) Menin Menin AR->Menin Direct Interaction ARE Androgen Response Element (ARE) AR->ARE Recruitment to DNA MLL MLL Complex Menin->MLL Interaction Menin->ARE Recruitment to DNA MLL->ARE Recruitment to DNA TargetGenes AR Target Genes (e.g., PSA, TMPRSS2) ARE->TargetGenes Activation Transcription Gene Transcription TargetGenes->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation MI136 This compound MI136->Menin Inhibits Interaction with MLL

Figure 1: this compound Mechanism of Action in CRPC. This diagram illustrates how this compound disrupts the menin-MLL interaction, thereby inhibiting androgen receptor (AR)-mediated gene transcription and subsequent cancer cell proliferation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of menin-MLL inhibitors on the viability of prostate cancer cell lines (e.g., VCaP, LNCaP, 22RV1).

Materials:

  • Prostate cancer cell lines

  • Complete culture medium

  • 96-well plates

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed prostate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.

  • Treat the cells with varying concentrations of this compound (e.g., 0-20 µM) for the desired incubation period (e.g., 24 hours)[1]. Include a vehicle-only control (e.g., DMSO).

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Cell_Viability_Workflow A Seed Prostate Cancer Cells (1x10^4 cells/well in 96-well plate) B Incubate for 24h A->B C Treat with this compound (Varying Concentrations) B->C D Incubate for 24h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Dissolve Formazan with DMSO F->G H Measure Absorbance (490 nm) G->H I Calculate Cell Viability H->I

Figure 2: Workflow for MTT Cell Viability Assay. This flowchart outlines the key steps for determining the effect of this compound on prostate cancer cell viability.

In Vivo Xenograft Model (Castration-Resistant VCaP)

This protocol describes the establishment and use of a castration-resistant VCaP xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • VCaP human prostate cancer cells

  • Male SCID mice (5-6 weeks old)

  • Matrigel

  • This compound

  • Vehicle solution (e.g., 15% DMSO, 25% PEG in PBS)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant VCaP cells mixed with Matrigel into the flanks of male SCID mice.

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach a palpable size (e.g., 300-400 mm³), surgically castrate the mice to induce a castration-resistant state[12].

  • Allow the tumors to regress and then regrow to their original volume, confirming castration resistance.

  • Randomize the mice into treatment and control groups.

  • Administer this compound intraperitoneally at a dose of 40 mg/kg, 5 days a week[1]. The control group receives the vehicle solution.

  • Measure tumor volume bi-weekly.

  • Monitor the body weight of the mice to assess toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., gene expression studies).

Xenograft_Workflow A Implant VCaP Cells in SCID Mice B Monitor Tumor Growth A->B C Surgical Castration (at ~300-400 mm³ tumor volume) B->C D Allow Tumor Regrowth (to confirm castration resistance) C->D E Randomize Mice into Treatment & Control Groups D->E F Administer this compound (40 mg/kg, IP) or Vehicle E->F G Measure Tumor Volume Bi-weekly F->G H Monitor Body Weight F->H I Euthanize and Excise Tumors for Analysis G->I H->I

Figure 3: Experimental Workflow for VCaP Xenograft Model. This diagram shows the process for evaluating the in vivo efficacy of this compound in a castration-resistant prostate cancer model.

Advantages of this compound and Successor Compounds

While this compound represents a significant step in targeting the menin-MLL interaction in CRPC, subsequent compounds like MI-503 and MI-3454 have demonstrated further improvements:

  • Increased Potency: MI-503 and particularly MI-3454 show substantially lower IC50 values for both the menin-MLL PPI and for cell proliferation in sensitive cell lines, indicating a more potent anti-cancer effect at lower concentrations.

  • Improved Pharmacokinetics: MI-503 and MI-3454 exhibit high oral bioavailability, a critical advantage for clinical development, allowing for more convenient and potentially more effective patient dosing regimens.

  • Enhanced In Vivo Efficacy: The improved potency and pharmacokinetic profiles of the later-generation compounds are expected to translate to more profound and sustained anti-tumor effects in vivo.

References

The Role of Menin in Cancer: A Comparative Guide to MI-136 and Other Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver in certain cancers, particularly in acute leukemias with MLL gene rearrangements (MLL-r) and those with nucleophosmin 1 (NPM1) mutations. This has led to the development of small molecule inhibitors targeting this protein-protein interaction as a promising therapeutic strategy. This guide provides a comparative analysis of MI-136 and other key menin-MLL inhibitors, summarizing their performance based on experimental data and detailing the methodologies used in these pivotal studies.

Menin-MLL Interaction: A Key Oncogenic Driver

Menin, a nuclear protein encoded by the MEN1 gene, acts as a scaffold protein. In the context of MLL-r leukemia, the N-terminal portion of MLL, which is retained in all MLL fusion proteins, binds to menin. This interaction is essential for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression of downstream target genes such as HOXA9 and MEIS1. These genes are critical for leukemogenesis, promoting proliferation and blocking hematopoietic differentiation.[1][2] The development of inhibitors that disrupt the menin-MLL interaction aims to reverse this oncogenic program and induce differentiation of leukemic cells.[1]

Performance of Menin-MLL Inhibitors: A Comparative Overview

Several small molecule inhibitors targeting the menin-MLL interaction have been developed and characterized. This section provides a quantitative comparison of their in vitro and in vivo activities.

In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibitory concentration (GI50) of various menin-MLL inhibitors in MLL-rearranged leukemia cell lines.

InhibitorCell LineAssay TypeIC50/GI50 (nM)Reference
This compound Endometrial Cancer OrganoidsCell Viability4500[3]
MI-538 MV-4-11 (MLL-AF4)Cell Proliferation21[4]
MI-463 MLL-AF9 murine BMCsGrowth Inhibition230[5]
MI-503 MLL-AF9 murine BMCsGrowth Inhibition220[5]
MI-503 MV-4-11 (MLL-AF4)Growth Inhibition250 - 570[5]
MI-3454 MLL-r cell lines (general)Cell Viability7 - 27[4]
VTP50469 MLL-r cell lines (sensitive)Cell ViabilityLow nM[6]
DSP-5336 MV-4-11 (MLL-AF4)Not SpecifiedNot Specified[1]

Note: Direct comparison of IC50/GI50 values should be made with caution due to variations in experimental conditions across different studies.

MI-538 demonstrates significantly higher potency in MLL-rearranged leukemia cells compared to the earlier generation inhibitor this compound.[4] Newer compounds like MI-3454 and VTP50469 show even greater activity in the low nanomolar range, highlighting the rapid progress in the development of highly potent menin-MLL inhibitors.[4][6]

In Vivo Efficacy

Preclinical studies in mouse models of MLL leukemia have demonstrated the in vivo potential of these inhibitors.

InhibitorAnimal ModelDosingKey OutcomesReference
MI-463 MLL-AF9 leukemia mice40 mg/kg~70% increase in median survival[5]
MI-503 MLL-AF9 leukemia miceNot Specified~45% increase in median survival[5]
MI-503 MV-4-11 xenografti.p. administrationStrong inhibition of tumor growth[7]
MI-3454 MV-4-11 xenograftNot Specified~120% increase in survival rate[8]
DSP-5336 MV-4-11 xenograft50 mg/kg/BID (p.o.)Complete tumor regression[1]

These studies show that menin-MLL inhibitors can significantly delay leukemia progression and improve survival in animal models, with newer compounds like MI-3454 and DSP-5336 demonstrating profound anti-leukemic effects.[1][8]

Key Experimental Protocols

This section details the methodologies for key experiments used to validate the role of menin in cancer and evaluate the efficacy of its inhibitors.

Cell Viability and Proliferation Assays (MTT Assay)

Objective: To determine the effect of menin inhibitors on the viability and proliferation of cancer cells.

Protocol:

  • Cell Culture: MLL-rearranged leukemia cell lines (e.g., MV-4-11, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded in 96-well plates at a density of 0.5-1.0 x 10^5 cells/mL for suspension cells.[9]

  • Treatment: Cells are treated with a range of concentrations of the menin inhibitor or vehicle control (DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours to 14 days, depending on the inhibitor's kinetics).[9][10]

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

  • Incubation: Plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: 100 µL of a detergent reagent is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and GI50 values are determined.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

Objective: To measure the effect of menin inhibitors on the expression of MLL target genes, such as HOXA9 and MEIS1.

Protocol:

  • Cell Treatment: Leukemia cells are treated with the menin inhibitor or vehicle control for a specified time.

  • RNA Extraction: Total RNA is isolated from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: Real-time PCR is performed using a qPCR instrument with SYBR Green or TaqMan probes for HOXA9, MEIS1, and a housekeeping gene (e.g., ACTB or 18S rRNA) for normalization.[7][11]

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

In Vivo Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of menin inhibitors in a living organism.

Protocol:

  • Cell Implantation: Immunocompromised mice (e.g., BALB/c nude or NSG mice) are subcutaneously or intravenously injected with human MLL-rearranged leukemia cells (e.g., MV-4-11 or MOLM-13).[7][11]

  • Tumor Growth/Engraftment: Tumors are allowed to establish to a palpable size, or leukemia engraftment is confirmed.

  • Treatment: Mice are treated with the menin inhibitor (e.g., via oral gavage or intraperitoneal injection) or vehicle control according to a predetermined dosing schedule.[1][7]

  • Monitoring: Tumor volume is measured regularly with calipers (for subcutaneous models), and animal well-being (body weight, activity) is monitored. For systemic leukemia models, disease progression can be monitored by bioluminescent imaging (if cells are luciferase-tagged) or by analyzing peripheral blood for human CD45+ cells.[8][11]

  • Endpoint: The study is terminated when tumors reach a predetermined size, or when animals show signs of significant disease burden. Survival is a key endpoint.

  • Analysis: Tumor growth inhibition and survival benefit are calculated. At the end of the study, tumors or hematopoietic tissues can be collected for pharmacodynamic analysis (e.g., qRT-PCR for target genes).[7]

Visualizing the Menin-MLL Pathway and Experimental Workflows

To better understand the biological context and experimental designs, the following diagrams have been generated using the Graphviz DOT language.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction DNA DNA MLL_Fusion->DNA Binds to Target Genes HOXA9 HOXA9 DNA->HOXA9 Transcription MEIS1 MEIS1 DNA->MEIS1 Transcription Leukemogenesis Leukemogenesis (Proliferation ↑, Differentiation ↓) HOXA9->Leukemogenesis MEIS1->Leukemogenesis Inhibitor Menin-MLL Inhibitor (e.g., this compound) Inhibitor->Menin Blocks Interaction

Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines MLL-r Leukemia Cell Lines (MV-4-11, MOLM-13) Treatment_vitro Treat with Menin Inhibitors (e.g., this compound) vs. Vehicle Cell_Lines->Treatment_vitro Viability_Assay Cell Viability Assay (MTT) Treatment_vitro->Viability_Assay Gene_Expression Gene Expression Analysis (qRT-PCR for HOXA9, MEIS1) Treatment_vitro->Gene_Expression Result1 Result1 Viability_Assay->Result1 Determine GI50 Result2 Result2 Gene_Expression->Result2 Assess Target Gene Downregulation Mouse_Model Xenograft Mouse Model (Immunocompromised mice with engrafted MLL-r cells) Treatment_vivo Treat with Menin Inhibitors vs. Vehicle Mouse_Model->Treatment_vivo Tumor_Measurement Monitor Tumor Growth and Survival Treatment_vivo->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (e.g., target gene expression in tumors) Treatment_vivo->PD_Analysis Result3 Result3 Tumor_Measurement->Result3 Evaluate Anti-tumor Efficacy and Survival Benefit

Caption: Workflow for preclinical evaluation of menin-MLL inhibitors.

Logical_Relationship Menin_MLL_Interaction Menin-MLL Interaction is Essential for Leukemogenesis Inhibitor_Development Development of Small Molecule Inhibitors (e.g., this compound) Menin_MLL_Interaction->Inhibitor_Development Provides Rationale For Block_Interaction Inhibitors Block Menin-MLL Interaction Inhibitor_Development->Block_Interaction Leads to Downregulation Downregulation of HOXA9 & MEIS1 Block_Interaction->Downregulation Differentiation Induction of Leukemic Cell Differentiation Downregulation->Differentiation Therapeutic_Effect Therapeutic Effect in MLL-r Leukemia Differentiation->Therapeutic_Effect

Caption: Logical validation of menin as a therapeutic target in cancer.

References

Comparative Analysis of MI-136: A Menin-MLL Inhibitor Across Diverse Cancer Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of MI-136, a potent small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI). This interaction is a critical driver in various malignancies, making its disruption a promising therapeutic strategy. This document will objectively compare the performance of this compound with other menin-MLL inhibitors, supported by experimental data, and provide detailed methodologies for key experiments.

Mechanism of Action: Disrupting the Menin-MLL Axis

This compound is an inhibitor of the menin-MLL protein-protein interaction with a high affinity, exhibiting an IC50 of 31 nM and a Kd of 23.6 nM.[1] The MLL gene is a frequent target of chromosomal translocations, leading to the formation of oncogenic MLL fusion proteins that are crucial for the development and maintenance of acute leukemias. These MLL fusion proteins rely on their interaction with the scaffold protein menin to drive the expression of key target genes, such as HOXA9 and MEIS1, which are essential for leukemogenesis. By binding to menin, this compound and other inhibitors of this class allosterically block its interaction with MLL, leading to the downregulation of these target genes, inducing differentiation, and triggering apoptosis in MLL-rearranged leukemia cells.

Recent studies have expanded the therapeutic potential of menin-MLL inhibitors beyond leukemia to solid tumors, where the menin-MLL1 interaction has been implicated in driving cancer progression through different signaling pathways.

Comparative Efficacy of this compound and Alternatives in Different Cancer Subtypes

The efficacy of this compound and other notable menin-MLL inhibitors, such as MI-503 and MI-3454, has been evaluated in various cancer cell lines and preclinical models. The following tables summarize the available quantitative data for easy comparison.

Cancer SubtypeCell Line/ModelThis compound IC50/GI50Alternative Inhibitors IC50/GI50Citation(s)
Prostate Cancer LNCaP5.59 µM-[1]
VCaP7.15 µM-[1]
22rv15.37 µM-[1]
Endometrial Cancer Organoids4.5 µM-[2]
Leukemia (MLL-rearranged) MOLM13 (MLL-AF9)-MI-3454: 7-27 nM (GI50)
MV4;11 (MLL-AF4)-MI-3454: 7-27 nM (GI50)
Murine MLL-AF9 BMCs-MI-503: 0.22 µM (GI50)
Breast Cancer (HR+) MCF7Efficacy demonstrated in combination with PI3K inhibitors. Specific IC50 not available.-
Lung Cancer A549, H1299, H460Data not available-

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are key indicators of a drug's potency. Lower values indicate higher potency. The lack of publicly available IC50 data for this compound in breast and lung cancer cell lines is a current limitation, though its efficacy in combination therapies suggests activity.

Signaling Pathways Modulated by this compound

The following diagrams, generated using Graphviz, illustrate the signaling pathways disrupted by this compound in different cancer contexts.

MLL_Leukemia_Pathway cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion Interaction DNA DNA MLL_Fusion->DNA Binds to Promoters HOXA9 HOXA9 DNA->HOXA9 Transcription MEIS1 MEIS1 DNA->MEIS1 Transcription Leukemogenesis Leukemogenesis (Proliferation, Survival) HOXA9->Leukemogenesis MEIS1->Leukemogenesis MI136 This compound MI136->Menin Inhibits Interaction

This compound action in MLL-rearranged leukemia.

Prostate_Cancer_Pathway cluster_cell Prostate Cancer Cell AR Androgen Receptor (AR) Menin Menin AR->Menin Recruits Androgen Androgen Androgen->AR Activates MLL MLL Menin->MLL Interaction AR_Targets AR Target Genes (e.g., PSA, TMPRSS2) MLL->AR_Targets Upregulates Transcription Tumor_Growth Tumor Growth & Proliferation AR_Targets->Tumor_Growth MI136 This compound MI136->Menin Inhibits Interaction

This compound action in prostate cancer.

Endometrial_Cancer_Pathway cluster_cell Endometrial Cancer Cell Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes Menin Menin HIF1a->Menin Interacts with MLL MLL Menin->MLL Complex Formation HIF_Targets HIF-1α Target Genes (e.g., VEGF, GLUT1) MLL->HIF_Targets Upregulates Transcription Angiogenesis Angiogenesis & Metabolism HIF_Targets->Angiogenesis MI136 This compound MI136->Menin Inhibits Interaction Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Cancer Cell Lines (Leukemia, Prostate, Breast, Lung) Treatment Treat with this compound & Alternatives Cell_Lines->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Western Western Blot (HOXA9, MEIS1, AR, HIF-1α targets) Treatment->Western Data_Analysis Comparative Analysis & Conclusion Viability->Data_Analysis IC50/GI50 Determination Western->Data_Analysis Protein Expression Quantification Xenograft Establish Xenograft Model (e.g., MLL-rearranged Leukemia) Drug_Admin Administer this compound or Vehicle Xenograft->Drug_Admin Tumor_Monitoring Monitor Tumor Growth & Animal Health Drug_Admin->Tumor_Monitoring Analysis Tumor Analysis (IHC, Western) Tumor_Monitoring->Analysis Analysis->Data_Analysis Efficacy & MoA Confirmation

References

Safety Operating Guide

Proper Disposal of MI-136: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for MI-136, a potent Menin-MLL interaction inhibitor. As no specific disposal protocol for this compound is available, these procedures are based on general best practices for the disposal of hazardous laboratory chemicals, with special consideration for its chemical structure.

This compound is a heterocyclic organic compound containing both sulfur and fluorine. Therefore, its disposal must adhere to regulations for both halogenated and sulfur-containing chemical waste. Improper disposal can lead to environmental contamination and potential health hazards.

Immediate Safety and Handling Precautions

Quantitative Data Summary

PropertyValueSource
Molecular Formula C23H21F3N6SChemical Supplier Data
Molecular Weight 470.51 g/mol Chemical Supplier Data
Appearance SolidChemical Supplier Data
Solubility Soluble in DMSO, EthanolChemical Supplier Data

Step-by-Step Disposal Procedures

The following step-by-step procedures provide a clear workflow for the safe disposal of this compound in various forms.

Disposal of Unused or Waste this compound (Solid)

Solid this compound waste must be disposed of as hazardous chemical waste.

  • Step 1: Containerization: Place the solid this compound waste in a clearly labeled, sealed, and compatible waste container. The container should be robust and prevent leakage.

  • Step 2: Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

  • Step 3: Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials. As a sulfur-containing compound, it should be kept away from strong oxidizing agents. As a fluorinated compound, it should be designated for incineration.

  • Step 4: Collection: Arrange for collection by your institution's authorized hazardous waste disposal service.

Disposal of this compound Solutions

Solutions containing this compound must be treated as hazardous waste.

  • Step 1: Waste Stream Identification: Due to the presence of fluorine, this compound solutions should be disposed of in the halogenated organic waste stream. Do not mix with non-halogenated waste.

  • Step 2: Containerization: Collect the this compound solution in a designated, leak-proof, and clearly labeled container for halogenated organic waste.

  • Step 3: Neutralization (if applicable): If the solution is acidic or basic, it should be neutralized before being added to the waste container. However, be cautious as neutralization can generate heat or off-gassing. Perform this in a fume hood.

  • Step 4: Labeling and Storage: Label the container clearly with "Halogenated Organic Waste," list all chemical components (including solvents), and affix the appropriate hazard symbols. Store in the designated hazardous waste area.

  • Step 5: Disposal: Arrange for pickup by your institution's hazardous waste management team.

Disposal of Contaminated Materials

Items such as gloves, weighing paper, pipette tips, and empty vials that are contaminated with this compound must also be disposed of as hazardous waste.

  • Step 1: Segregation: Collect all contaminated solid materials in a designated, sealed plastic bag or container.

  • Step 2: Labeling: Clearly label the bag or container as "Hazardous Waste" and specify "this compound Contaminated Materials."

  • Step 3: Disposal: Dispose of the container through your institution's chemical waste disposal program. Do not discard in regular trash.

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found, the general principles of laboratory chemical waste management are derived from established safety protocols. These include guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and institutional environmental health and safety (EHS) departments. The core principle is the cradle-to-grave management of hazardous chemicals, ensuring they are handled safely from acquisition to final disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

MI136_Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_pathways Disposal Pathways cluster_actions Disposal Actions Waste_Form Identify Waste Form of this compound Solid_Waste Solid this compound Waste_Form->Solid_Waste Solid Liquid_Waste This compound Solution Waste_Form->Liquid_Waste Liquid Contaminated_Materials Contaminated Labware Waste_Form->Contaminated_Materials Contaminated Containerize_Solid Containerize in 'Hazardous Waste' Bin Solid_Waste->Containerize_Solid Containerize_Liquid Containerize in 'Halogenated Organic Waste' Bin Liquid_Waste->Containerize_Liquid Containerize_Contaminated Containerize in 'Contaminated Solid Waste' Bin Contaminated_Materials->Containerize_Contaminated Label Label Clearly: - Full Chemical Name - Hazard Pictograms Containerize_Solid->Label Containerize_Liquid->Label Containerize_Contaminated->Label Segregate Segregate from Incompatible Chemicals Label->Segregate Dispose Arrange for Professional Hazardous Waste Disposal Segregate->Dispose

Caption: Workflow for the proper disposal of this compound.

Potential Decomposition Hazards

There is no specific information available on the decomposition products of this compound. However, based on its structure, thermal decomposition may produce hazardous gases such as:

  • Oxides of sulfur (SOx)

  • Oxides of nitrogen (NOx)

  • Hydrogen fluoride (HF)

  • Hydrogen cyanide (HCN)

Due to these potential hazards, this compound should not be incinerated in a standard laboratory setting. All disposal should be handled by a licensed professional waste management company equipped for high-temperature incineration with appropriate flue gas scrubbing.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their laboratory's chemical handling practices.

Personal protective equipment for handling MI-136

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of MI-136. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Respiratory Protection RespiratorUse a NIOSH (US) or EN 149 (EU) approved respirator.
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile) inspected prior to use.
Eye Protection Safety Glasses/GogglesUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1]
Body Protection Lab CoatStandard laboratory coat to prevent skin contact.

Emergency First Aid Procedures

In the event of exposure to this compound, follow these immediate first aid measures.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush the affected area with copious amounts of water. Remove contaminated clothing and shoes. Seek immediate medical attention.[1][2]
Eye Contact Check for and remove any contact lenses. Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. Seek immediate medical attention.[1][2]
Ingestion Wash out the mouth with copious amounts of water. Do not induce vomiting. Seek immediate medical attention.[1][2]

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is crucial for safety and regulatory compliance.

Handling and Storage
ProcedureGuideline
Safe Handling Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Ensure appropriate exhaust ventilation where dust is formed.[1][2]
Storage Keep the container tightly closed in a dry and well-ventilated place.[1][2]
Stability This compound is stable under recommended storage conditions.[2]
Incompatibilities Avoid strong acids and strong bases.[2]
Spill and Disposal
ProcedureGuideline
Spill Containment For spills, wear appropriate PPE. Pick up and arrange disposal without creating dust. Sweep up and shovel the material.[1][2]
Disposal Place spilled material into a suitable, closed container for disposal. Dispose of contaminated gloves and other waste in accordance with applicable local, state, and federal regulations. As this compound is not classified as a hazardous material, standard chemical waste disposal procedures for non-hazardous substances should be followed. Always consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

MI136_Handling_Workflow prep Preparation - Don appropriate PPE - Work in a ventilated hood weigh Weighing - Use a dedicated, clean spatula - Handle carefully to avoid dust prep->weigh dissolve Dissolution - Add solvent slowly to the solid - Ensure complete dissolution weigh->dissolve experiment Experimental Use - Follow specific protocol - Maintain containment dissolve->experiment decon Decontamination - Clean all surfaces and equipment - Use appropriate cleaning agents experiment->decon spill Spill Response - Evacuate and secure area - Follow spill containment protocol experiment->spill disposal Waste Disposal - Segregate waste streams - Dispose in labeled, sealed containers decon->disposal spill->decon

Caption: Standard Operating Procedure for this compound Handling.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.